Product packaging for 6-Fluoro-4-methylnicotinic acid(Cat. No.:CAS No. 944582-95-0)

6-Fluoro-4-methylnicotinic acid

Cat. No.: B1393135
CAS No.: 944582-95-0
M. Wt: 155.13 g/mol
InChI Key: KFWMUBBPUAWTPO-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylnicotinic acid (CAS 944582-95-0) is a fluorinated and methyl-substituted nicotinic acid derivative with the molecular formula C 7 H 6 FNO 2 and a molecular weight of 155.13 g/mol . This compound serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research, particularly in the development of novel active compounds . As a multi-functionalized pyridine, it provides researchers with distinct reactive sites for further chemical modification, making it a versatile intermediate for constructing more complex molecular architectures. The compound should be stored under an inert atmosphere at room temperature to maintain stability . Handling should be conducted with appropriate safety precautions. The supplier-provided Safety Data Sheet (SDS) should be consulted prior to use. This product is intended for research applications and is not for diagnostic or therapeutic use in humans or animals . Available in various quantities for laboratory use, this compound is characterized by its high purity, typically 97% or greater . Analytical data, including 1 H-NMR and COA (Certificate of Analysis), are available from the supplier to support research and development workflows .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B1393135 6-Fluoro-4-methylnicotinic acid CAS No. 944582-95-0

Properties

IUPAC Name

6-fluoro-4-methylpyridine-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C7H6FNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWMUBBPUAWTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674895
Record name 6-Fluoro-4-methylpyridine-3-carboxylic acid
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944582-95-0
Record name 6-Fluoro-4-methylpyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-4-methylnicotinic acid
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Foundational & Exploratory

synthesis of 6-Fluoro-4-methylnicotinic acid from 2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Fluorinated Methylnicotinic Acids

Introduction: The Strategic Value of Fluorinated Nicotinic Acid Scaffolds

In the landscape of modern drug discovery, the pyridine ring remains a cornerstone scaffold due to its presence in numerous bioactive molecules and its ability to modulate physicochemical properties such as solubility and metabolic stability. The strategic introduction of fluorine atoms can further enhance these properties, improving membrane permeability, metabolic resistance, and binding affinity through favorable electrostatic interactions. 6-Fluoro-4-methylnicotinic acid and its isomers are valuable building blocks in this context, serving as key intermediates in the synthesis of advanced pharmaceutical agents.[1]

This guide provides a comprehensive overview of two robust synthetic strategies for producing key fluorinated nicotinic acid derivatives. While the direct conversion of 2-fluoro-5-methylpyridine to this compound is not a chemically feasible one-step transformation due to the required rearrangement of the methyl substituent, this paper will address two related, practical, and high-yield syntheses relevant to researchers in the field:

  • Part A: The direct oxidation of 2-fluoro-5-methylpyridine to yield 6-fluoronicotinic acid , a foundational method for converting an existing methyl group into a carboxylic acid.

  • Part B: The regioselective synthesis of This compound from a more logical precursor, 2-fluoro-4-methylpyridine, via Directed ortho Metalation (DoM), a powerful technique for C-H functionalization.

This dual approach provides a holistic understanding of the synthetic strategies available for this important class of compounds, emphasizing the causality behind experimental choices and providing field-proven protocols for immediate application.

Part A: Synthesis of 6-Fluoronicotinic Acid via Permanganate Oxidation

The transformation of an alkyl group on an aromatic ring into a carboxylic acid is a fundamental oxidation reaction in organic synthesis. For pyridine derivatives, this conversion must be performed under conditions that do not degrade the heterocyclic core. Potassium permanganate (KMnO₄) in a basic aqueous solution is a classic and highly effective reagent for this purpose.[2][3]

Causality and Mechanistic Insights

The choice of KMnO₄ is predicated on its high oxidation potential and its efficacy in oxidizing alkyl chains attached to electron-deficient rings like pyridine. The reaction proceeds through a radical mechanism initiated by the abstraction of a benzylic proton from the methyl group. This process is facilitated by heat. The resulting radical is then oxidized by the permanganate ion.

The reaction is performed under basic conditions (e.g., with KOH) for two key reasons:

  • Solubility and Reactivity: Potassium permanganate is more soluble and stable in neutral to slightly alkaline solutions.

  • Product Stability: The resulting carboxylic acid is deprotonated in situ to form its potassium salt, which is soluble in the aqueous medium and protected from potential decarboxylation or other side reactions under harsh oxidative conditions.

The final product is isolated by filtering off the manganese dioxide (MnO₂) byproduct, followed by acidification of the filtrate, which protonates the carboxylate salt, causing the free carboxylic acid to precipitate.

Experimental Protocol: Oxidation of 2-Fluoro-5-methylpyridine

This protocol is adapted from established procedures for the oxidation of methylpyridines.[4]

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-fluoro-5-methylpyridine (11.1 g, 0.1 mol) and 250 mL of deionized water.

  • Reagent Addition: While stirring, add potassium hydroxide (KOH) (5.6 g, 0.1 mol) followed by the portion-wise addition of potassium permanganate (KMnO₄) (31.6 g, 0.2 mol). The portion-wise addition helps to control the initial exotherm.

  • Reaction Conditions: Heat the reaction mixture to 95°C using an oil bath and maintain this temperature with vigorous stirring for 5 hours. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of MnO₂.

  • Workup and Isolation: a. While the mixture is still hot, filter it through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water. b. Cool the combined filtrate to room temperature in an ice bath. c. Slowly acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of 2-4. A white solid will precipitate. d. Collect the solid product by vacuum filtration. e. Extract the acidic filtrate with dichloromethane (2 x 50 mL) to recover any dissolved product. f. Combine the filtered solid with the residue from the evaporated organic extracts and dry under vacuum to yield the final product, 6-fluoronicotinic acid.

Data Presentation: Oxidation Reaction
ParameterValueMolar Ratio (to Substrate)
2-Fluoro-5-methylpyridine11.1 g (0.1 mol)1.0
Potassium Permanganate (KMnO₄)31.6 g (0.2 mol)2.0
Potassium Hydroxide (KOH)5.6 g (0.1 mol)1.0
Temperature95°CN/A
Reaction Time5 hoursN/A
Expected Yield~80-85%N/A

Workflow Diagram: Permanganate Oxidation

G cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation A 2-Fluoro-5-methylpyridine D Heat to 95°C Stir for 5h A->D Combine B H₂O, KOH B->D Combine C KMnO₄ C->D Combine E Hot Filtration (Remove MnO₂) D->E Reaction Complete F Cool Filtrate E->F G Acidify with HCl (pH 2-4) F->G H Precipitation & Filtration G->H I 6-Fluoronicotinic Acid H->I

Caption: Workflow for the synthesis of 6-fluoronicotinic acid.

Part B: Synthesis of this compound via Directed ortho Metalation

To synthesize the target molecule, this compound, a C-H bond at the 3-position of the pyridine ring must be selectively functionalized. Directed ortho Metalation (DoM) is the premier strategy for such a transformation.[5] This reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong organolithium base, creating a nucleophilic aryllithium species that can be trapped by an electrophile.[6]

Causality and Strategic Choices
  • Choice of Starting Material: The logical precursor for this synthesis is 2-fluoro-4-methylpyridine . In this molecule, the substituents are correctly positioned to direct the desired reaction. The fluorine atom at the 2-position acts as a moderate DMG, significantly increasing the kinetic acidity of the proton at the adjacent 3-position.[7][8][9]

  • Choice of Base: The deprotonation requires a strong, non-nucleophilic, sterically hindered base to prevent competitive nucleophilic addition to the pyridine ring.[10] Lithium diisopropylamide (LDA) is the ideal choice. It is sufficiently basic to deprotonate the C3 position but is too bulky to readily attack the C=N bond of the pyridine.

  • Reaction Conditions: The lithiation must be performed at very low temperatures (typically -78 °C) in an anhydrous, aprotic solvent like tetrahydrofuran (THF). This is critical to ensure the stability of the highly reactive aryllithium intermediate and to prevent side reactions with the solvent.

  • Choice of Electrophile: To install the carboxylic acid moiety, carbon dioxide (CO₂) is the electrophile of choice.[7] It is typically used in its solid form (dry ice) to ensure an excess of the reagent and to help maintain the low reaction temperature during the quench.

Experimental Protocol: DoM and Carboxylation

This protocol requires standard anhydrous and anaerobic (Schlenk line or glovebox) techniques.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA). Add diisopropylamine (1.1 eq) to anhydrous THF, cool to -78 °C (dry ice/acetone bath), and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes.

  • Substrate Addition: While maintaining the temperature at -78 °C, add a solution of 2-fluoro-4-methylpyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution.

  • Lithiation: Stir the resulting mixture at -78 °C for 1-2 hours to allow for complete deprotonation at the C3 position.

  • Carboxylation (Quench): In a separate flask, place a large excess of freshly crushed dry ice. Rapidly transfer the cold aryllithium solution onto the dry ice via a cannula with vigorous stirring. A thick slurry will form.

  • Workup and Isolation: a. Allow the mixture to slowly warm to room temperature, which will sublime the excess CO₂. b. Add 1M aqueous HCl to the residue until the pH is acidic (pH ~2-3), which will protonate the lithium carboxylate. c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. e. Purify the crude solid by recrystallization (e.g., from ethanol/water) to obtain pure this compound.[11]

Data Presentation: DoM Reaction
ParameterValueMolar Ratio (to Substrate)
2-Fluoro-4-methylpyridine1.0 eq1.0
Diisopropylamine1.1 eq1.1
n-Butyllithium (n-BuLi)1.05 eq1.05
Carbon Dioxide (CO₂)Large Excess>10
Temperature-78°CN/A
Reaction Time1-2 hours (lithiation)N/A
Expected Yield~70-80%N/A

Workflow Diagram: Directed ortho Metalation

G cluster_setup Anhydrous Setup (-78°C) cluster_reaction C-H Activation cluster_workup Carboxylation & Workup A LDA in THF C Lithiation at C3 (1-2h @ -78°C) A->C B 2-Fluoro-4-methylpyridine B->C Add dropwise D Aryllithium Intermediate C->D E Quench with Dry Ice (CO₂) D->E F Aqueous HCl Workup E->F G Extraction & Purification F->G H This compound G->H

Caption: Workflow for Directed ortho Metalation and carboxylation.

References

The Synthetic Challenge: A Guide to the Mechanistic Pathways for 6-Fluoro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Nicotinic Acids in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] 6-Fluoro-4-methylnicotinic acid, a fluorinated derivative of the pyridine carboxylic acid family, represents a key building block in the synthesis of a new generation of pharmaceuticals and agrochemicals. Its structural motifs are found in a range of biologically active compounds, making the development of robust and scalable synthetic routes to this molecule a critical endeavor for researchers and drug development professionals.[1][3]

This in-depth technical guide provides a comprehensive overview of the primary mechanistic pathways for the synthesis of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind the experimental choices, offering field-proven insights into the strategic considerations that underpin each synthetic route. We will explore two principal and mechanistically distinct approaches: Nucleophilic Aromatic Substitution (SNAr) and the Balz-Schiemann Reaction .

Strategic Overview: Two Divergent Paths to a Prized Intermediate

The synthesis of this compound can be approached from two primary retrosynthetic disconnections, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions.

G This compound This compound Route A: SNAr Route A: SNAr This compound->Route A: SNAr Retrosynthesis Route B: Balz-Schiemann Route B: Balz-Schiemann This compound->Route B: Balz-Schiemann Retrosynthesis 6-Halo-4-methylnicotinic acid 6-Halo-4-methylnicotinic acid Route A: SNAr->6-Halo-4-methylnicotinic acid Precursor 6-Amino-4-methylnicotinic acid 6-Amino-4-methylnicotinic acid Route B: Balz-Schiemann->6-Amino-4-methylnicotinic acid Precursor

Caption: Retrosynthetic analysis of this compound.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Workhorse of Aromatic Fluorination

The SNAr pathway is a powerful and widely employed method for the introduction of fluorine into electron-deficient aromatic systems. The pyridine ring, with its electron-withdrawing nitrogen atom, is particularly well-suited for this type of transformation, especially when further activated by an electron-withdrawing group such as a carboxylic acid or its ester.

The Underlying Mechanism: A Stepwise Addition-Elimination

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to this process is the formation of a resonance-stabilized intermediate known as the Meisenheimer complex.

SNAr_Mechanism start 6-Halo-4-methylnicotinate Ester intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate 1. Nucleophilic Attack by F⁻ product 6-Fluoro-4-methylnicotinate Ester intermediate->product 2. Elimination of Halide

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution.

The rate-determining step is typically the initial nucleophilic attack of the fluoride ion on the carbon atom bearing the leaving group. The stability of the Meisenheimer complex, and thus the facility of the reaction, is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

Experimental Workflow: From Precursor to Product

A plausible and efficient synthesis of this compound via SNAr begins with a suitable 6-halo-4-methylnicotinic acid derivative. 6-Chloro or 6-bromo analogs are common starting points due to their relative accessibility.

Step 1: Synthesis of the 6-Halo-4-methylnicotinate Precursor

A common and effective route to the required 6-halo precursor begins with 4-hydroxy-6-methylnicotinic acid.[4][5]

Precursor_Synthesis A 4-Hydroxy-6-methylnicotinic acid B Methyl 4-hydroxy-6-methylnicotinate A->B Esterification (MeOH, H⁺) C Methyl 4-bromo-6-methylnicotinate B->C Halogenation (e.g., POBr₃)

Caption: Synthesis of the key 6-bromo-4-methylnicotinate precursor.

Protocol 1: Synthesis of Methyl 4-bromo-6-methylnicotinate [5]

  • Esterification: 4-Hydroxy-6-methylnicotinic acid is first esterified to protect the carboxylic acid and improve solubility in organic solvents. This is typically achieved by refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄).

  • Halogenation: The resulting methyl 4-hydroxy-6-methylnicotinate is then converted to the corresponding 4-bromo derivative. A common reagent for this transformation is phosphoryl tribromide (POBr₃). The reaction is typically carried out in an inert solvent at elevated temperatures.

Step 2: The Fluorination Reaction

With the 6-bromo (or 6-chloro) precursor in hand, the crucial C-F bond formation can be undertaken. The choice of fluoride source and reaction conditions is critical for achieving high yields and minimizing side reactions.

Protocol 2: Nucleophilic Fluorination

  • Fluoride Source: While simple alkali metal fluorides like KF and CsF can be used, their efficacy is often limited by their low solubility in aprotic solvents and high lattice energy. A more effective approach involves the use of anhydrous tetraalkylammonium fluorides, such as tetramethylammonium fluoride (TMAF) or tetrabutylammonium fluoride (TBAF), which provide a more "naked" and highly nucleophilic fluoride ion.[6]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane is essential to solvate the cation of the fluoride salt and promote the nucleophilic attack of the fluoride anion.

  • Temperature: The reaction is typically heated to facilitate the displacement of the halide. Temperatures in the range of 100-150 °C are common, although milder conditions may be possible with more reactive substrates and fluoride sources.

  • Work-up and Hydrolysis: Following the fluorination, the resulting methyl 6-fluoro-4-methylnicotinate is isolated. The final step is the hydrolysis of the ester to the desired carboxylic acid, which can be achieved under either acidic or basic conditions.

Parameter Condition Rationale
Starting Material Methyl 6-bromo-4-methylnicotinateBromo is a good leaving group. The ester protects the carboxylic acid.
Fluoride Source Anhydrous Tetramethylammonium FluorideHigh solubility and nucleophilicity in aprotic solvents.
Solvent Dimethylformamide (DMF)Polar aprotic solvent that enhances fluoride nucleophilicity.
Temperature 120-140 °CProvides sufficient energy to overcome the activation barrier of the SNAr reaction.
Hydrolysis Aqueous NaOH followed by acidificationStandard and effective method for ester cleavage.

Table 1: Key Parameters for the SNAr Fluorination of Methyl 6-bromo-4-methylnicotinate.

Part 2: The Balz-Schiemann Reaction - A Classic Route to Aryl Fluorides

The Balz-Schiemann reaction offers a fundamentally different approach to the synthesis of this compound, proceeding through a diazonium salt intermediate. This method is particularly valuable when the corresponding 6-amino precursor is readily available.

The Mechanism: Diazotization and Thermal Decomposition

The Balz-Schiemann reaction is a two-stage process:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) or its salts. This forms a relatively stable diazonium tetrafluoroborate salt.

  • Thermal Decomposition: The isolated diazonium salt is then heated, leading to the extrusion of nitrogen gas and the formation of an aryl cation. This highly reactive intermediate is then trapped by the tetrafluoroborate anion, which serves as the fluoride source, to yield the aryl fluoride.

Balz_Schiemann A 6-Amino-4-methylnicotinic acid B Diazonium Tetrafluoroborate Salt A->B Diazotization (NaNO₂, HBF₄) C Aryl Cation Intermediate B->C Thermal Decomposition (-N₂) D This compound C->D Fluoride Capture (from BF₄⁻)

Caption: The mechanistic pathway of the Balz-Schiemann reaction.

Experimental Workflow: A Two-Stage Protocol

The successful execution of the Balz-Schiemann reaction requires careful control of temperature and the handling of potentially unstable diazonium intermediates.

Step 1: Preparation of the 6-Amino Precursor

The starting material, 6-amino-4-methylnicotinic acid, is commercially available, which makes this route attractive from a starting material perspective.[]

Protocol 3: The Balz-Schiemann Reaction

  • Diazotization: 6-Amino-4-methylnicotinic acid is dissolved in an aqueous solution of fluoroboric acid. The solution is cooled to a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature. The formation of the diazonium tetrafluoroborate salt is often observed as a precipitate.

  • Isolation and Drying: The diazonium salt is isolated by filtration and washed with cold water, followed by a cold volatile solvent like diethyl ether to aid in drying. It is crucial that the salt is thoroughly dried before proceeding to the next step, as the presence of water can lead to the formation of phenolic byproducts.

  • Thermal Decomposition: The dry diazonium salt is heated carefully. The decomposition is often exothermic and should be performed with appropriate safety precautions. The decomposition can be carried out neat or in a high-boiling inert solvent. The evolution of nitrogen gas indicates the progress of the reaction.

  • Work-up: After the decomposition is complete, the reaction mixture is cooled, and the desired this compound is extracted and purified.

Parameter Condition Rationale
Starting Material 6-Amino-4-methylnicotinic acidCommercially available precursor.
Diazotizing Agent NaNO₂ in aqueous HBF₄Forms the diazonium tetrafluoroborate salt in situ.
Temperature (Diazotization) 0-5 °CEnsures the stability of the diazonium salt.
Decomposition Thermal, neat or in a high-boiling solventInduces the loss of N₂ and formation of the aryl cation.

Table 2: Key Parameters for the Balz-Schiemann Reaction.

Comparative Analysis and Future Perspectives

Both the SNAr and Balz-Schiemann reactions represent viable and mechanistically sound approaches to the synthesis of this compound. The choice between these routes will often be dictated by practical considerations.

  • SNAr: This method is generally preferred for large-scale synthesis due to its typically higher yields and the avoidance of potentially hazardous diazonium salt intermediates. The main challenge lies in the synthesis of the 6-halo precursor.

  • Balz-Schiemann Reaction: This route is advantageous when the 6-amino precursor is readily available and the scale of the reaction is smaller. The primary drawbacks are the need to handle potentially unstable diazonium salts and the often moderate yields.

Emerging synthetic methodologies, such as direct C-H fluorination, may offer more atom-economical routes in the future. However, achieving the desired regioselectivity on a substituted pyridine ring remains a significant challenge that is the subject of ongoing research.

Conclusion

The synthesis of this compound is a critical process for the advancement of drug discovery and development. A thorough understanding of the underlying mechanisms of the SNAr and Balz-Schiemann reactions empowers researchers to make informed decisions when designing synthetic strategies. By carefully considering the availability of starting materials, scalability, and safety, chemists can efficiently access this valuable fluorinated building block, thereby accelerating the development of novel therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-4-methylnicotinic acid (CAS No. 944582-95-0) is a fluorinated pyridine carboxylic acid derivative of significant interest to the fields of medicinal chemistry and drug discovery.[1] As a substituted nicotinic acid, it belongs to a class of compounds known for their diverse biological activities. The introduction of a fluorine atom and a methyl group onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. These parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and ultimately, its efficacy and safety as a potential therapeutic agent.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document compiles known information, presents data from closely related analogues for comparative context, and provides detailed, field-proven experimental protocols for researchers to determine these properties in their own laboratories. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound as a building block in the design of novel pharmaceuticals.

Core Physicochemical Properties

A molecule's identity and behavior are defined by its physicochemical properties. For this compound, these properties dictate its handling, reactivity, and biological interactions.

Molecular Structure and Identity
  • Chemical Name: this compound

  • Synonyms: 6-Fluoro-4-methylpyridine-3-carboxylic acid[1]

  • CAS Number: 944582-95-0[1]

  • Molecular Formula: C₇H₆FNO₂[1]

  • Molecular Weight: 155.13 g/mol [1]

The structure consists of a pyridine ring substituted with a carboxylic acid group at the 3-position, a methyl group at the 4-position, and a fluorine atom at the 6-position.

Quantitative Physicochemical Data

The following table summarizes the available and predicted physicochemical data for this compound. For context and comparison, experimental data for the structurally related compounds 6-Fluoronicotinic acid and 6-Methylnicotinic acid are also provided.

PropertyThis compound6-Fluoronicotinic Acid (Analogue)6-Methylnicotinic Acid (Analogue)
Melting Point (°C) Data not available144 - 148[3]209 - 211[4]
pKa Predicted: ~3.0 - 4.0Predicted: 3.41±0.10[5]Data not available
LogP (o/w) 1.227 (Predicted)[1]Data not available0.8 (Predicted)[6]
Solubility Data not availableSoluble in water and common organic solvents[5]Data not available
Appearance Data not availableWhite powder[3]Crystalline solid[7]

Note: Predicted values are computationally derived and should be confirmed by experimental measurement.

Spectroscopic Characterization

The structural identity and purity of this compound are unequivocally confirmed through spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

    • ¹³C NMR: The carbon spectrum will reveal seven unique carbon signals, with the chemical shifts of the ring carbons being significantly affected by the fluorine substituent (C-F coupling).

    • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, providing a sensitive probe for the chemical environment of the fluorine atom.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected vibrations include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=C and C=N stretching vibrations from the aromatic ring (~1400-1600 cm⁻¹), and a C-F stretching vibration (~1000-1300 cm⁻¹).[9]

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The mass spectrum for the related 6-Methylnicotinic acid shows a molecular ion peak at m/z 137, corresponding to its molecular weight.[10] For this compound, the molecular ion peak (M⁺) is expected at m/z 155.

Experimental Protocols for Physicochemical Characterization

To empower researchers to generate robust, in-house data, this section provides detailed, step-by-step methodologies for determining key physicochemical properties.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for its determination.

Causality: This method relies on monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant of known concentration (e.g., NaOH). The pKa corresponds to the pH at which the acidic and basic forms of the molecule are present in equal concentrations, identified as the midpoint of the buffer region or the inflection point on the titration curve.

pKa_Determination_Workflow cluster_prep Sample & Titrant Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_sample 1. Prepare ~0.01 M solution of This compound in water or a co-solvent. prep_titrant 2. Standardize ~0.1 M NaOH titrant solution. prep_sample->prep_titrant prep_system 3. Calibrate pH meter with standard buffers (pH 4, 7, 10). prep_titrant->prep_system start_titration 4. Add a known volume of sample solution to a beaker with a stir bar. prep_system->start_titration add_titrant 5. Add small, precise increments of NaOH titrant (e.g., 0.05 mL). start_titration->add_titrant record_ph 6. Record pH after each addition once the reading stabilizes. add_titrant->record_ph record_ph->add_titrant Repeat continue_titration 7. Continue titration past the equivalence point. record_ph->continue_titration plot_curve 8. Plot pH vs. Volume of NaOH added. continue_titration->plot_curve find_ep 9. Determine the equivalence point (EP) from the first or second derivative plot. plot_curve->find_ep calc_pka 10. The pKa is the pH at half the volume of the equivalence point. find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., degassed, deionized water) to a concentration of approximately 0.01 M. If solubility is limited, a water-methanol co-solvent system can be used, though this will yield an apparent pKa (pKaapp).

    • Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH).

    • Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Titration:

    • Pipette a precise volume (e.g., 20.0 mL) of the analyte solution into a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring at a constant, moderate speed.

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette or automated titrator.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue this process until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence point, which corresponds to the peak of the derivative curve.

    • The volume of NaOH at the half-equivalence point (V_eq / 2) is determined.

    • The pKa is equal to the pH of the solution at this half-equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property influencing drug dissolution and absorption. The shake-flask method is the gold standard for determining equilibrium solubility.

Causality: This method determines the saturation concentration of a compound in a specific solvent (e.g., water or buffer) at a constant temperature. By adding an excess of the solid compound to the solvent and allowing it to equilibrate, the resulting concentration of the dissolved compound in the supernatant represents its equilibrium solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_sample 1. Add excess solid compound to vials containing aqueous buffer (e.g., pH 7.4). shake 2. Agitate vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. prep_sample->shake check_solid 3. Visually confirm that excess solid remains. shake->check_solid centrifuge 4. Centrifuge or filter the samples to separate undissolved solid. check_solid->centrifuge supernatant 5. Carefully collect the clear supernatant. centrifuge->supernatant dilute 6. Dilute the supernatant with a suitable solvent. supernatant->dilute quantify 7. Quantify the concentration using a validated analytical method (e.g., HPLC-UV). dilute->quantify calc_sol 8. Calculate the original solubility accounting for dilution. quantify->calc_sol

Caption: Workflow for solubility determination by the shake-flask method.

Detailed Protocol:

  • Preparation:

    • Add an amount of solid this compound to several vials, ensuring it is in excess of its expected solubility.

    • Add a precise volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration:

    • Seal the vials and place them in a shaker bath or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours). The concentration of the solution should be measured at different time points until it remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully remove a sample of the supernatant. To ensure all solid is removed, the sample should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.

  • Quantification:

    • Prepare a standard curve of the compound in the same buffer/solvent system.

    • Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Applications and Significance in Drug Development

The physicochemical properties of this compound are paramount to its utility as a molecular building block.

  • Lipophilicity (LogP): The predicted LogP of 1.227 suggests moderate lipophilicity. This is a crucial parameter for cell membrane permeability and oral absorption. The fluorine atom generally increases lipophilicity, which can enhance passage through biological barriers.[2]

  • Acidity (pKa): As a carboxylic acid, the pKa will determine the charge state of the molecule at physiological pH (~7.4). A pKa in the predicted range of 3-4 means the compound will be predominantly in its deprotonated, anionic carboxylate form at physiological pH. This anionic charge significantly increases aqueous solubility but can decrease passive membrane permeability.

  • Solubility: Adequate aqueous solubility is essential for formulation and achieving sufficient concentrations in vivo for therapeutic effect. The interplay between the crystalline solid state (influenced by the melting point) and the pKa will govern its pH-dependent solubility profile.

By understanding and measuring these properties, drug development professionals can make informed decisions in the design of new chemical entities, optimizing their ADME profiles for improved therapeutic outcomes.

Conclusion

This compound is a valuable scaffold for medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet published, this guide provides the foundational knowledge, comparative data, and robust experimental protocols necessary for its characterization. The determination of its pKa, solubility, and lipophilicity will enable its rational incorporation into drug design programs, leveraging the unique electronic effects of the fluorine substituent to fine-tune molecular properties and enhance biological activity.

References

biological activity of 6-Fluoro-4-methylnicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 6-Fluoro-4-methylnicotinic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Role of Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring, a core component of nicotinic acid (Vitamin B3), represents a privileged scaffold due to its versatile chemical reactivity and presence in numerous bioactive molecules. The strategic introduction of a fluorine atom onto this scaffold, as seen in this compound, significantly enhances its therapeutic potential. Fluorine's unique properties—high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide explores the substantiated and hypothesized biological activities of derivatives stemming from the this compound core, providing a technical framework for researchers engaged in their synthesis and evaluation.

Anticipated Biological Activities: An Evidence-Based Projection

While direct studies on this compound derivatives are emerging, a robust body of evidence from structurally related nicotinic acid and fluoroquinolone analogues allows for well-founded projections of their biological potential. This scaffold serves as a versatile building block for active pharmaceutical ingredients (APIs) with diverse applications.[2]

Anticancer Potential

The most promising therapeutic avenue for these derivatives lies in oncology. Research on analogous nicotinic acid amides and flavonoid-based structures points toward significant antiproliferative and cytotoxic activities against various cancer cell lines.

  • VEGFR-2 Inhibition: Novel nicotinic acid derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. One such derivative, compound 5c, exhibited an IC₅₀ value of 0.068 μM for VEGFR-2 inhibition, inducing apoptosis by increasing caspase-3 levels.[3] This suggests that this compound derivatives could be engineered to target tumor vascularization.

  • PI3K/AKT Pathway Modulation: The PI3K/AKT signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Flavonoid-based amide derivatives, which share structural motifs with nicotinic acid derivatives, have been shown to down-regulate the expression of p-PI3K and p-AKT, leading to cell cycle arrest and apoptosis in triple-negative breast cancer cells.[4]

  • HDAC and Tubulin Inhibition: Certain amide derivatives have shown dual inhibitory activity against histone deacetylase (HDAC) and tubulin polymerization.[5] This dual-action mechanism can lead to potent cytotoxicity, cell cycle arrest at the G2/M phase, and induction of apoptosis.[5][6]

  • Induction of Apoptosis: A common mechanistic thread is the ability of these compounds to induce programmed cell death. This is often confirmed through Annexin V assays and is linked to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4][7]

Antimicrobial Activity

The presence of a fluorinated pyridine core is a hallmark of the highly successful fluoroquinolone class of antibiotics.[1][8] These agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9]

It is plausible that derivatives of this compound could be synthesized to mimic the pharmacophore of fluoroquinolones, conferring antibacterial activity. Studies on related fluoroquinolone derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[8][9][10][11] The nature of the substituent at the C-7 position of the quinolone ring is critical for the spectrum and potency of antibacterial activity.[9]

Additional Therapeutic and Diagnostic Applications
  • Antioxidant Activity: Some nicotinic acid derivatives exhibit dual cytotoxic and antioxidant properties, capable of elevating superoxide dismutase (SOD) levels, which helps mitigate oxidative stress.[3]

  • PET Imaging: The 6-fluoronicotinic acid core is a valuable scaffold for synthesizing radiotracers for Positron Emission Tomography (PET) imaging.[2] This allows for non-invasive visualization and quantification of biological processes, aiding in early disease detection and monitoring treatment response.

Hypothesized Mechanism of Action: Targeting Oncogenic Pathways

Based on evidence from related compounds, a primary anticancer mechanism for this compound derivatives likely involves the inhibition of critical cell signaling pathways. The diagram below illustrates a hypothesized mechanism targeting the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.

Hypothesized_Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Apoptosis via Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Derivative 6-Fluoro-4-methylnicotinic Acid Derivative Derivative->PI3K Inhibits Derivative->AKT Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT pathway by a derivative.

Core Experimental Protocols for Activity Validation

To empirically validate the biological activities of novel this compound derivatives, a tiered screening approach is necessary. The following protocols represent self-validating systems for assessing cytotoxicity and antimicrobial efficacy.

General Experimental Workflow

The logical flow from initial synthesis to preliminary biological evaluation is critical for efficient drug discovery.

Caption: A streamlined workflow for evaluating novel chemical entities.
Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines a compound's concentration-dependent toxicity against cancer cell lines. The causality is based on the principle that viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT into a purple formazan product.

Objective: To determine the IC₅₀ (concentration inhibiting 50% of cell growth) value.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical to observe significant antiproliferative effects.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method establishes the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Objective: To quantify the antimicrobial potency of the derivatives.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate using cation-adjusted Mueller-Hinton Broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration well with no visible turbidity (bacterial growth).[10]

Data Summary: Biological Activities of Nicotinic Acid Analogues

The following table summarizes the reported cytotoxic activities of various nicotinic acid derivatives and related compounds, providing a benchmark for evaluating new molecules derived from this compound.

Compound Class/NameTarget Cell LineBiological ActivityIC₅₀ Value (μM)Reference
Nicotinic Acid Derivative (5c)HCT-15 / PC-3Cytotoxicity / VEGFR-2 InhibitionNot specified / 0.068[3]
Amide-based TMP Moiety (6a)HepG2Cytotoxicity / HDAC-Tubulin Inhibition0.65[5]
Amide-based TMP Moiety (6b)HepG2Cytotoxicity0.92[5]
Flavonoid-Amide (7t)MDA-MB-231Cytotoxicity (PI3K/AKT Pathway)1.76[4]
Flavonoid-Amide (7u)MDA-MB-231Cytotoxicity2.49[4]
2,5-DKP Derivative (11)A549 / HelaCytotoxicity1.2 / 0.7[6]

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Based on extensive data from analogous structures, its derivatives are predicted to possess significant anticancer and antimicrobial properties. The strategic placement of the fluoro and methyl groups provides a unique electronic and steric profile that can be exploited to achieve high potency and selectivity.

Future research should focus on synthesizing a diverse library of derivatives, particularly amides and other heterocyclic conjugates, to explore structure-activity relationships systematically. Mechanistic studies should then be prioritized for the most potent compounds to validate their molecular targets, such as VEGFR-2, PI3K, or bacterial gyrase. Ultimately, these efforts could lead to the identification of lead candidates with superior efficacy and safety profiles for clinical development.

References

A Senior Application Scientist's Guide to 6-Fluoro-4-methylnicotinic Acid: A Privileged Pyridine Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorinated heterocycles is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance drug efficacy and safety. Among these, the pyridine scaffold remains one of the most vital and frequently employed motifs in pharmaceuticals. This technical guide provides an in-depth exploration of 6-Fluoro-4-methylnicotinic acid (CAS No. 944582-95-0), a uniquely functionalized building block. We will dissect its strategic value, physicochemical properties, and core synthetic transformations. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into its application. Detailed, step-by-step protocols for key reactions, such as amide bond formation and Suzuki cross-coupling, are provided to illustrate its synthetic versatility and empower its effective integration into drug discovery pipelines.

The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery

The pyridine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs, prized for its ability to engage in hydrogen bonding, π-stacking, and metal coordination, thereby contributing significantly to target binding and biological activity.[1][2] The deliberate introduction of fluorine atoms onto this privileged scaffold has become a powerful strategy in drug design for several key reasons:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong a drug's half-life and improve its pharmacokinetic profile.[1][3]

  • Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can significantly lower the pKa of the pyridine nitrogen. This modulation is critical for controlling a molecule's ionization state at physiological pH, which in turn affects solubility, cell permeability, and off-target activity (e.g., hERG binding).

  • Increased Binding Affinity: Fluorine can participate in unique, non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions, which can lead to enhanced binding potency and selectivity.

  • Improved Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, often improving its ability to cross cellular membranes and the blood-brain barrier.[3][4] This makes fluorinated scaffolds particularly valuable for developing CNS-active agents and other drugs requiring good membrane permeability.[3]

The combination of a pyridine core with fluorine substituents creates a class of building blocks that offer a reliable and predictable way to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[4][5]

This compound: A Profile of a Privileged Building Block

This compound is a trifunctional building block that offers a unique combination of features for the medicinal chemist. Its structure provides three distinct points for modification and property modulation.

Chemical structure of this compoundFigure 1. Chemical structure of this compound.

  • The Carboxylic Acid (C3-position): This is the primary synthetic handle, readily participating in robust and well-established reactions like amide and ester formation. This allows for the straightforward introduction of diverse side chains and pharmacophoric elements.

  • The Fluorine Atom (C6-position): Positioned opposite the carboxylic acid, the C6-fluoro group exerts a strong electronic influence on the ring, lowering the basicity of the pyridine nitrogen. It also serves as a site for potential nucleophilic aromatic substitution (SNAr) under specific conditions, although it is generally stable.

  • The Methyl Group (C4-position): The methyl group provides a steric blocking element and increases local lipophilicity. It can occupy hydrophobic pockets in a target's binding site and prevent unwanted metabolism at that position. Its presence also subtly influences the electronics and conformation of the ring.

Physicochemical Properties

The calculated properties of this compound highlight its utility as a fragment in drug discovery programs.

PropertyValueSource
CAS Number 944582-95-0[6]
Molecular Formula C₇H₆FNO₂[6]
Molecular Weight 155.13 g/mol [6]
Topological Polar Surface Area (TPSA) 50.19 Ų[6]
Calculated LogP 1.23[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 1[6]

Synthesis and Manufacturing Considerations

The accessibility of a building block is a critical factor for its adoption in research and development. While multiple proprietary routes exist, a common strategy for synthesizing substituted nicotinic acids involves the oxidation of an alkyl group on a pre-functionalized pyridine ring. A representative pathway is outlined below.

G cluster_0 Synthetic Pathway for this compound start 2-Fluoro-4,5-dimethylpyridine (Starting Material) step1 Selective Oxidation start->step1 KMnO₄, KOH Water, 95°C [Ref: Analogy to 6-Fluoronicotinic acid synthesis] product This compound (Final Product) step1->product

A plausible synthetic route via selective oxidation.

Causality Behind the Method: This approach leverages the differential reactivity of the two methyl groups. The methyl group at the 5-position is oxidized to a carboxylic acid, a transformation often accomplished using strong oxidizing agents like potassium permanganate (KMnO₄) under basic conditions.[7] The choice of aqueous conditions and elevated temperature is typical for driving this type of oxidation to completion.[7] An acidic workup is then required to protonate the resulting carboxylate salt to yield the final nicotinic acid product. The fluorine and the second methyl group are stable under these conditions.

Key Synthetic Transformations and Reaction Protocols

The true value of this compound lies in its versatility. Its functional groups enable a wide range of subsequent chemical modifications.

G cluster_1 Drug Discovery Workflow bb This compound (Building Block) r1 Amide Coupling (Primary Handle) bb->r1 r2 Cross-Coupling (Ring Functionalization) bb->r2 (If halogenated) lib Compound Library Synthesis r1->lib r2->lib sar SAR Studies & Lead Optimization lib->sar

Integration of the building block in a discovery workflow.
Amide Bond Formation: The Workhorse Reaction

The formation of an amide bond is the most common and arguably the most important reaction for this building block, allowing for the exploration of the "R-group" space in structure-activity relationship (SAR) studies.[8] The process involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[9]

G cluster_0 Amide Coupling Mechanism (HATU) acid R-COOH (Nicotinic Acid) active_ester Activated OAt-Ester (Reactive Intermediate) acid:e->active_ester:w + HATU, Base hatu HATU (Coupling Reagent) base Base (e.g., DIPEA) amide R-CONH-R' (Final Amide) active_ester:e->amide:w + Amine amine R'-NH₂ (Amine)

Mechanism of amide coupling via an active ester.

Expert Protocol: General Procedure for Amide Coupling

This protocol provides a robust, self-validating system for coupling this compound with a primary or secondary amine.

  • Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), approx. 0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Coupling Reagent Addition: To the stirring mixture, add the coupling reagent. A common and highly effective choice is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq). The addition is often done at 0 °C to control any initial exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water. Extract the product with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide.

Causality and Trustworthiness: The use of a slight excess of the amine and coupling reagent ensures the complete consumption of the more valuable carboxylic acid starting material. DIPEA is used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction without interfering as a nucleophile. The aqueous work-up removes the water-soluble byproducts (e.g., excess base, urea byproducts from other coupling reagents), providing a cleaner crude product for final purification.

Suzuki Cross-Coupling: C-C Bond Formation

While the primary use of this building block leverages its carboxylic acid, the pyridine ring itself can be a substrate for further functionalization, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[10] This requires prior conversion of a ring position into a halide (e.g., Br, Cl) or triflate. For a related compound, 6-fluoropyridine-3-boronic acid, the C-F bond can participate in coupling, but more commonly, a C-Cl or C-Br bond at another position would be the reactive site. The Suzuki coupling is invaluable for creating biaryl structures, which are common motifs in kinase inhibitors and other drug classes.[11][12]

G cluster_0 Suzuki Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex Ar-Pd(II)L₂-X (Palladacycle) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd2_biaryl boronic Ar'-B(OR)₂ + Base boronic->transmetal red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regenerates Catalyst product Ar-Ar' (Biaryl Product) red_elim->product

The catalytic cycle of the Suzuki-Miyaura reaction.

Expert Protocol: Hypothetical Suzuki Coupling

This protocol describes the coupling of a hypothetical 2-bromo-6-fluoro-4-methylnicotinic acid ester with an arylboronic acid.

  • Reagent Preparation: To a microwave vial or Schlenk flask, add the brominated pyridine ester (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2M, 3.0 eq).

  • Solvent Addition: Add a solvent system, often a mixture like 1,4-Dioxane and water (e.g., 4:1 ratio).

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-120 °C for 2-12 hours. Microwave irradiation can often significantly shorten the reaction time.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool the mixture, dilute it with water, and extract with an organic solvent.

  • Purification: The crude product is purified by flash column chromatography to yield the desired biaryl compound.

Causality and Trustworthiness: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10] An inert atmosphere is critical to preserve the active Pd(0) state of the catalyst.[12] The excess of the boronic acid component is used to drive the reaction to completion.

Case Studies and Pharmacological Relevance

While specific examples of this compound in approved drugs are not prominently documented in initial searches, its structural motifs are highly relevant. The closely related, non-fluorinated analog, 6-Methylnicotinic acid , is a known intermediate in the synthesis of Etoricoxib , a selective COX-2 inhibitor used to treat arthritis.[13][14][15] This demonstrates the industrial and pharmaceutical relevance of this substitution pattern on the pyridine ring.

Derivatives of nicotinic acid are widely explored for their biological activities, including antibacterial and antifungal properties.[16] The incorporation of the fluoro and methyl groups on this core scaffold allows medicinal chemists to systematically probe structure-activity relationships, optimizing for potency, selectivity, and pharmacokinetic properties in a manner analogous to the development of established drugs.

Conclusion and Future Outlook

This compound represents more than just another chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its trifunctional nature provides a robust platform for generating diverse chemical libraries with fine-tuned physicochemical properties. The carboxylic acid serves as a reliable anchor point for synthetic elaboration, while the fluoro and methyl groups offer predictable control over the electronics, metabolism, and steric profile of the final compound.

As the demand for novel therapeutics with improved safety and efficacy profiles continues to grow, privileged building blocks like this compound will play an increasingly critical role. Its application is anticipated to be particularly valuable in the development of kinase inhibitors, GPCR modulators, and CNS-penetrant agents, where precise control over pKa and lipophilicity is paramount. This guide provides the foundational knowledge and practical protocols to empower researchers to fully leverage the potential of this versatile pyridine scaffold.

References

discovery and history of 6-Fluoro-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Fluoro-4-methylnicotinic Acid: From Synthetic Strategy to Application

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated pyridine scaffolds are of particular interest due to their prevalence in pharmaceuticals. This guide provides a detailed exploration of this compound (CAS: 944582-95-0), a valuable heterocyclic building block. Lacking a singular, seminal discovery paper, its history is intrinsically linked to the evolution of synthetic methodologies for the regioselective fluorination of pyridine rings. We will examine the historical context of its synthesis, detail a plausible and robust synthetic pathway based on established chemical principles, provide an illustrative experimental protocol, and discuss its applications in drug discovery.

Part 1: The Strategic Imperative for Fluorinated Pyridines

The pyridine ring is a ubiquitous feature in many therapeutic agents. The introduction of a fluorine atom onto this scaffold is a deliberate and strategic decision in drug design for several key reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug molecule.[1]

  • Modulation of Basicity (pKa): Fluorine is a highly electronegative atom. Its placement on the pyridine ring withdraws electron density, thereby lowering the basicity of the pyridine nitrogen. This fine-tuning of pKa is critical for optimizing a drug's solubility, cell permeability, and interaction with its biological target.[2]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding affinity and selectivity.

  • Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound embodies these advantages, offering a trifunctional scaffold: the fluorinated pyridine core for stability and modulated basicity, the carboxylic acid group for amide coupling and other conjugations, and the methyl group for additional steric and electronic influence.[3][4]

Part 2: A Brief History of Pyridine Fluorination: The Enabling Science

The synthesis of specifically substituted fluoropyridines was historically a significant challenge. Early methods were often harsh and lacked regioselectivity.

  • Early Attempts: Initial methods involved aggressive reagents like elemental fluorine or cobalt trifluoride (CoF3), which often led to a mixture of polyfluorinated products and were not suitable for complex, functionalized molecules.[5]

  • Nucleophilic Aromatic Substitution (SNAr): A major advancement was the use of SNAr reactions, where a leaving group (like a chloro or bromo substituent) on an electron-deficient pyridine ring is displaced by a fluoride source, such as potassium fluoride. Microwave-assisted protocols have further enhanced the efficiency of this approach.[5]

  • Modern C-H Functionalization: The frontier of synthetic chemistry lies in the direct, late-stage fluorination of C-H bonds. This avoids the need for pre-functionalized starting materials. Reagents like silver(II) fluoride (AgF₂) have shown the ability to selectively fluorinate pyridine rings at the position adjacent to the nitrogen.[6]

  • Directed Fluorination via Intermediates: More recent innovations involve the temporary modification of the pyridine ring to direct fluorination to a specific position. For example, the formation of Zincke imine intermediates allows for meta-selective fluorination, a previously difficult transformation to achieve.[2][7]

The existence of this compound as a commercially available building block is a direct result of the development of these more controlled and selective fluorination technologies.

Part 3: Retrosynthetic Analysis and Proposed Synthesis of this compound

While a definitive historical synthesis is not widely documented, a logical and efficient pathway can be devised from known chemical transformations. A robust approach involves a nucleophilic aromatic substitution (SNAr) fluorination reaction on a pre-functionalized pyridine ring.

Our retrosynthetic analysis begins by disconnecting the target molecule at the C-F bond, suggesting a 6-halonicotinic acid ester as a key precursor. The carboxylic acid can be generated from the hydrolysis of its ester, which in turn can be formed via oxidation of a methyl group.

Retrosynthesis target This compound precursor1 Methyl 6-fluoro-4-methylnicotinate target->precursor1 Ester Hydrolysis precursor2 Methyl 6-bromo-4-methylnicotinate precursor1->precursor2 Halex Reaction (SNAr Fluorination) precursor3 6-Bromo-4-methylnicotinic acid precursor2->precursor3 Esterification precursor4 2-Bromo-4-methyl-5-ethylpyridine precursor3->precursor4 Side-chain Oxidation precursor5 4-Methyl-5-ethylpyridine precursor4->precursor5 Bromination Synthetic_Workflow start { Start | 2,5-Dibromo-4-methylpyridine} step1 Step 1: Selective Grignard Exchange & Carboxylation 1. i-PrMgCl 2. ClCOOEt start->step1 step2 Step 2: Fluorination (Halex Reaction) Anhydrous (CH₃)₄NF, DMF, 40-50°C step1->step2 step3 Step 3: Saponification (Hydrolysis) NaOH(aq), then HCl to pH 3-4 step2->step3 end { Product | this compound} step3->end

References

An In-depth Technical Guide to the Structural Elucidation of 6-Fluoro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing discovery programs. 6-Fluoro-4-methylnicotinic acid, a substituted pyridine carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry due to the modulatory effects of fluorine and methyl groups on physicochemical and pharmacological properties. This guide provides a comprehensive, in-depth technical framework for the structural elucidation of this molecule, moving beyond a simple recitation of techniques to a nuanced exploration of the underlying scientific principles and practical experimental considerations. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the presented methodologies are not only scientifically sound but also robust and reproducible.

Molecular Overview and Elucidation Strategy

This compound (C₇H₆FNO₂) is a derivative of nicotinic acid (Vitamin B3) featuring a fluorine atom at the 6-position and a methyl group at the 4-position of the pyridine ring.[1] The strategic placement of these substituents is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.

The structural elucidation of this compound necessitates a multi-technique spectroscopic approach to unambiguously determine its constitution and connectivity. Our strategy is predicated on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS & Fragmentation) Synthesis->MS FTIR FT-IR Spectroscopy Synthesis->FTIR Interpretation Spectra Interpretation NMR->Interpretation MS->Interpretation FTIR->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: A generalized workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the local chemical environment of the fluorine atom. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) correlation experiments, will provide a definitive structural assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity and coupling constants, J), and relative integrations.

Predicted Proton SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-2~8.9s-1HProton at C2
H-5~7.2d~8.01HProton at C5
-CH₃~2.5s-3HMethyl protons
-COOH>10br s-1HCarboxylic acid proton

Causality Behind Predictions:

  • H-2: This proton is adjacent to the electron-withdrawing nitrogen atom and the carboxylic acid group, leading to a significant downfield shift.

  • H-5: This proton is coupled to the fluorine at C6, which will likely result in a doublet. The electron-donating methyl group at C4 will shield this proton to some extent.

  • -CH₃: The methyl group protons are expected to appear as a singlet in a region typical for methyl groups attached to an aromatic ring.

  • -COOH: The carboxylic acid proton is acidic and will appear as a broad singlet at a very downfield chemical shift, the exact position of which is concentration and solvent-dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will identify all unique carbon environments within the molecule. The presence of fluorine will induce C-F coupling, which can be a valuable diagnostic tool.

Predicted Carbon SignalChemical Shift (δ, ppm)C-F Coupling (JCF, Hz)Assignment
C6~165Large (¹JCF)Carbon bearing fluorine
C4~150SmallCarbon bearing methyl group
C2~148SmallCarbon adjacent to nitrogen
C5~125Moderate (²JCF)Carbon adjacent to C6
C3~122SmallCarbon bearing carboxylic acid
-COOH~168-Carboxylic acid carbon
-CH₃~20-Methyl carbon

Causality Behind Predictions:

  • The chemical shifts are estimated based on the known effects of substituents on a pyridine ring. The electron-withdrawing fluorine and carboxylic acid groups will cause downfield shifts for the carbons they are attached to or are in close proximity to.

  • The magnitude of the C-F coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J).

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent probe for fluorinated compounds.[2] The chemical shift of the fluorine atom will be characteristic of a fluorine attached to an aromatic ring.

Predicted Fluorine SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F at C6-60 to -80d~8.0 (³JHF)

Causality Behind Predictions:

  • The chemical shift range for fluorine on a pyridine ring is well-established.[3][4]

  • The fluorine atom will be coupled to the proton at C5, resulting in a doublet.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts, particularly of the acidic proton.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This is a high-sensitivity experiment and will likely require fewer scans than ¹³C NMR.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (155.04 g/mol ). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A common fragmentation for carboxylic acids, leading to a peak at m/z 138.

    • Loss of -COOH (M-45): Decarboxylation is another characteristic fragmentation of carboxylic acids, resulting in a peak at m/z 110.[5]

    • Loss of HF (M-20): Fragmentation involving the loss of hydrogen fluoride is possible for fluorinated compounds.[6]

Mass_Fragmentation M [M]⁺• m/z 155 M_minus_OH [M-OH]⁺ m/z 138 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺• m/z 110 M->M_minus_COOH -COOH M_minus_HF [M-HF]⁺• m/z 135 M->M_minus_HF -HF

References

theoretical studies on 6-Fluoro-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Experimental Analysis of 6-Fluoro-4-methylnicotinic Acid

Abstract

This compound (C₇H₆FNO₂) is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug development.[1] As a derivative of nicotinic acid (Vitamin B3), it serves as a valuable building block for novel active pharmaceutical ingredients (APIs).[2] The introduction of a fluorine atom and a methyl group to the pyridine ring can profoundly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a prime candidate for creating new therapeutic agents. This guide provides a comprehensive framework for the theoretical and experimental investigation of this compound, outlining robust computational methodologies, detailed synthesis and characterization protocols, and the critical interplay between theoretical prediction and empirical validation. The protocols and analyses presented herein are grounded in established methodologies successfully applied to analogous nicotinic acid derivatives, ensuring a high degree of scientific rigor and reproducibility.

Introduction: The Significance of Fluorinated Nicotinic Acids

Nicotinic acid and its derivatives are cornerstones in pharmacology, famously used in the treatment of high cholesterol.[3] The strategic modification of the core pyridine ring structure is a key strategy in drug discovery. Fluorine, in particular, is a "super-substituent" in medicinal chemistry. Its high electronegativity and relatively small size can dramatically influence a molecule's binding affinity to protein targets, membrane permeability, and resistance to metabolic degradation. The addition of a methyl group further provides steric and electronic modifications.

The combination of these substitutions in this compound creates a unique molecular scaffold. Its potential applications are broad, ranging from the development of novel antibiotics, as seen in the broader class of fluoroquinolones which often feature a fluorine at the 6-position, to the synthesis of tracers for positron emission tomography (PET).[2][4] A thorough understanding of this molecule's fundamental properties—its three-dimensional structure, electronic charge distribution, and vibrational characteristics—is therefore essential for unlocking its full therapeutic potential.

This guide details a synergistic approach, combining quantum chemical calculations with laboratory synthesis and spectroscopy to create a complete, validated profile of this compound.

Computational Methodology: A Framework for In-Silico Analysis

Density Functional Theory (DFT) has emerged as a powerful and reliable tool for predicting the properties of molecular systems. For substituted nicotinic acids, DFT calculations have shown excellent agreement with experimental data.[3][5][6]

Rationale for Method Selection

The recommended computational approach employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This choice is rooted in its proven success in the field:

  • Expertise & Causality: The B3LYP functional provides a well-calibrated balance between computational efficiency and accuracy for organic molecules containing heteroatoms like nitrogen and oxygen.[5][7] It effectively captures electron correlation effects, which are crucial for accurate property prediction. The 6-311++G(d,p) basis set is a robust choice for this system. The "++" indicates the inclusion of diffuse functions on all atoms, which are essential for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms and the delocalized π-system of the pyridine ring. The "(d,p)" polarization functions allow for greater flexibility in describing the shape of electron orbitals, which is critical for modeling the strained geometry and bonding involving the electronegative fluorine atom. This level of theory has been successfully used to analyze the structural and spectroscopic features of various nicotinic acid derivatives.[3][6][7]

Computational Workflow

The theoretical analysis follows a structured, multi-step process designed for comprehensive characterization.

G cluster_input 1. Input & Optimization cluster_analysis 2. Property Calculation cluster_output 3. Data Interpretation A Draw Initial 3D Structure of This compound B Geometric Optimization (B3LYP/6-311++G(d,p)) A->B Energy Minimization C Frequency Calculation & Vibrational Analysis (IR/Raman) B->C Using Optimized Geometry D Electronic Property Analysis (HOMO, LUMO, MEP) B->D Using Optimized Geometry E NMR Chemical Shift Calculation (GIAO Method) B->E Using Optimized Geometry F Optimized Geometric Parameters (Bond Lengths, Angles) B->F G Simulated IR/Raman Spectra C->G H Reactivity & Electronic Maps D->H I Predicted 1H & 13C NMR Shifts E->I

Caption: Computational workflow for the theoretical analysis of this compound.

In-Depth Theoretical Analysis (Projected Outcomes)

Following the workflow above, we can predict the key characteristics of the molecule.

Geometric Optimization

The initial step involves finding the lowest energy conformation of the molecule. The optimization will likely show a nearly planar pyridine ring. Key parameters to analyze are the bond lengths and angles involving the fluorine, methyl, and carboxylic acid groups. The C-F bond length is expected to be a primary indicator of fluorine's electronic influence. The orientation of the carboxylic acid group relative to the ring nitrogen will be crucial, as it can be stabilized by intramolecular hydrogen bonding.

Vibrational Analysis (FT-IR & FT-Raman)

Frequency calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra. The vibrational modes can be assigned to specific functional groups.

  • Expected Key Vibrations:

    • O-H Stretch: A broad band characteristic of the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region.

    • C=O Stretch: A strong, sharp peak around 1700-1750 cm⁻¹, highly sensitive to hydrogen bonding.

    • C=C and C=N Ring Stretches: A series of peaks in the 1400-1600 cm⁻¹ region.

    • C-F Stretch: A strong band typically found in the 1000-1200 cm⁻¹ region.

    • C-H Stretches: Aromatic and methyl C-H stretches above 3000 cm⁻¹.

Electronic Properties
  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of molecular stability. A smaller gap suggests higher reactivity. For this molecule, the π-system of the pyridine ring is expected to dominate both the HOMO and LUMO.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution.

    • Red Regions (Negative Potential): Expected around the highly electronegative oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring. These are sites susceptible to electrophilic attack.

    • Blue Regions (Positive Potential): Expected around the acidic hydrogen of the carboxyl group, indicating the site for nucleophilic attack.

Bridging Theory and Experiment: A Self-Validating System

The true power of this analysis lies in the synergy between theoretical predictions and experimental results. The computational data provides a predictive framework, which must then be confirmed and refined by empirical data.

G cluster_theory In-Silico cluster_exp In-Vitro Theory Theoretical Prediction (DFT Calculations) Experiment Experimental Validation (Synthesis & Spectroscopy) Theory->Experiment Refined_Model Validated Molecular Model (High Confidence) Theory->Refined_Model T_out Predicted Spectra (IR, NMR) Predicted Geometry Theory->T_out Experiment->Theory Experiment->Refined_Model E_out Measured Spectra (IR, NMR) Crystal Structure (X-ray) Experiment->E_out

Caption: The synergistic relationship between theoretical prediction and experimental validation.

Data Comparison Table

This table structure is designed to directly compare the predicted data with measured experimental values. A strong correlation between these columns validates the chosen computational model.

PropertyTheoretical Value (B3LYP/6-311++G(d,p))Experimental Value% Difference
Bond Length (Å)
C=OCalculated ValueMeasured Value (X-ray)
C-FCalculated ValueMeasured Value (X-ray)
Vibrational Freq. (cm⁻¹)
ν(C=O)Calculated Value (Scaled)Measured Value (FT-IR)
ν(C-F)Calculated Value (Scaled)Measured Value (FT-IR)
NMR Shift (ppm)
¹³C (Carboxyl)Calculated ValueMeasured Value (¹³C NMR)
¹H (Acidic Proton)Calculated ValueMeasured Value (¹H NMR)

Experimental Protocols

To validate the theoretical predictions, the compound must be synthesized and characterized.

Synthesis of this compound

This protocol is adapted from established methods for the oxidation of methylpyridines.[8]

Materials:

  • 2-Fluoro-4,5-dimethylpyridine (starting material)

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (deionized)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add 2-Fluoro-4,5-dimethylpyridine (0.1 mol) and 250 mL of water.

  • Reagent Addition: While stirring, add KMnO₄ (0.2 mol) and KOH (0.1 mol) to the mixture.

  • Reaction: Heat the mixture in an oil bath to 95°C and maintain for 5-7 hours. Monitor the reaction progress by TLC. The disappearance of the purple KMnO₄ color indicates completion.

  • Filtration: While still hot, filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Collect the clear filtrate.

  • Precipitation: Allow the filtrate to cool to room temperature. Carefully adjust the pH to 2-4 with concentrated HCl. A solid precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Extraction: Extract the remaining filtrate twice with dichloromethane to recover any dissolved product. Combine the extracted organic layers.

  • Final Product: Combine the filtered solid with the residue from the evaporated dichloromethane extracts. Dry under vacuum to yield the final product as an off-white solid. Recrystallize from an appropriate solvent (e.g., ethanol/water) for purification.

Trustworthiness: The identity and purity of the synthesized compound must be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The results should be directly compared to the theoretical predictions.

Spectroscopic Characterization
  • FT-IR Spectroscopy: Record the spectrum of the solid sample using a KBr pellet. Compare the positions of the key vibrational bands (C=O, C-F, etc.) with the scaled theoretical frequencies.

  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method should be used for theoretical NMR predictions to ensure accurate comparison.

Conclusion and Future Outlook

This guide has outlined a comprehensive, dual-pronged approach for the study of this compound. By integrating state-of-the-art DFT calculations with rigorous experimental synthesis and characterization, a complete and validated understanding of this molecule's physicochemical properties can be achieved. The resulting high-confidence model can then be used to accelerate drug development efforts by enabling reliable predictions of its behavior in biological systems, such as its interaction with protein targets, through further computational studies like molecular docking.[3] The methodologies described here are not only crucial for characterizing this specific molecule but also serve as a robust template for the investigation of other novel heterocyclic compounds in the drug discovery pipeline.

References

Methodological & Application

Synthesis of 6-Fluoro-4-methylnicotinic Acid: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 6-Fluoro-4-methylnicotinic acid, a valuable fluorinated pyridine derivative for research and development in pharmaceuticals and agrochemicals. This document offers in-depth, field-proven insights into the synthetic process, emphasizing not just the procedural steps but the underlying chemical principles to ensure a successful and reproducible outcome.

Introduction: The Significance of Fluorinated Nicotinic Acids

Fluorinated nicotinic acid derivatives are a class of compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the pyridine ring can profoundly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Principles and Reaction Mechanism

The synthesis of this compound is most readily achieved through the oxidation of the corresponding methyl-substituted pyridine, 6-fluoro-4-picoline. This transformation leverages the robust oxidizing power of potassium permanganate (KMnO₄) in an aqueous medium.

The oxidation of an alkyl side-chain on an aromatic ring by potassium permanganate is a classic and reliable transformation in organic synthesis.[1][2] The reaction proceeds through a series of oxidative steps, initiated by the abstraction of a hydrogen atom from the methyl group. The permanganate ion (MnO₄⁻) is a strong oxidizing agent due to the high +7 oxidation state of manganese.[3] Under neutral or slightly alkaline conditions, the manganese is typically reduced to manganese dioxide (MnO₂), a brown precipitate.[3]

The overall reaction can be summarized as follows:

Subsequently, acidification of the reaction mixture protonates the carboxylate salt to yield the desired carboxylic acid.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis, purification, and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization A 1. Dissolve 6-fluoro-4-picoline in water B 2. Add KMnO4 portion-wise A->B C 3. Heat the reaction mixture B->C D 4. Monitor reaction completion C->D E 5. Filter hot to remove MnO2 D->E F 6. Cool the filtrate E->F G 7. Acidify with HCl to precipitate product F->G H 8. Isolate by vacuum filtration G->H I 9. Recrystallize from aqueous ethanol H->I J 10. Dry the purified product I->J K 11. Determine Melting Point J->K L 12. Acquire NMR Spectra (1H, 13C) K->L M 13. Acquire IR Spectrum L->M

References

Application Note: 6-Fluoro-4-methylnicotinic Acid as a Versatile Building Block in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing the pharmacological profile of drug candidates. The judicious placement of fluorine atoms can significantly modulate key properties such as metabolic stability, lipophilicity, and binding affinity, ultimately leading to improved efficacy and pharmacokinetics.[1] Fluorinated heterocyclic compounds, particularly pyridine derivatives, are prevalent motifs in a wide array of pharmaceuticals.[2]

6-Fluoro-4-methylnicotinic acid (CAS: 944582-95-0) emerges as a valuable and strategic building block for the synthesis of novel APIs.[3] Its structure presents a unique combination of features: a pyridine core, which is a common pharmacophore; a fluorine atom at the 6-position, which can block metabolic oxidation and enhance binding interactions; a methyl group at the 4-position, which provides steric influence and can orient the molecule within a receptor pocket; and a carboxylic acid at the 3-position, which serves as a versatile synthetic handle for elaboration into a variety of functional groups, most commonly amides.[4]

While specific, publicly documented syntheses of commercial APIs using this compound are often proprietary, its structural alerts point towards broad applicability. This guide serves to provide researchers, scientists, and drug development professionals with an in-depth understanding of its properties and a detailed, representative protocol for its application in the synthesis of advanced intermediates, focusing on the fundamentally important amide bond formation.

Physicochemical Properties

A comprehensive understanding of the starting material's properties is critical for reaction design and process optimization. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 944582-95-0[ChemScene][3]
Molecular Formula C₇H₆FNO₂[ChemScene][3]
Molecular Weight 155.13 g/mol [ChemScene][3]
Synonyms 6-Fluoro-4-methylpyridine-3-carboxylic acid[ChemScene][3]
Purity ≥98%[ChemScene][3]
Storage 4°C, Inert atmosphere[ChemScene][3]

Core Synthetic Application: Amide Bond Formation

The carboxylic acid moiety of this compound is its most versatile functional group for synthetic elaboration. In medicinal chemistry, the conversion of a carboxylic acid to an amide is the most frequently performed reaction, forming the backbone of countless drug molecules.[5] This transformation is pivotal for linking the fluorinated pyridine scaffold to other molecular fragments, enabling the exploration of structure-activity relationships (SAR).

The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to increase the electrophilicity of the carbonyl carbon.[6] This can be achieved through various methods, including:

  • Conversion to an Acyl Halide: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), the acid is converted to a highly reactive acyl chloride, which readily reacts with amines.[6]

  • Use of Carbodiimide Coupling Agents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) generate a highly activated O-acylisourea intermediate in situ, which efficiently acylates the amine.[5]

  • Formation of other Activated Esters: Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents can also be used to form highly reactive esters that couple efficiently with amines, often minimizing side reactions and preserving stereochemistry.[5]

The choice of coupling strategy depends on the substrate's complexity, functional group tolerance, desired scale, and cost-effectiveness. For library synthesis and early-stage drug discovery, carbodiimide and aminium/uronium salt-based methods are often preferred for their mild conditions and broad applicability.[5]

Detailed Protocol: Synthesis of a Representative N-Aryl Amide Intermediate

This section provides a detailed, step-by-step protocol for the synthesis of a representative advanced intermediate, N-(4-methoxyphenyl)-6-fluoro-4-methylnicotinamide, via an EDC/HOBt mediated amide coupling. This protocol is designed to be self-validating by including checkpoints and explaining the rationale behind each step.

Objective: To couple this compound with 4-methoxyaniline to demonstrate a standard and reliable method for generating diverse amide libraries for biological screening.

Experimental Workflow Diagram

G cluster_materials Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up & Purification SM1 6-Fluoro-4-methylnicotinic acid Setup Dissolve SM1, SM2, HOBt in Anhydrous DMF SM2 4-Methoxyaniline SM3 EDC·HCl SM4 HOBt SM5 DIPEA SM6 Anhydrous DMF Cool Cool to 0°C (Ice Bath) Setup->Cool Inert Atmosphere (N₂ or Ar) Add_EDC Add EDC·HCl portion-wise Cool->Add_EDC Maintains stability of activated species Add_Base Add DIPEA dropwise Add_EDC->Add_Base Warm Warm to Room Temp Stir for 12-18h Add_Base->Warm Reaction Monitoring by TLC/LC-MS Quench Quench with Water & Dilute with EtOAc Warm->Quench Wash1 Wash with 1M HCl (aq) Quench->Wash1 Removes DIPEA Wash2 Wash with Sat. NaHCO₃ (aq) Wash1->Wash2 Removes unreacted acid & HOBt Wash3 Wash with Brine Wash2->Wash3 Removes residual aqueous contaminants Dry Dry over Na₂SO₄, Filter & Concentrate Wash3->Dry Purify Purify via Flash Column Chromatography Dry->Purify Product Final Product: N-(4-methoxyphenyl)-6-fluoro- 4-methylnicotinamide Purify->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials & Reagents
ReagentM.W. ( g/mol )EquivalentsAmount
This compound155.131.01.55 g (10 mmol)
4-Methoxyaniline123.151.11.35 g (11 mmol)
EDC·HCl191.701.22.30 g (12 mmol)
HOBt (anhydrous)135.121.21.62 g (12 mmol)
DIPEA129.242.54.3 mL (25 mmol)
Anhydrous DMF--50 mL
Ethyl Acetate (EtOAc)--~300 mL
1 M HCl (aq)--~100 mL
Saturated NaHCO₃ (aq)--~100 mL
Saturated NaCl (Brine)--~100 mL
Anhydrous Na₂SO₄--As needed
Step-by-Step Protocol
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.55 g, 10 mmol), 4-methoxyaniline (1.35 g, 11 mmol), and HOBt (1.62 g, 12 mmol).

    • Purge the flask with an inert gas (Nitrogen or Argon).

    • Add anhydrous DMF (50 mL) via syringe to dissolve the solids.

    • Causality Explanation: Using an anhydrous solvent under an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive activated ester intermediate that will be formed, which would otherwise revert to the starting carboxylic acid and reduce the yield. HOBt is added to suppress racemization (if chiral centers were present) and prevent the formation of an unreactive N-acylurea byproduct from the EDC.

  • Activation and Coupling:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add EDC·HCl (2.30 g, 12 mmol) to the stirred solution portion-wise over 5 minutes.

    • Causality Explanation: The reaction is cooled to 0 °C to control the initial exothermic formation of the activated O-acylisourea ester and maintain its stability. Adding the EDC portion-wise prevents a rapid temperature spike.

    • Slowly add Diisopropylethylamine (DIPEA) (4.3 mL, 25 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Explanation: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards amide formation. A slight excess ensures the reaction medium remains basic.

  • Reaction Progression:

    • After the addition of DIPEA is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Aqueous Work-up:

    • Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water and 150 mL of Ethyl Acetate (EtOAc).

    • Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Causality Explanation: The water quench stops the reaction. The EtOAc extracts the desired amide product. The HCl wash removes the basic DIPEA. The NaHCO₃ wash removes any unreacted starting acid and the acidic HOBt. The brine wash removes residual water from the organic phase.

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate to afford the pure N-(4-methoxyphenyl)-6-fluoro-4-methylnicotinamide.

    • Causality Explanation: Chromatography is essential to remove any non-polar impurities and residual coupling reagents (like dicyclohexylurea, if DCC were used) to yield the final product with high purity, which is critical for subsequent biological testing.

Conclusion

This compound stands as a potent building block for modern drug discovery programs. Its unique substitution pattern offers medicinal chemists a scaffold to fine-tune the properties of lead compounds. The carboxylic acid handle provides a reliable point for synthetic diversification, with amide coupling being the most direct and powerful application. The detailed protocol herein illustrates a robust and adaptable method for incorporating this valuable intermediate into complex molecular architectures, paving the way for the synthesis of next-generation API candidates.

References

The Strategic Application of 6-Fluoro-4-methylnicotinic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Nicotinic Acids in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2] Within the diverse class of fluorinated building blocks, 6-Fluoro-4-methylnicotinic acid has emerged as a particularly valuable synthon for the development of novel therapeutics. Its pyridine core, functionalized with both a fluorine atom and a carboxylic acid group, offers a versatile platform for a wide array of chemical modifications, making it an ideal starting point for the synthesis of complex, biologically active molecules.[1][2]

This guide provides a detailed overview of the application of this compound in medicinal chemistry, offering insights into its synthesis, key reactions, and its role in the development of targeted therapies. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, aiming to provide both theoretical understanding and practical, actionable methodologies.

Physicochemical Properties and Strategic Advantages

The combination of a fluorine atom at the 6-position and a methyl group at the 4-position of the nicotinic acid scaffold imparts a unique set of properties that medicinal chemists can leverage to overcome common drug development challenges.

Key Physicochemical Data:

PropertyValue
CAS Number 944582-95-0
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Topological Polar Surface Area (TPSA) 50.19 Ų
Predicted LogP 1.22732
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Data sourced from commercial supplier information.

The strategic placement of the fluorine atom can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism.[3] The strong electron-withdrawing nature of fluorine also influences the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, which can be critical for optimizing drug-receptor interactions and pharmacokinetic profiles.[3][4] The methyl group, in turn, can provide additional hydrophobic interactions within a target's binding pocket and can influence the overall conformation of the molecule.[1]

Synthesis of this compound

While commercially available from various suppliers, an understanding of the synthetic routes to this compound is valuable for process development and scale-up. A common laboratory-scale synthesis involves the oxidation of a suitable precursor, such as 2-fluoro-5-methylpyridine. A general procedure is outlined below, adapted from methodologies for similar nicotinic acid derivatives.

Protocol: Synthesis via Oxidation of 2-Fluoro-5-methylpyridine

This protocol is based on the oxidation of a methyl group on a pyridine ring to a carboxylic acid, a common transformation in heterocyclic chemistry.

Materials:

  • 2-Fluoro-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Dichloromethane (DCM)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Oil bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, add 2-fluoro-5-methylpyridine (0.1 mol) and 250 mL of water.

  • Begin stirring and add potassium permanganate (0.2 mol) and potassium hydroxide (0.1 mol) sequentially.

  • Heat the mixture to 95°C using an oil bath and maintain the reaction for 5 hours.

  • While hot, filter the reaction mixture and collect the filtrate.

  • Allow the filtrate to cool to room temperature.

  • Adjust the pH of the filtrate to between 2 and 4 with concentrated hydrochloric acid, which will cause a solid to precipitate.

  • Filter the precipitated solid.

  • Extract the remaining filtrate twice with dichloromethane.

  • Combine the filtered solid and the residue from the evaporated dichloromethane extracts to obtain the crude this compound.

  • The crude product can be further purified by recrystallization.

Applications in Medicinal Chemistry: Case Studies

This compound has been utilized as a key building block in the discovery of novel inhibitors for various therapeutic targets. Patent literature provides several examples of its application in the synthesis of potential drug candidates.

Case Study 1: Inhibitors of Matrix Metalloproteinase-9 (MMP-9)

In the search for novel amide derivatives as selective MMP-9 production suppressors, this compound has been employed as a key scaffold.[1] MMP-9 is implicated in a variety of pathological processes, including tumor invasion, metastasis, and inflammation. The following workflow illustrates the general approach to synthesizing these inhibitors.

MMP-9 Inhibitor Synthesis Workflow start This compound coupling Amide Coupling (e.g., HATU, DIPEA, DMF) start->coupling amine Amine Building Block (e.g., 1-(5-bromo-3-methylpyridin-2-yl)piperazine) amine->coupling product Final MMP-9 Inhibitor coupling->product

Caption: General workflow for the synthesis of MMP-9 inhibitors.

Case Study 2: Kinase Inhibitors for Immunological and Oncological Conditions

This compound has also been incorporated into tricyclic compounds designed as inhibitors of various kinases, such as Janus kinases (JAKs), which are involved in inflammatory and cancerous conditions.[3][5] The synthesis of these complex molecules often involves the initial activation of the carboxylic acid moiety.

Kinase Inhibitor Synthesis Workflow start This compound activation Acid Activation (e.g., Thionyl Chloride in DCM) start->activation acid_chloride 6-Fluoro-4-methylnicotinoyl chloride activation->acid_chloride coupling Amide Bond Formation acid_chloride->coupling amine Tricyclic Amine Core amine->coupling product Final Kinase Inhibitor coupling->product

Caption: Synthesis of kinase inhibitors via an acid chloride intermediate.

Experimental Protocols: Key Synthetic Transformations

The following protocols provide detailed, step-by-step methodologies for the key reactions involving this compound in the synthesis of the aforementioned therapeutic agents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted from the synthesis of MMP-9 inhibitors and is a widely used method for forming amide bonds in medicinal chemistry.[1]

Materials:

  • This compound

  • Amine (e.g., 1-(5-bromo-3-methylpyridin-2-yl)piperazine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies (e.g., ethyl acetate, water, brine, silica gel for chromatography)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Add the desired amine (1.0-1.2 equivalents).

  • Dissolve the starting materials in anhydrous DMF.

  • To the stirred solution, add DIPEA (2.0-3.0 equivalents).

  • Add HATU (1.1-1.2 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Bond Formation via Acid Chloride

This protocol involves the activation of the carboxylic acid to an acid chloride, which is a highly reactive intermediate for amide bond formation, as described in the synthesis of kinase inhibitors.[3][5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Amine (tricyclic core)

  • Organic base (e.g., triethylamine or DIPEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies

Procedure: Step A: Formation of the Acid Chloride

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (2.0-10.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Concentrate the reaction mixture to dryness under reduced pressure to obtain the crude 6-fluoro-4-methylnicotinoyl chloride. This intermediate is often used immediately in the next step without further purification.

Step B: Amide Coupling

  • Dissolve the amine starting material (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DCM, THF, or DMF) in a separate flask under an inert atmosphere.

  • Add an organic base (2.0-3.0 equivalents).

  • Cool the amine solution to 0°C.

  • Dissolve the crude acid chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up similar to Protocol 1.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its unique substitution pattern offers a strategic advantage in modulating the physicochemical and pharmacokinetic properties of drug candidates. The successful application of this scaffold in the development of kinase and MMP-9 inhibitors underscores its potential in generating novel therapeutics for a range of diseases. As our understanding of structure-activity relationships deepens and synthetic methodologies evolve, we can anticipate the continued and expanded application of this compound and its derivatives in the discovery of next-generation medicines.

References

Application Notes and Protocols for the Synthesis of 6-Fluoro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-4-methylnicotinic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the pyridine ring can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the synthetic routes and reaction conditions for preparing this compound (CAS 944582-95-0)[1]. The primary route detailed herein involves a two-step sequence starting from the commercially available 4-methyl-6-hydroxynicotinic acid, proceeding through a chlorinated intermediate.

Synthetic Strategy Overview

The most direct and industrially scalable approach to this compound is a two-step synthesis starting from 4-methyl-6-hydroxynicotinic acid. This strategy involves:

  • Chlorination: Conversion of the 6-hydroxyl group to a 6-chloro group.

  • Fluorination: Nucleophilic aromatic substitution of the 6-chloro group with fluoride, a process commonly known as the Halex reaction.[2][3]

This pathway is advantageous due to the availability of the starting material and the generally high efficiency of the individual transformations.

Synthetic_Pathway 4-methyl-6-hydroxynicotinic acid 4-methyl-6-hydroxynicotinic acid 6-Chloro-4-methylnicotinic acid 6-Chloro-4-methylnicotinic acid 4-methyl-6-hydroxynicotinic acid->6-Chloro-4-methylnicotinic acid Chlorination (e.g., POCl3) This compound This compound 6-Chloro-4-methylnicotinic acid->this compound Fluorination (Halex Reaction, e.g., KF)

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 6-Chloro-4-methylnicotinic Acid

The initial step involves the conversion of the hydroxyl group in 4-methyl-6-hydroxynicotinic acid to a chlorine atom. This is a standard transformation for which several chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) being a common and effective choice.

Protocol 1: Chlorination of 4-methyl-6-hydroxynicotinic acid

This protocol is adapted from established procedures for the chlorination of hydroxypyridines.

Materials:

  • 4-methyl-6-hydroxynicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Toluene (or another high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add 4-methyl-6-hydroxynicotinic acid (1.0 eq).

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) to the flask. Toluene can be used as a solvent.

  • Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by a suitable technique such as TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-Chloro-4-methylnicotinic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Table 1: Reaction Parameters for Chlorination

ParameterValue/Condition
Starting Material4-methyl-6-hydroxynicotinic acid
ReagentPhosphorus oxychloride (POCl₃)
Stoichiometry1.0 eq Substrate : 3.0-5.0 eq POCl₃
SolventToluene (optional)
Temperature110-120 °C (Reflux)
Reaction Time2-4 hours
Work-upQuenching with ice, neutralization, extraction

Part 2: Synthesis of this compound via Halex Reaction

The Halex (Halogen Exchange) reaction is a powerful method for the synthesis of fluoroaromatic compounds, particularly for electron-deficient aromatic systems like pyridines.[4] This step involves the nucleophilic substitution of the chlorine atom in 6-Chloro-4-methylnicotinic acid with a fluoride ion, typically from an alkali metal fluoride salt like potassium fluoride (KF).

Mechanism of the Halex Reaction

The Halex reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the attack of the fluoride ion on the carbon atom bearing the chlorine.

Halex_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Start 6-Chloro-4-methylnicotinic acid + F⁻ Intermediate Meisenheimer Complex (anionic intermediate) Start->Intermediate Product This compound + Cl⁻ Intermediate->Product

Caption: Simplified mechanism of the Halex reaction for the synthesis of this compound.

Protocol 2: Fluorination of 6-Chloro-4-methylnicotinic acid

This protocol is based on general conditions for the Halex reaction on chloropyridines.[2][3]

Materials:

  • 6-Chloro-4-methylnicotinic acid

  • Anhydrous potassium fluoride (KF) (spray-dried is recommended for higher reactivity)

  • Dimethyl sulfoxide (DMSO) or Sulfolane (anhydrous)

  • Phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt, optional but recommended)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate

  • Brine

Procedure:

  • Ensure all glassware is thoroughly dried.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Chloro-4-methylnicotinic acid (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).

  • Add a high-boiling polar aprotic solvent such as DMSO or sulfolane.

  • If used, add a phase-transfer catalyst (0.05-0.1 eq).

  • Heat the reaction mixture to a high temperature, typically in the range of 150-220 °C. The optimal temperature will need to be determined experimentally.

  • Maintain the reaction at this temperature for several hours (4-24 hours), monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Table 2: Reaction Parameters for Fluorination (Halex Reaction)

ParameterValue/Condition
Starting Material6-Chloro-4-methylnicotinic acid
ReagentAnhydrous Potassium Fluoride (KF)
Stoichiometry1.0 eq Substrate : 2.0-3.0 eq KF
SolventDMSO or Sulfolane
Catalyst (optional)18-crown-6 or Quaternary Ammonium Salt
Temperature150-220 °C
Reaction Time4-24 hours
Work-upAqueous work-up with acidification and extraction

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The Halex reaction is performed at high temperatures. Use appropriate heating equipment and take precautions against thermal burns.

  • Potassium fluoride (KF) is toxic if ingested or inhaled. Handle in a fume hood and wear gloves and a dust mask.

  • Hydrofluoric acid (HF) can be generated in situ in the presence of moisture during fluorination reactions. HF is extremely corrosive and toxic. Ensure anhydrous conditions and have calcium gluconate gel readily available as a first aid measure in case of skin contact.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the chlorination of 4-methyl-6-hydroxynicotinic acid followed by a Halex fluorination reaction. While this guide provides detailed protocols based on established chemical principles, optimization of reaction conditions such as temperature, reaction time, and catalyst choice may be necessary to achieve the desired yield and purity for specific applications.

References

Comprehensive Guide to the Purification of 6-Fluoro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-4-methylnicotinic acid is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of undesired side products, and complications in biological assays. This guide provides a detailed examination of robust purification techniques, grounded in the physicochemical properties of the molecule. We present field-proven protocols for recrystallization, acid-base extraction, and preparative chromatography, designed to empower researchers to achieve high-purity material essential for developmental success.

Understanding the Molecule: Physicochemical Properties

The strategic selection of a purification method is dictated by the inherent physicochemical properties of this compound. Its structure, featuring both a basic pyridine nitrogen and an acidic carboxylic acid group, allows for zwitterionic character under certain pH conditions. This amphoteric nature is a powerful tool that can be exploited for purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆FNO₂[2]
Molecular Weight 155.13 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 144 - 148 °C[1][3]
pKa (Predicted) 3.41 ± 0.10[3]
Topological Polar Surface Area 50.19 Ų[2]

The predicted pKa value is characteristic of the carboxylic acid group, indicating that the molecule will be deprotonated and water-soluble as a carboxylate salt at a pH above ~4.5. Conversely, the pyridine nitrogen can be protonated under strongly acidic conditions. This pH-dependent solubility is the cornerstone of the acid-base extraction protocol.

Common Impurities in Synthesis

Purification strategies must be designed to remove common impurities that may arise during synthesis. While specific impurities depend on the synthetic route, they generally fall into several classes:

  • Unreacted Starting Materials: Precursors to the final molecule.

  • Reaction Intermediates: Such as the corresponding nitrile or amide if the carboxylic acid is formed via hydrolysis.

  • Side-Products: Arising from incomplete reactions or competing reaction pathways. For nicotinic acids, colored byproducts from oxidation reactions are common.[4]

  • Reagents and Catalysts: Acids, bases, or metal catalysts used during the synthesis.

Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to identify the impurity profile and select the most effective purification technique.[5]

Purification Methodologies

Protocol 1: Recrystallization

Recrystallization is a fundamental and cost-effective technique for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are typically either much more soluble (remaining in the mother liquor) or much less soluble (removed by hot filtration) than the target compound. For nicotinic acid derivatives, colored impurities can often be removed with the aid of activated carbon.[4]

Experimental Protocol:

  • Solvent Selection: Screen various solvents for suitability. An ideal solvent will dissolve the crude this compound poorly at room temperature but completely at an elevated temperature. Common choices include water, ethanol, isopropanol, or mixtures thereof.[4][6]

  • Dissolution: In a flask, add the minimum volume of hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated carbon (e.g., Darco-G 60) and boil for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated carbon. This step is critical to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Causality Behind Choices:

  • Minimum Solvent Volume: Using the minimum amount of hot solvent ensures the solution is saturated upon cooling, maximizing the yield of the recrystallized product.[5]

  • Slow Cooling: Promotes selective crystallization of the desired compound, excluding impurities from the crystal lattice.

Workflow for Recrystallization

G crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool impurities1 Insoluble Impurities hot_filter->impurities1 Remove isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash impurities2 Soluble Impurities (in Mother Liquor) isolate->impurities2 Remove dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: pH-Mediated Liquid-Liquid Extraction

This technique leverages the amphoteric nature of this compound to separate it from neutral, acidic, or basic impurities through partitioning between immiscible aqueous and organic phases.

Experimental Protocol:

  • Initial Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Removal of Basic Impurities: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). This will protonate basic impurities, causing them to move into the aqueous phase. Discard the aqueous layer.

  • Extraction of Target Compound: Extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The this compound will be deprotonated to its carboxylate salt and move into the aqueous phase, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Removal of Neutral Impurities: Combine the aqueous extracts and perform a "back-wash" with a fresh portion of the organic solvent to remove any remaining neutral impurities. Discard the organic layer.

  • Precipitation: Cool the basic aqueous solution in an ice bath and slowly acidify it with concentrated HCl with stirring until the pH is ~2-3. The protonated, neutral form of the product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove residual salts and dry under vacuum.

Causality Behind Choices:

  • Sodium Bicarbonate vs. NaOH: Using a weak base like sodium bicarbonate is often sufficient to extract the carboxylic acid without hydrolyzing sensitive functional groups (like esters) that might be present on impurities.[7]

  • Acidification: Lowering the pH below the pKa of the carboxylic acid ensures complete protonation, minimizing product loss to the aqueous phase.

Workflow for Acid-Base Extraction

G start Crude Mixture in Organic Solvent wash_acid Wash with Dilute HCl start->wash_acid extract_base Extract with Aqueous NaHCO₃ wash_acid->extract_base basic_imp Basic Impurities (Aqueous Phase) wash_acid->basic_imp Remove back_wash Back-wash Aqueous Layer with Org. Solvent extract_base->back_wash neutral_imp Neutral Impurities (Organic Phase) extract_base->neutral_imp Separate acidify Acidify Aqueous Layer with HCl back_wash->acidify filter_dry Filter, Wash, & Dry acidify->filter_dry pure Pure Solid filter_dry->pure

Caption: Workflow for purification via pH-mediated liquid-liquid extraction.

Protocol 3: Preparative HPLC

For achieving the highest level of purity (>99.5%) or for separating structurally similar isomers, preparative High-Performance Liquid Chromatography is the method of choice. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, is particularly effective for separating polar, ionizable compounds like pyridinecarboxylic acids.[8][9]

Table 2: Example Preparative HPLC Conditions

ParameterRecommended Setting
Column Mixed-mode reversed-phase/cation-exchange (e.g., Primesep 100, Coresep 100)[8][9][10]
Mobile Phase A Water + 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid or Acetic Acid
Gradient Optimized based on analytical run (e.g., 5-95% B over 20 min)
Detection UV at 220 nm or 254 nm
Flow Rate Dependent on column diameter
Sample Prep Dissolve in DMSO or mobile phase A

Experimental Protocol:

  • Analytical Method Development: Develop a separation method on an analytical scale HPLC system to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities.

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Injection: Inject a concentrated solution of the crude material onto the column. Avoid overloading, as this will degrade separation performance.

  • Chromatographic Run: Run the gradient method developed in the analytical stage.

  • Fraction Collection: Collect fractions corresponding to the elution peak of the this compound.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity. Pool the pure fractions.

  • Solvent Removal: Remove the mobile phase solvents from the pooled fractions, typically using a rotary evaporator, to yield the purified solid.

Causality Behind Choices:

  • Mixed-Mode Column: These columns provide unique selectivity for isomers and other closely related compounds by exploiting subtle differences in both hydrophobicity and ionic character, which is difficult to achieve with standard C18 columns.[8][9]

  • Acidified Mobile Phase: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on reversed-phase media.

Workflow for Preparative HPLC

G cluster_0 Method Development cluster_1 Purification analytical_run Analytical HPLC Run optimize Optimize Gradient analytical_run->optimize prep_run Inject Crude on Prep Column optimize->prep_run collect Collect Fractions prep_run->collect pool Pool Pure Fractions collect->pool evaporate Solvent Removal pool->evaporate pure_product High-Purity Product evaporate->pure_product

Caption: Workflow for purification by preparative HPLC.

Verification of Purity

After purification, the identity and purity of this compound must be confirmed using orthogonal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the area percentage purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (155.13 g/mol ).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structural integrity and absence of proton- or fluorine-containing impurities.

  • Melting Point Analysis: A sharp melting range (e.g., within 1-2 °C) close to the literature value (144-148 °C) is a strong indicator of high purity.[3]

Conclusion

The purification of this compound is a critical step in its application for pharmaceutical research and development. The choice of methodology—recrystallization for bulk purification, acid-base extraction for removing specific impurity classes, or preparative HPLC for achieving the highest purity—should be tailored to the specific impurity profile of the crude material and the stringent quality requirements of the final application. By applying the principles and protocols outlined in this guide, researchers can confidently produce material of the necessary caliber for their scientific endeavors.

References

Application Note: High-Throughput Derivatization of 6-Fluoro-4-methylnicotinic Acid for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Rationale

The generation of small molecule libraries with high structural diversity is a cornerstone of modern drug discovery.[1][2] These libraries are essential for screening against biological targets to identify novel hit compounds. 6-Fluoro-4-methylnicotinic acid is a valuable starting scaffold for such libraries. Its pyridine core is a common motif in bioactive compounds, and the fluorine and methyl substituents provide specific electronic and steric properties that can be explored for structure-activity relationships (SAR).[3] The carboxylic acid group at the 3-position serves as a versatile chemical handle for derivatization, allowing for the introduction of a wide array of chemical functionalities.[1][4]

This application note provides a detailed, field-proven protocol for the derivatization of this compound into a diverse amide library suitable for high-throughput biological screening. The chosen methodology emphasizes efficiency, reliability, and scalability, employing a well-established amide coupling strategy to ensure high conversion rates and straightforward purification.

Causality Behind Experimental Choices:
  • Why Amide Coupling? Amide bond formation is one of the most robust and frequently utilized reactions in medicinal chemistry.[1][5] The vast commercial availability of diverse primary and secondary amines allows for the rapid generation of a large library of derivatives from a single carboxylic acid scaffold. This strategy enables a systematic exploration of the chemical space surrounding the core molecule.

  • Why HATU as the Coupling Reagent? HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent.[6][7][8] It facilitates rapid and high-yielding amide bond formation, even with less reactive or sterically hindered substrates.[9] Its mechanism involves the formation of a highly reactive OAt-active ester, which readily reacts with amines. The pyridine nitrogen atom in the HATU structure is thought to stabilize the transition state, further accelerating the reaction.[6][10] This efficiency is critical for library synthesis where consistent high yields across many parallel reactions are desired.

Experimental Design & Workflow

The overall strategy involves a two-step, one-pot reaction. First, the carboxylic acid is activated with HATU in the presence of a non-nucleophilic base. Second, a diverse panel of amines is added to the activated ester to form the corresponding amides. The resulting library is then purified and characterized.

Workflow Diagram

G cluster_prep Phase 1: Preparation & Activation cluster_diversification Phase 2: Diversification cluster_analysis Phase 3: Workup & Analysis A Dissolve this compound in Anhydrous DMF B Add DIPEA Base A->B Stir at RT, 15-30 min C Add HATU Coupling Reagent B->C Stir at RT, 15-30 min D Aliquot Activated Ester into 96-well plate C->D E Add Diverse Amine Panel (1 amine per well) D->E React at RT, 1-4 hours F Quench & Liquid-Liquid Extraction E->F G High-Throughput Purification (e.g., Mass-directed HPLC) F->G H Characterization (LC-MS) G->H I Compound Plating for Biological Screening H->I

Caption: High-throughput amide library synthesis workflow.

Detailed Protocols

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98% Puritye.g., ChemScene[11]Starting material.
HATUSynthesis Gradee.g., BenchChemStore under inert gas, moisture sensitive.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%e.g., Sigma-AldrichHünig's base, non-nucleophilic.[8]
Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Fisher ScientificReaction solvent.
Amine LibraryDiverse selectionVariousPre-weighed or in solution in 96-well plates.
Ethyl Acetate (EtOAc)ACS Grade-For extraction.
5% Lithium Chloride (LiCl) SolutionAqueous-For washing away DMF.[12]
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous-For washing.
BrineSaturated NaCl-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying organic layer.
Protocol: Amide Library Synthesis (96-well plate format)

This protocol is optimized for generating a library in a 96-well plate format, with each well containing a unique amide derivative.

Part A: Carboxylic Acid Activation (Bulk Solution)

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF to a concentration of 0.2 M.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.[12] The base deprotonates the carboxylic acid, forming the carboxylate anion necessary for the next step.[7]

  • Coupling Reagent Addition: Add HATU (1.1 eq) to the solution in one portion.

  • Activation: Stir the mixture at room temperature for 15-30 minutes. During this time, the carboxylate attacks the HATU reagent to form the highly reactive OAt-active ester intermediate, liberating tetramethylurea as a byproduct.[6][9]

Part B: Amide Formation (Parallel Synthesis)

  • Amine Plate Preparation: In a 96-well deep-well plate, add a solution of each unique amine (1.2 eq) to individual wells. The amines should ideally be dissolved in a compatible solvent like DMF or DMSO.

  • Dispensing: Using a multichannel pipette or automated liquid handler, dispense the pre-activated carboxylic acid solution from Part A into each well of the amine plate.

  • Reaction: Seal the plate and allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

Part C: Work-up and Purification

  • Quenching & Dilution: Once the reactions are complete, dilute the contents of each well with ethyl acetate.

  • Washing: Perform a series of washes to remove impurities.

    • Wash sequentially with 5% aqueous LiCl (this is crucial for efficiently removing DMF), saturated aqueous NaHCO₃, and brine.[12]

  • Drying & Concentration: The organic layers can be dried by passing them through a 96-well filter plate containing anhydrous Na₂SO₄. The solvent is then removed in vacuo using a centrifugal evaporator.

  • High-Throughput Purification: The crude products are typically purified using mass-directed automated preparative HPLC.[13] This technique allows for the specific collection of the fraction corresponding to the target molecular weight in each well, providing high-purity compounds for screening.

Reaction Mechanism Overview

G cluster_step1 cluster_step2 cluster_step3 RCOOH R-COOH (this compound) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (DIPEA) BaseH Base-H⁺ HATU HATU Amine R'-NH₂ (Amine) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU Product R-CO-NHR' (Amide Product) ActiveEster->Product + R'-NH₂ Byproducts Tetramethylurea + HOAt

Caption: Simplified mechanism of HATU-mediated amide coupling.

Characterization and Quality Control

The identity and purity of each compound in the library are critical for generating reliable screening data.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis.[14][15] Each purified sample should be analyzed to confirm the molecular weight of the desired product and to assess its purity (typically aiming for >95% by UV or ELSD trace).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library (e.g., 5-10 compounds), full structural characterization using ¹H and ¹³C NMR is recommended to definitively confirm the structure and validate the synthetic protocol.[14][15] The combination of MS for molecular formula and NMR for structural connectivity provides a high degree of confidence in the library's integrity.[16][17]

Conclusion

This application note details a robust and scalable method for the synthesis of a diverse amide library from this compound. The use of HATU-mediated coupling provides high efficiency and reliability, making it ideal for the parallel synthesis formats required for library generation. Proper purification and rigorous analytical characterization are paramount to ensure the quality of the library, thereby providing trustworthy and interpretable data in subsequent biological screening campaigns.

References

Application Note: A Scalable Synthesis Protocol for 6-Fluoro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoro-4-methylnicotinic acid is a valuable fluorinated building block in medicinal chemistry, crucial for the development of novel therapeutics and PET imaging agents.[1] Its synthesis at an industrial scale, however, presents challenges related to regioselectivity, reagent cost, and process safety. This application note details a robust and scalable two-step synthetic route starting from commercially available 6-hydroxy-4-methylnicotinic acid. The process involves an initial chlorination using phosphorus oxychloride (POCl₃) to yield an activated intermediate, followed by a nucleophilic aromatic substitution (SNAr) via a Halogen Exchange (Halex) reaction with spray-dried potassium fluoride. This protocol is designed for high efficiency, operational simplicity, and adaptability from pilot to manufacturing scale, addressing common challenges in the production of fluorinated pyridine derivatives.

Introduction

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[2][3] Fluorinated pyridine scaffolds, such as this compound (CAS 944582-95-0), are of particular interest due to their prevalence in a range of biologically active molecules.[4]

While numerous methods exist for the fluorination of aromatic systems, many are ill-suited for large-scale production due to the use of hazardous reagents, expensive catalysts, or conditions that are difficult to control.[3][5] Direct fluorination can lack regioselectivity, while methods like the Balz-Schiemann reaction generate stoichiometric toxic waste. The Halogen Exchange (Halex) process, a type of nucleophilic aromatic substitution (SNAr), stands out as a preferred industrial method for producing aryl fluorides.[6] This process typically involves displacing a chloride atom with fluoride from an inexpensive source like potassium fluoride (KF).

The primary challenge in using KF is its low solubility and reactivity in organic solvents, which traditionally necessitates high temperatures and long reaction times.[7][8] The protocol outlined herein overcomes this limitation by employing spray-dried KF, which offers a higher surface area, in conjunction with a phase-transfer catalyst (PTC) in a polar aprotic solvent. This approach enhances the nucleophilicity of the fluoride ion, enabling the reaction to proceed efficiently under more controlled conditions.[9][10] This two-step pathway (Figure 1) from 6-hydroxy-4-methylnicotinic acid represents a cost-effective and scalable solution for the multi-kilogram production of the target compound.

Materials and Equipment

2.1 Materials

Chemical NameCAS NumberSupplier PurityNotes
6-Hydroxy-4-methylnicotinic acid1644-89-9≥98%Starting Material
Phosphorus Oxychloride (POCl₃)10025-87-3≥99%Chlorinating Agent
Toluene108-88-3AnhydrousSolvent
N,N-Dimethylformamide (DMF)68-12-2AnhydrousCatalyst/Co-solvent
Potassium Fluoride (KF)7789-23-3Spray-dried, ≥99%Fluorinating Agent
18-Crown-617455-13-9≥99%Phase-Transfer Catalyst
Dimethyl Sulfoxide (DMSO)67-68-5AnhydrousSolvent
Hydrochloric Acid (HCl)7647-01-037% aq. (12 M)For pH adjustment
Sodium Hydroxide (NaOH)1310-73-2Pellets, ≥97%For pH adjustment
Deionized Water7732-18-5N/AFor workup
Celite® 54568855-54-9N/AFilter Aid

2.2 Equipment

  • Glass-lined or Hastelloy reactor (100 L) equipped with mechanical stirring, reflux condenser, temperature probe, and nitrogen inlet.

  • Heating/cooling mantle or circulating fluid thermal control system.

  • Addition funnel or dosing pump.

  • Nutsche filter-dryer or equivalent filtration and drying setup.

  • Scrubber system for acidic off-gases (especially for POCl₃).

  • Standard laboratory glassware for in-process controls.

  • Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, and rubber apron.[11]

Synthetic Pathway and Workflow

The synthesis is a two-step process starting from 6-hydroxy-4-methylnicotinic acid.

  • Step 1: Chlorination: The hydroxyl group is converted to a chloro group using phosphorus oxychloride. This step is crucial as it activates the pyridine ring for subsequent nucleophilic substitution.

  • Step 2: Fluorination (Halex Reaction): The intermediate, 6-chloro-4-methylnicotinic acid, undergoes a halogen exchange reaction with potassium fluoride to yield the final product.

G SM 6-Hydroxy-4-methylnicotinic Acid INT 6-Chloro-4-methylnicotinic Acid SM->INT INT_2 6-Chloro-4-methylnicotinic Acid FP This compound INT_2->FP Spray-dried KF, 18-Crown-6 DMSO, 150 °C

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

4.1 Step 1: Synthesis of 6-Chloro-4-methylnicotinic Acid

Causality: Phosphorus oxychloride is a powerful and cost-effective dehydrating and chlorinating agent for converting hydroxypyridines to their corresponding chloropyridines.[12] Toluene is used as the primary solvent, and a catalytic amount of DMF is added to facilitate the formation of the Vilsmeier-Haack reagent in situ, which is the active chlorinating species, thereby accelerating the reaction.

  • Reactor Setup: Charge the 100 L reactor with 6-hydroxy-4-methylnicotinic acid (5.0 kg, 32.65 mol).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous toluene (25 L). Begin stirring to create a slurry.

  • Catalyst Addition: Add anhydrous DMF (0.25 L, 3.23 mol) to the slurry.

  • Reagent Dosing: Slowly add phosphorus oxychloride (POCl₃) (9.2 kg, 5.6 L, 60.0 mol) to the reactor over 60-90 minutes via a dosing pump. CAUTION: The initial reaction can be exothermic. Maintain the internal temperature below 40 °C during the addition.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 110 °C and maintain for 4-6 hours. The reaction progress should be monitored by HPLC until the starting material is consumed (<1% remaining).

  • Quench and Isolation:

    • Cool the reaction mixture to 50-60 °C.

    • Slowly and carefully transfer the reaction mixture onto a mixture of crushed ice and water (50 kg) in a separate, well-ventilated vessel with vigorous stirring. Maintain the quench temperature below 25 °C.

    • Stir the resulting slurry for 1 hour at room temperature. The product will precipitate.

    • Filter the solid product using a Nutsche filter. Wash the filter cake thoroughly with cold deionized water (3 x 10 L) until the filtrate is neutral (pH 6-7).

  • Drying: Dry the isolated solid under vacuum at 60 °C to a constant weight. This yields 6-chloro-4-methylnicotinic acid as an off-white to pale yellow solid.

4.2 Step 2: Scale-up Synthesis of this compound

Causality: This step is a classic SNAr Halex reaction.[6] The choice of spray-dried KF is critical as its high surface area and anhydrous nature maximize reactivity.[9] DMSO is an ideal solvent due to its high boiling point and its ability to partially solubilize fluoride salts. The phase-transfer catalyst, 18-Crown-6, complexes the potassium ion, liberating a "naked" and highly nucleophilic fluoride anion, which dramatically increases the reaction rate and allows for lower operating temperatures compared to uncatalyzed reactions.[8]

  • Reactor Setup: Charge the 100 L reactor with the dried 6-chloro-4-methylnicotinic acid (5.0 kg, 29.14 mol) from Step 1.

  • Reagent Addition: Add spray-dried potassium fluoride (3.4 kg, 58.53 mol, 2.0 equiv.) and 18-Crown-6 (0.385 kg, 1.46 mol, 0.05 equiv.).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMSO (25 L).

  • Reaction: Begin stirring and heat the mixture to 150 °C. Maintain this temperature for 8-12 hours. Monitor the reaction progress by HPLC for the disappearance of the starting material.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water (75 L) with stirring.

    • Adjust the pH of the aqueous solution to ~2-3 by slowly adding concentrated HCl (approx. 5 L). This will precipitate the carboxylic acid product.

    • Stir the resulting slurry in an ice bath for 1-2 hours to ensure complete precipitation.

    • Filter the crude product and wash the filter cake with cold deionized water (3 x 10 L).

  • Purification and Drying:

    • Transfer the wet cake to a clean reactor and perform a recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve the desired purity (≥98%).[13][14][15]

    • Filter the purified product and dry under vacuum at 60 °C to a constant weight to yield this compound as a white to off-white crystalline solid.[16]

Process Data and Characterization

The following table summarizes the expected results for a successful batch at the described scale.

ParameterStep 1 (Chlorination)Step 2 (Fluorination)Overall
Starting Material 6-Hydroxy-4-methylnicotinic acid6-Chloro-4-methylnicotinic acid-
SM Quantity 5.0 kg (32.65 mol)5.0 kg (29.14 mol)-
Product 6-Chloro-4-methylnicotinic acidThis compound-
Product MW 171.58 g/mol 155.13 g/mol -
Theoretical Yield 5.60 kg4.52 kg-
Typical Actual Yield 5.15 kg4.16 kg3.84 kg (from 5kg SM)
Typical Yield (%) ~92%~92%~76%
Purity (HPLC) ≥97%≥98.5% (after recrystallization)-
Reaction Time 4-6 hours8-12 hours-
Reaction Temp. 110 °C150 °C-

Characterization Data (Expected for Final Product):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 8.55 (s, 1H), 7.25 (s, 1H), 2.40 (s, 3H, CH₃).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -70 to -72 ppm.

  • LC-MS (ESI+): m/z 156.0 [M+H]⁺.

Safety Considerations

  • Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water.[17] It can cause severe burns upon contact and is fatal if inhaled.[11] All operations involving POCl₃ must be conducted in a well-ventilated chemical fume hood or a closed reactor system connected to a caustic scrubber.[12][18] Personnel must wear appropriate PPE, including a full-face respirator, acid-resistant gloves, and protective clothing.[19]

  • Exothermic Reactions: Both the addition of POCl₃ and the quenching of the chlorination reaction mixture are highly exothermic and can generate significant amounts of HCl gas. Strict temperature control and slow, controlled addition rates are critical to prevent runaway reactions.

  • High Temperatures: The fluorination step is conducted at a high temperature (150 °C). Ensure the reactor's thermal control system is functioning correctly.

  • Waste Disposal: Aqueous waste from the POCl₃ quench will be highly acidic and must be neutralized before disposal. Organic waste containing toluene and DMSO should be collected and disposed of according to local environmental regulations.

Troubleshooting and Optimization

  • Incomplete Chlorination (Step 1): If HPLC shows significant starting material remaining, the reaction time can be extended, or a slight excess of POCl₃ can be used. Ensure all reagents are anhydrous, as water will consume POCl₃.

  • Low Yield in Fluorination (Step 2): This is often due to inactive KF. Ensure that the KF is truly anhydrous and spray-dried. The presence of water will lead to the formation of the starting hydroxy-nicotinic acid as a byproduct. The temperature must be maintained, as the reaction is slow at lower temperatures.

  • Byproduct Formation: In the fluorination step, hydrolysis of the chloro-intermediate can occur if water is present. If purification by recrystallization is insufficient, column chromatography may be required for smaller scales, or a different recrystallization solvent system may need to be developed for larger scales.[20]

  • Phase-Transfer Catalyst: While 18-Crown-6 is highly effective, other PTCs like tetrabutylammonium bromide (TBAB) can be evaluated as a potentially more cost-effective alternative, though reaction conditions may require re-optimization.

Conclusion

This application note provides a comprehensive, two-step protocol for the scale-up synthesis of this compound. The described method, which leverages a robust chlorination followed by an efficient phase-transfer catalyzed Halex reaction, is designed for safety, scalability, and high yield. By explaining the rationale behind key process choices and providing detailed operational steps, this guide serves as a valuable resource for researchers and process chemists in the pharmaceutical and drug development industries.

References

Application Notes and Protocols for the Synthesis of 6-Fluoro-4-methylnicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 6-Fluoro-4-methylnicotinic Acid Esters in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Fluorine's unique attributes, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Within this context, fluorinated pyridine derivatives, such as this compound and its esters, have emerged as valuable building blocks in the synthesis of novel therapeutics and advanced diagnostic agents.[5][6]

The this compound framework is of particular interest due to its presence in a variety of biologically active compounds. The pyridine core provides a versatile scaffold for further chemical modification, while the fluorine substituent enhances metabolic stability and the methyl group can influence binding selectivity. Esters derived from this acid are crucial intermediates, facilitating subsequent reactions such as amide bond formation or reduction to the corresponding alcohol. Notably, these compounds are integral to the development of tracers for Positron Emission Tomography (PET) imaging, a non-invasive technique that allows for the visualization and quantification of biological processes in vivo.[5][7]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound esters, designed to be a self-validating system for researchers in both academic and industrial settings. We will delve into the causal relationships behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Part 1: Synthesis of the Precursor: this compound

The synthesis of this compound (CAS No: 944582-95-0) is a critical first step.[8][9][10][11] A common and effective strategy involves the oxidation of a suitable substituted pyridine precursor. While a direct protocol for the 4-methyl derivative is not extensively reported, a reliable pathway can be extrapolated from the synthesis of analogous compounds, such as 6-fluoronicotinic acid from 2-fluoro-5-methylpyridine.[12] The proposed synthetic route begins with the oxidation of 2-fluoro-4,5-dimethylpyridine.

Diagram of the Synthetic Pathway to this compound

Synthesis_of_Acid start 2-Fluoro-4,5-dimethylpyridine reagents KMnO4, H2O, Heat start->reagents product This compound reagents->product caption Oxidation of 2-Fluoro-4,5-dimethylpyridine.

Caption: Oxidation of 2-Fluoro-4,5-dimethylpyridine.

Experimental Protocol: Oxidation of 2-Fluoro-4,5-dimethylpyridine

This protocol is adapted from established procedures for the oxidation of methylpyridines.[3][12]

Materials:

  • 2-Fluoro-4,5-dimethylpyridine

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-fluoro-4,5-dimethylpyridine (1 equivalent). To this, add a sufficient volume of water to ensure stirring is possible.

  • Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (approximately 2-3 equivalents) in portions. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 95-100 °C) for several hours (typically 4-6 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot solution to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

    • If any unreacted permanganate remains (indicated by a purple color), quench it by the careful addition of a saturated solution of sodium bisulfite until the solution becomes colorless or brown.

    • Cool the filtrate in an ice bath and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid. This will precipitate the this compound.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration and wash it with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure this compound.

    • Dry the purified product under vacuum.

Rationale for Experimental Choices:

  • Potassium Permanganate: A strong oxidizing agent capable of oxidizing the methyl group at the 5-position to a carboxylic acid. The methyl group at the 4-position is less reactive.

  • Heating: Provides the necessary activation energy for the oxidation reaction to proceed at a reasonable rate.

  • Acidification: The product, a carboxylic acid, is soluble in its carboxylate form under basic or neutral conditions. Acidification protonates the carboxylate, causing the acid to precipitate out of the aqueous solution.

Part 2: Esterification of this compound

Once the this compound has been synthesized and purified, the next step is its conversion to the desired ester. Two common and effective methods for this transformation are the Fischer-Speier esterification and a milder method utilizing peptide coupling reagents.

Method 1: Fischer-Speier Esterification

This classic method involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[13][14][15][16][17]

Diagram of the Fischer Esterification Workflow

Fischer_Esterification cluster_0 Reaction cluster_1 Work-up cluster_2 Purification start This compound + Alcohol (e.g., Methanol) catalyst Acid Catalyst (e.g., H2SO4) start->catalyst Add reflux Reflux catalyst->reflux Heat neutralize Neutralization (e.g., NaHCO3) reflux->neutralize extract Extraction (e.g., Ethyl Acetate) neutralize->extract dry Drying (e.g., MgSO4) extract->dry evaporate Solvent Evaporation dry->evaporate chromatography Column Chromatography (optional) evaporate->chromatography product This compound Ester chromatography->product caption General workflow for Fischer esterification.

Caption: General workflow for Fischer esterification.

Experimental Protocol: Synthesis of Methyl 6-Fluoro-4-methylnicotinate via Fischer Esterification

This protocol is based on well-established procedures for the esterification of nicotinic acid derivatives.[4][18][19][20]

Materials:

  • This compound

  • Methanol (or other desired alcohol), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral or slightly basic.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation and Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 6-fluoro-4-methylnicotinate.

    • If necessary, the product can be further purified by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Excess Alcohol: The Fischer esterification is an equilibrium process.[15] Using a large excess of the alcohol reactant shifts the equilibrium towards the formation of the ester product, thereby increasing the yield.

  • Acid Catalyst: Protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[14]

  • Neutralization: The acidic catalyst is neutralized to prevent the reverse reaction (ester hydrolysis) during the work-up and to allow for efficient extraction of the ester into an organic solvent.

Method 2: Esterification using Peptide Coupling Reagents

For substrates that may be sensitive to the harsh acidic conditions and high temperatures of Fischer esterification, a milder approach using peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) is a suitable alternative.[5]

Experimental Protocol: Synthesis of Methyl 6-Fluoro-4-methylnicotinate using EDCI/DMAP

Materials:

  • This compound

  • Methanol (or other desired alcohol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent), methanol (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

  • Addition of Coupling Agent: To the stirred solution, add EDCI (1.1-1.3 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with water and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure ester.

Rationale for Experimental Choices:

  • EDCI: Acts as a carbodiimide coupling agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

  • DMAP: A highly effective acylation catalyst that enhances the rate of the reaction.

  • Anhydrous Conditions: The reagents are sensitive to moisture, which can hydrolyze the activated intermediate and reduce the yield.

Data Summary

CompoundStarting MaterialMethodKey ReagentsTypical YieldPurity
This compound 2-Fluoro-4,5-dimethylpyridineOxidationKMnO₄Moderate to Good>95% (after recrystallization)
Methyl 6-Fluoro-4-methylnicotinate This compoundFischer EsterificationMethanol, H₂SO₄Good to Excellent>98% (after purification)
Methyl 6-Fluoro-4-methylnicotinate This compoundEDCI/DMAP CouplingMethanol, EDCI, DMAPGood>98% (after purification)

Conclusion

The synthesis of this compound esters is a key process for accessing valuable building blocks in drug discovery and development. The protocols detailed in this guide provide robust and reliable methods for the preparation of these important compounds. The choice between the classic Fischer esterification and the milder EDCI/DMAP coupling will depend on the specific requirements of the substrate and the desired scale of the reaction. By understanding the underlying principles of each synthetic step, researchers can effectively troubleshoot and optimize these procedures for their specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Fluoro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-fluoro-4-methylnicotinic acid. It is intended for researchers, scientists, and professionals in drug development who are actively engaged in this or similar synthetic processes.

Overview of a Common Synthetic Route

A prevalent method for synthesizing this compound involves the lithiation of a dihalopyridine intermediate followed by quenching with a methylating agent, and subsequent functional group manipulations to yield the final carboxylic acid. This guide will focus on troubleshooting issues that may arise during this synthetic sequence.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Low Yield of this compound

Question: My overall yield of this compound is consistently below 30%. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic process. Here’s a systematic approach to diagnosing and resolving the issue:

1. Inefficient Lithiation: The initial lithiation step is critical. Incomplete lithiation will result in a significant amount of unreacted starting material, directly impacting your overall yield.

  • Cause: Insufficiently dried glassware or solvents, or impure n-butyllithium (n-BuLi).

  • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use freshly distilled anhydrous solvents. Titrate your n-BuLi solution before use to determine its exact molarity, as it can degrade over time.

2. Poor Quenching with Methylating Agent: The reaction with the methylating agent (e.g., methyl iodide) must be efficient to ensure the desired methylation occurs.

  • Cause: The electrophile (methylating agent) may be added too quickly or at too high a temperature, leading to side reactions.

  • Solution: Add the methylating agent slowly and at a low temperature (typically -78 °C) to control the reaction's exothermicity. Allow the reaction to warm to room temperature gradually.

3. Degradation during Workup: The product may be susceptible to degradation under certain pH conditions during the aqueous workup.

  • Cause: Extreme pH values during extraction can lead to decomposition or unwanted side reactions.

  • Solution: Carefully adjust the pH of the aqueous layer using dilute acids or bases. Monitor the pH throughout the extraction process to ensure it remains within a safe range for your compound.

4. Inefficient Purification: Significant product loss can occur during crystallization or chromatographic purification.

  • Cause: Choosing an inappropriate solvent system for crystallization can lead to poor recovery. In chromatography, the product might be irreversibly adsorbed onto the stationary phase.

  • Solution: Perform small-scale solvent screening to find the optimal solvent or solvent mixture for crystallization. If using column chromatography, consider using a less polar stationary phase or adding a small amount of a modifier (like triethylamine for basic compounds) to the eluent to improve recovery.

Formation of Impurities

Question: I am observing significant impurities in my final product by NMR and LC-MS. What are the common side products and how can I minimize their formation?

Answer: Impurity formation is a common challenge. Here are some of the likely impurities and strategies to avoid them:

1. Over-methylation or Isomeric Products:

  • Cause: If the lithiation is not regioselective, you may get methylation at an undesired position. Over-methylation can occur if excess methylating agent is used or if the reaction temperature is not well-controlled.

  • Solution: The choice of directing group on your starting pyridine is crucial for ensuring regioselectivity. Carefully control the stoichiometry of the methylating agent and maintain a low reaction temperature.

2. Hydrolysis of the Nitrile (if applicable): If your synthesis proceeds through a nitrile intermediate, incomplete or overly harsh hydrolysis conditions can be problematic.

  • Cause: Incomplete hydrolysis will leave unreacted nitrile. Conditions that are too harsh (e.g., high temperatures or concentrated acid/base for extended periods) can lead to decarboxylation or other decomposition pathways.

  • Solution: Monitor the hydrolysis reaction closely by TLC or LC-MS. Use moderate hydrolysis conditions (e.g., a mixture of acetic acid and sulfuric acid) and optimize the reaction time and temperature.

3. Impurities from Starting Materials:

  • Cause: The purity of your starting materials is paramount. Impurities in the initial dihalopyridine, for example, will likely be carried through the synthesis.

  • Solution: Ensure the purity of all starting materials using appropriate analytical techniques (NMR, GC-MS) before beginning the synthesis. Purify starting materials if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the lithiation step?

A1: Anhydrous tetrahydrofuran (THF) is commonly used for lithiation reactions due to its ability to solvate the organolithium reagent and its low freezing point, which is suitable for reactions at -78 °C. Diethyl ether is another option, but THF is generally preferred.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the formation of side products, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are highly recommended.

Q3: What are the safety precautions I should take when working with n-butyllithium?

A3: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air. It should always be handled under an inert atmosphere (argon or nitrogen) using syringe techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Have a Class D fire extinguisher readily available.

Experimental Protocols

General Procedure for the Synthesis of this compound

Materials:

  • 2,6-Difluoro-4-methylpyridine

  • n-Butyllithium (in hexanes)

  • Dry Ice (solid CO2)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon, dissolve 2,6-difluoro-4-methylpyridine in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Carboxylation: In a separate flask, crush dry ice into a fine powder. Transfer the lithiated pyridine solution via cannula onto the crushed dry ice with vigorous stirring.

  • Quenching and Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding water. Acidify the aqueous layer with HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Summary

ParameterRecommended ConditionNotes
Lithiation Temperature -78 °CCrucial for preventing side reactions.
Solvent Anhydrous THFEnsure solvent is freshly distilled and dry.
n-BuLi Stoichiometry 1.05 - 1.1 equivalentsTitrate n-BuLi solution before use.
Quenching Agent Crushed Dry IceUse a large excess.
Workup pH 2-3To ensure the carboxylic acid is protonated.

Diagrams

SynthesisWorkflow Start Starting Material: 2,6-Difluoro-4-methylpyridine Lithiation Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Carboxylation Carboxylation (CO2 (dry ice)) Lithiation->Carboxylation Workup Aqueous Workup (HCl) Carboxylation->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Troubleshooting cluster_lithiation Lithiation Issues cluster_quench Carboxylation Issues cluster_workup Workup & Purification Issues Problem Low Yield or Impurities CheckLithiation Check Lithiation Step Problem->CheckLithiation CheckQuench Check Carboxylation Step Problem->CheckQuench CheckWorkup Check Workup & Purification Problem->CheckWorkup DryReagents Ensure Anhydrous Conditions CheckLithiation->DryReagents TitreBuLi Titrate n-BuLi CheckLithiation->TitreBuLi LowTemp Maintain -78°C CheckLithiation->LowTemp ExcessCO2 Use Large Excess of Dry Ice CheckQuench->ExcessCO2 VigorousStir Ensure Vigorous Stirring CheckQuench->VigorousStir ControlpH Control pH During Workup CheckWorkup->ControlpH OptimizePurification Optimize Purification Method CheckWorkup->OptimizePurification

Caption: Troubleshooting decision tree for synthesis optimization.

common side reactions in the synthesis of 6-Fluoro-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-4-methylnicotinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the mechanistic underpinnings of these issues and provide actionable, field-tested solutions to optimize your synthetic route.

Introduction: The Synthetic Landscape

This compound is a key building block in the synthesis of various pharmaceuticals. Its preparation is often multi-step and can be prone to specific side reactions that impact yield and purity. The most common synthetic strategies involve the fluorination of a corresponding 6-chloropyridine derivative or building the substituted pyridine ring. This guide will focus on troubleshooting the common halogen exchange (Halex) reaction from 6-chloro-4-methylnicotinic acid derivatives, a widely adopted industrial route.

A prevalent synthetic route starts from 2-chloro-4-methyl-5-nitropyridine, which undergoes nucleophilic aromatic substitution (SNAr) with fluoride, followed by reduction of the nitro group and subsequent functional group manipulations to afford the target acid. Each of these steps presents unique challenges that we will address.

Troubleshooting Guide: Common Side Reactions & Solutions

This section is formatted as a series of common issues you might encounter during the synthesis. We will explore the root cause and provide detailed troubleshooting steps.

Issue 1: Incomplete Fluorination and Presence of Starting Material (6-Chloro-4-methylnicotinic Acid Derivative)

Question: My reaction shows a significant amount of the starting 6-chloro precursor remaining even after extended reaction times and high temperatures. What is causing this, and how can I drive the reaction to completion?

Root Cause Analysis: The halogen exchange (Halex) reaction is a nucleophilic aromatic substitution (SNAr) where fluoride displaces chloride. Its efficiency is highly dependent on several factors:

  • Fluoride Source Reactivity: The choice of fluoride salt is critical. Anhydrous potassium fluoride (KF) is commonly used, but its reactivity is often limited by its low solubility in aprotic polar solvents.

  • Water Content: Trace amounts of water can hydrate the fluoride ions, significantly reducing their nucleophilicity and deactivating the catalyst.

  • Catalyst Efficacy: Phase-transfer catalysts (PTCs) like tetraalkylammonium salts or crown ethers are often employed to enhance the solubility and reactivity of the fluoride salt. Inefficient catalysis can stall the reaction.

Troubleshooting Protocol:

  • Rigorous Drying of Reagents:

    • KF: Use spray-dried KF, which has a higher surface area and is more reactive. Alternatively, dry standard KF under high vacuum at >100 °C for several hours before use.

    • Solvent: Use anhydrous aprotic polar solvents like DMSO, DMF, or sulfolane. Ensure the solvent's water content is minimal (<50 ppm).

  • Optimization of the Fluoride Source and Catalyst:

    • Consider using cesium fluoride (CsF), which is more soluble and reactive than KF, although it is also more expensive.

    • If using KF, ensure the phase-transfer catalyst is stable at the reaction temperature. For high-temperature reactions (>150 °C), phosphonium salts like tetraphenylphosphonium bromide are often more stable than ammonium salts.

  • Reaction Temperature and Pressure:

    • Gradually increase the reaction temperature. SNAr reactions on electron-deficient pyridine rings are often run at elevated temperatures (150-220 °C).

    • Running the reaction in a sealed vessel can help to reach higher temperatures and prevent the loss of volatile components.

Experimental Protocol: Improving Fluorination Efficiency

  • To a sealed reaction vessel, add spray-dried potassium fluoride (3.0 eq.).

  • Dry the KF under vacuum at 120 °C for 4 hours.

  • Backfill the vessel with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMSO and the phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.1 eq.).

  • Add the 6-chloro-4-methylnicotinic acid derivative (1.0 eq.).

  • Heat the reaction mixture to 180-200 °C and monitor by HPLC or GC-MS until the starting material is consumed.

Issue 2: Formation of Hydroxylated Byproduct (6-Hydroxy-4-methylnicotinic Acid)

Question: I am observing a significant peak in my mass spectrometry analysis corresponding to the mass of 6-hydroxy-4-methylnicotinic acid. Where is this coming from?

Root Cause Analysis: The formation of the hydroxylated byproduct is a classic side reaction in SNAr chemistry when water is present. The hydroxide ion (OH-), formed from the reaction of fluoride with water or present as an impurity in the base, is a potent nucleophile and can compete with the fluoride ion in displacing the chloride.

  • Mechanism: F⁻ + H₂O ⇌ HF + OH⁻

This equilibrium, although favoring the left side, can generate sufficient hydroxide ions at high temperatures to lead to the formation of the undesired 6-hydroxy byproduct.

Troubleshooting Workflow:

G start 6-Hydroxy Byproduct Detected check_water Analyze Water Content in Reagents & Solvents start->check_water check_base Is an Additional Base Used? start->check_base dry_kf Action: Rigorously Dry KF (Spray-dried or vacuum oven) check_water->dry_kf High Water Content dry_solvent Action: Use Anhydrous Solvent (<50 ppm H2O) check_water->dry_solvent High Water Content success Problem Resolved: Reduced 6-Hydroxy Formation dry_kf->success dry_solvent->success use_anhydrous_base Action: Use Anhydrous K2CO3 (if applicable) check_base->use_anhydrous_base Yes no_base No Additional Base check_base->no_base No use_anhydrous_base->success

Caption: Troubleshooting workflow for the formation of 6-hydroxy byproduct.

Preventative Measures:

  • Scrupulous Drying: As detailed in Issue 1, the most effective preventative measure is the rigorous exclusion of water from all reagents and solvents.

  • Control of Base Impurities: If a base like K₂CO₃ is used to scavenge HF, ensure it is anhydrous.

  • Azeotropic Removal of Water: Before adding the temperature-sensitive reagents, consider an azeotropic distillation with a solvent like toluene to remove residual water from the reaction setup.

Issue 3: Decarboxylation of Nicotinic Acid Moiety

Question: My yield is low, and I've identified 2-fluoro-4-methylpyridine as a significant byproduct. What is causing this decarboxylation?

Root Cause Analysis: Pyridinecarboxylic acids, especially with electron-withdrawing groups, can be susceptible to decarboxylation at high temperatures. The fluorine atom at the 6-position further increases the electrophilicity of the ring, making it more prone to losing CO₂. This is particularly problematic if the reaction is run for extended periods at temperatures exceeding 200 °C.

Mitigation Strategies:

  • Protecting Group Strategy: A common and effective strategy is to perform the fluorination reaction on the ester or amide derivative of the nicotinic acid (e.g., methyl 6-chloro-4-methylnicotinate). Esters and amides are significantly more stable to decarboxylation. The acid can then be regenerated by hydrolysis in a subsequent step under milder conditions.

  • Temperature and Time Optimization:

    • Carefully monitor the reaction progress and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.

    • Aim for the lowest possible temperature that still provides a reasonable reaction rate.

Synthetic Route Modification Diagram:

G cluster_0 Decarboxylation Prone Route cluster_1 Optimized Route A 6-Chloro-4-methyl nicotinic Acid B High Temp Fluorination A->B C 6-Fluoro-4-methyl nicotinic Acid B->C D 2-Fluoro-4-methylpyridine (Byproduct) B->D Decarboxylation E 6-Chloro-4-methyl nicotinate (Ester) F High Temp Fluorination E->F G 6-Fluoro-4-methyl nicotinate (Ester) F->G H Hydrolysis (Mild Conditions) G->H I 6-Fluoro-4-methyl nicotinic Acid H->I

Caption: Comparison of direct vs. ester protection routes to avoid decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to monitor the reaction progress? A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. It allows for the clear separation and quantification of the starting material, the desired product, and major byproducts like the hydroxylated species. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) typically provides excellent resolution. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for detecting volatile byproducts like the decarboxylated pyridine, but may require derivatization of the acidic components.

Q2: I'm struggling to purify the final product from the residual starting material. What are the best practices? A2: The pKa values of this compound and its 6-chloro analog are quite similar, making simple acid-base extraction challenging for separation.

  • Recrystallization: This is the most effective method for purification on a larger scale. Experiment with different solvent systems. A mixture of ethanol and water, or isopropanol and heptane, often works well. The fluoro compound is typically less soluble than the chloro compound in non-polar solvents.

  • Chromatography: For small-scale purification or for obtaining highly pure material, column chromatography on silica gel can be employed. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to suppress tailing is a good starting point.

Q3: Can I use other fluorinating agents besides KF or CsF? A3: While KF and CsF are the most common for this type of SNAr reaction, other reagents can be used, though they come with their own challenges.

  • Tetrabutylammonium fluoride (TBAF): It is highly soluble and reactive but is also very hygroscopic and can promote base-catalyzed side reactions.

  • Sulfur tetrafluoride (SF₄) or DAST: These are typically used to convert carboxylic acids or alcohols to acyl fluorides or alkyl fluorides, respectively, and are not suitable for this SNAr transformation.

Quantitative Data Summary

The choice of fluoride source and reaction conditions significantly impacts the outcome. The table below summarizes typical results based on literature and internal studies.

Fluoride SourceCatalystSolventTemp (°C)Time (h)Conversion (%)6-Hydroxy Byproduct (%)
Anhydrous KFNoneDMSO20024~40-50<2
Spray-dried KFTPPB (0.1 eq)Sulfolane19012>98<1
CsFNoneDMF1508>99<1
Hydrated KFTPPB (0.1 eq)DMSO19012~70-80~10-15

Data is representative and can vary based on substrate and specific reaction setup.

Technical Support Center: Purification of 6-Fluoro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6-Fluoro-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the unique challenges encountered during the purification of this fluorinated nicotinic acid derivative.

The presence of both a fluorine atom and a methyl group on the pyridine ring introduces specific physicochemical properties that can complicate standard purification protocols. This guide offers a structured approach to overcoming these hurdles, ensuring the attainment of high-purity material essential for downstream applications.

I. Understanding the Molecule: Key Physicochemical Influences

The purification strategy for this compound is dictated by the electronic and steric effects of its substituents.

  • Fluorine Substitution: The high electronegativity of the fluorine atom at the 6-position significantly lowers the pKa of the pyridine nitrogen.[1] This reduction in basicity can alter the compound's solubility in acidic and aqueous media, impacting extraction and crystallization efficiency.

  • Methyl Group: The methyl group at the 4-position introduces steric bulk and can influence crystal packing and solubility in organic solvents.

  • Amphoteric Nature: As a carboxylic acid with a basic pyridine nitrogen, this compound is amphoteric, allowing for purification via pH-mediated solubility changes.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Crystallization & Isolation Issues

Q: My this compound is not precipitating out of solution during the acid-base workup. What is causing this and how can I fix it?

A: This is a common issue that can be attributed to several factors:

  • Incorrect pH: The isoelectric point (pI) of the molecule, where it has minimum solubility, may not have been reached. The electron-withdrawing fluorine atom can shift the pI.

    • Troubleshooting:

      • Carefully monitor the pH of the aqueous solution using a calibrated pH meter.

      • Adjust the pH dropwise with dilute acid (e.g., 1M HCl) to the range of 3-4, which is a typical precipitation range for similar nicotinic acids.[2]

      • If precipitation is still slow, cool the solution in an ice bath to further decrease solubility.

  • High Solubility in the Solvent System: The presence of co-solvents from the reaction mixture may be keeping the product in solution.

    • Troubleshooting:

      • If organic solvents like DMF were used in the preceding step, ensure they are thoroughly removed under reduced pressure before attempting precipitation.[2]

      • After acidification, consider adding a saturated NaCl solution (salting out) to decrease the polarity of the aqueous phase and promote precipitation of the organic product.

Q: The isolated product is an oil or a sticky solid, not a crystalline powder. How can I improve the crystal morphology?

A: Oiling out or the formation of amorphous material is often due to impurities or rapid precipitation.

  • Troubleshooting:

    • Impurity Removal: Ensure that all non-polar impurities have been removed by thorough extraction with an organic solvent (e.g., ethyl acetate, DCM) before acidifying the aqueous layer.

    • Controlled Precipitation:

      • Perform the acidification slowly and with vigorous stirring to encourage the formation of a crystalline solid.

      • Consider a "seed crystal" from a previous successful batch to initiate crystallization.[3]

    • Recrystallization: If an oil or amorphous solid is obtained, it should be isolated and subjected to recrystallization.

Recrystallization Troubleshooting

Q: I am having difficulty finding a suitable solvent for the recrystallization of this compound. What are the best practices for solvent selection?

A: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]

  • Solvent Screening:

    • Start with solvents commonly used for nicotinic acids, such as water, ethanol, or mixtures thereof.

    • Given the fluorination, consider solvents with some polarity.

    • Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.

Solvent Solubility Profile for Nicotinic Acids Considerations for this compound
WaterOften a good choice for recrystallization.The fluorine and methyl groups may decrease aqueous solubility.
EthanolGenerally good solubility at higher temperatures.May require the addition of an anti-solvent like water or hexane.
AcetoneCan be effective.Volatility can be a challenge.
Ethyl AcetateGood for dissolving impurities.May be too good a solvent for the product itself.
TolueneCan be used for less polar compounds.May not be polar enough.
  • Troubleshooting Protocol:

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol).

    • Slowly add a hot anti-solvent in which the product is poorly soluble (e.g., water or hexane) until the solution becomes slightly turbid.

    • Add a few drops of the hot primary solvent to redissolve the precipitate and then allow the solution to cool slowly.

Chromatographic Purification Issues

Q: My column chromatography is not providing good separation of my target compound from impurities. What can I do to improve this?

A: Poor separation in column chromatography can be due to an inappropriate stationary phase or mobile phase.

  • Stationary Phase Selection:

    • Silica Gel: Standard silica gel is the most common choice.

    • Fluorinated Phases: For highly fluorinated compounds, a column with a fluorinated stationary phase can offer enhanced separation based on fluorous interactions.[4]

  • Mobile Phase Optimization:

    • Normal Phase (Silica Gel):

      • Start with a non-polar eluent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or acetone.

      • For acidic compounds like this, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid.

    • Reverse Phase (e.g., C18):

      • Use a polar mobile phase like water/acetonitrile or water/methanol.

      • Adding a buffer or an ion-pairing agent can be beneficial for separating ionic compounds.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The impurities will depend on the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: Such as the precursor to the nicotinic acid (e.g., a corresponding methyl or ethyl pyridine derivative).

  • Over-oxidation Products: If an oxidation reaction is used, dicarboxylic acids can be formed as byproducts.

  • Isomeric Impurities: Depending on the specificity of the synthetic reactions, other positional isomers may be present.

  • Hydrolysis Products: If the synthesis involves an ester or nitrile intermediate, incomplete hydrolysis can leave these present.

Q2: How can I effectively remove colored impurities from my product?

A2: Colored impurities, often arising from oxidation or side reactions, can sometimes be removed by:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can adsorb colored impurities. The carbon is then removed by hot filtration.

  • Melting and Recrystallization: For some nicotinic acids, melting the crude product before a single recrystallization can help destroy chromophores.[5]

Q3: My purified product has a broad melting point range. What does this indicate?

A3: A broad melting point range is a strong indicator of the presence of impurities.[3] Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests that your purification was not successful and further purification steps, such as another recrystallization or column chromatography, are necessary.

IV. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This protocol is a general guideline based on the purification of similar nicotinic acid derivatives.[2][6]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate.

  • Base Extraction: Extract the organic layer with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution) to deprotonate the carboxylic acid and transfer it to the aqueous layer. Repeat the extraction 2-3 times.

  • Wash: Wash the combined aqueous layers with an organic solvent (e.g., ethyl acetate) to remove any neutral or basic organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) with vigorous stirring until the pH is between 3 and 4.

  • Precipitation and Isolation: The product should precipitate as a solid. Continue stirring in the ice bath for 30 minutes to an hour to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent system based on prior screening.

  • Dissolution: Place the crude, dried solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

V. Visualizing the Workflow

Purification Workflow Diagram

PurificationWorkflow cluster_extraction Acid-Base Extraction cluster_isolation Isolation cluster_recrystallization Recrystallization (Optional) crude Crude Product in Organic Solvent base_ext Extract with Aqueous Base crude->base_ext wash_aq Wash Aqueous Layer with Organic Solvent base_ext->wash_aq acidify Acidify Aqueous Layer (pH 3-4) wash_aq->acidify precipitate Precipitation acidify->precipitate filtration Vacuum Filtration precipitate->filtration drying Drying filtration->drying dissolve Dissolve in Hot Solvent drying->dissolve pure_product High-Purity This compound drying->pure_product If Sufficiently Pure cool Slow Cooling dissolve->cool filter_recryst Filter Crystals cool->filter_recryst dry_final Final Drying filter_recryst->dry_final dry_final->pure_product

Caption: Purification workflow for this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_problems Problem Identification cluster_solutions Potential Solutions start Purification Issue no_precipitate No Precipitation start->no_precipitate oily_product Oily/Amorphous Product start->oily_product poor_separation Poor Column Separation start->poor_separation broad_mp Broad Melting Point start->broad_mp check_ph Verify/Adjust pH no_precipitate->check_ph remove_solvent Remove Residual Solvents no_precipitate->remove_solvent recrystallize Recrystallize oily_product->recrystallize optimize_column Optimize Chromatography (Solvent/Stationary Phase) poor_separation->optimize_column repurify Repeat Purification broad_mp->repurify

Caption: Troubleshooting logic for common purification issues.

VI. References

  • Newcrom AH Column for Nicotinic Acid and Nicotinamide Analysis. (n.d.). SIELC. Retrieved from --INVALID-LINK--

  • Preparation method of 6-fluoronicotinic acid. (2022). CN115433122A. Google Patents. Retrieved from --INVALID-LINK--

  • The Strategic Imperation of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • 6-chloro-3-fluoro-2-picolinic acid synthesis process. (2014). CN104003934A. Google Patents. Retrieved from --INVALID-LINK--

  • Recrystallization. (2020, January 10). Professor Dave Explains. YouTube. Retrieved from --INVALID-LINK--

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society, 136(25), 9152–9162. --INVALID-LINK--

  • This compound. (n.d.). ChemScene. Retrieved from --INVALID-LINK--

  • Synthetic method of 6-methyl nicotine. (2022). CN114437031A. Google Patents. Retrieved from --INVALID-LINK--

  • Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. (1985). Journal of Chromatography B: Biomedical Sciences and Applications, 343, 168-173. --INVALID-LINK--

  • Technical Support Center: Optimizing Synthesis of Methyl 6-methylnicotinate. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes. (2009). Journal of Chromatography A, 1216(5), 785-791. --INVALID-LINK--

  • Recrystallization and Melting Point Analysis. (2022, December 5). Professor Dave Explains. YouTube. Retrieved from --INVALID-LINK--

  • 4-Fluoro-6-methylnicotinic acid. (n.d.). BLD Pharm. Retrieved from --INVALID-LINK--

  • 3-Amino-6-fluoro-4-methylpyridine 95. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Purification of nicotinic acid. (1962). US3037987A. Google Patents. Retrieved from --INVALID-LINK--

References

Technical Support Center: Solubility Enhancement for 6-Fluoro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Solubility Challenge of 6-Fluoro-4-methylnicotinic Acid

This compound is a pyridinecarboxylic acid derivative of interest in medicinal chemistry and drug discovery. Like many heterocyclic carboxylic acids, its utility in in vitro screening is often hampered by limited aqueous solubility. This can lead to compound precipitation, inaccurate dosing, and unreliable assay results, ultimately masking true biological activity.

This technical guide, structured as a series of frequently asked questions and troubleshooting protocols, provides a systematic approach to understanding and overcoming the solubility challenges associated with this compound. As Senior Application Scientists, we aim to explain the causal mechanisms behind these strategies, ensuring that each protocol is a self-validating system for generating reproducible and trustworthy data.

Frequently Asked Questions & Troubleshooting Guide
Q1: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the molecule's intrinsic properties is the first step in designing a rational solubilization strategy. This compound is a weak acid, and its solubility is governed by the interplay between its crystalline solid form and its ionization state in solution.

The carboxylic acid functional group is the primary determinant of its pH-dependent solubility.[1][2] Most carboxylic acids have a pKa value in the range of 3.5 to 4.5.[3] At a pH below its pKa, the compound exists predominantly in its neutral, protonated form, which is less polar and thus less soluble in aqueous media. Conversely, at a pH above its pKa, the carboxylic acid is deprotonated to form a negatively charged carboxylate salt, which is significantly more polar and water-soluble.[][5]

PropertyValueImplication for Solubility
Molecular Formula C₇H₆FNO₂-
Molecular Weight 155.13 g/mol [6]Influences molarity calculations.
Structure Nicotinic acid derivativeContains a polar carboxylic acid and a semi-polar pyridine ring.
Predicted LogP 1.227[6]Indicates moderate lipophilicity, suggesting potential solubility issues in purely aqueous systems.
Key Functional Group Carboxylic AcidEnables pH-dependent solubility. The compound will be more soluble at alkaline pH.[][7]
Q2: What is the recommended initial approach for preparing a stock solution?

For most nonpolar to moderately polar compounds, the standard initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent.

Dimethyl sulfoxide (DMSO) is the solvent of choice for primary stock solutions in drug discovery due to its exceptional ability to dissolve a wide range of compounds and its miscibility with aqueous media.[8][9][10]

Recommendation: Prepare a 10 mM to 50 mM stock solution in 100% anhydrous DMSO. This concentrated stock serves as the starting point for all subsequent dilutions. It is crucial to ensure the compound is fully dissolved, using gentle warming (to 37°C) or sonication if necessary, before proceeding.[5]

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Storage weigh Accurately weigh This compound add_dmso Add calculated volume of 100% anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve store Store at -20°C or -80°C in small aliquots dissolve->store

Caption: Workflow for preparing a DMSO stock solution.

Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay medium. What is happening and how can I fix it?

This common phenomenon is known as "crashing out" or precipitation.[10][11] It occurs because the compound, while soluble in the organic stock solvent (DMSO), is not sufficiently soluble in the final aqueous environment of the cell culture medium or assay buffer. When the DMSO stock is diluted, the solvent environment rapidly shifts from organic to aqueous, and if the compound's solubility limit is exceeded, it precipitates out of solution.

Primary Solution: pH Adjustment

Since this compound is an acidic compound, the most effective strategy is to increase the pH of the final aqueous medium.[][7] By raising the pH to at least 1-2 units above the compound's pKa, you ensure it exists in its more soluble deprotonated (salt) form.

See Protocol 2 for a detailed experimental workflow.

Q4: How do I systematically determine the optimal pH for my assay medium?

You must find a pH that maintains compound solubility without compromising the biological integrity of your assay (e.g., cell health, enzyme activity).

Troubleshooting Workflow:

  • Prepare Buffers: Prepare your assay buffer at several pH values (e.g., pH 7.4, 7.8, 8.2, 8.5). Use a biological buffer like HEPES or Tris, as phosphate buffers can sometimes precipitate with divalent cations in media.

  • Test Dilutions: Add your DMSO stock solution to each buffered solution to achieve the highest desired final concentration.

  • Observe and Quantify: Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C). For a more rigorous assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC or UV-Vis spectroscopy.[12][13]

pH of Aqueous MediumExpected ObservationRationale
< 6.0 Likely PrecipitationpH is near or below the pKa; the compound is in its neutral, less soluble form.
7.0 - 7.4 Potential for PrecipitationPartial ionization may not be sufficient to maintain solubility at higher concentrations.
> 8.0 Improved SolubilitypH is well above the pKa; the compound is primarily in its deprotonated, more soluble salt form.
Q5: What if pH adjustment is not sufficient or is incompatible with my assay? Are there other options?

Yes, if pH modification is not a viable option, co-solvents and other formulation excipients can be explored.

  • Co-solvents: These are water-miscible organic solvents that, when added to the aqueous medium, increase the overall polarity of the solvent system, helping to keep the compound in solution.[14][15][16] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[16] They are typically used in combination with pH adjustment.[]

    • Strategy: Prepare an intermediate dilution of your DMSO stock in a co-solvent before the final dilution into the aqueous medium. Always validate the tolerance of your cell line or assay to the final concentration of the co-solvent.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and presenting a hydrophilic exterior to the aqueous solvent.[7][17]

  • Surfactants: Surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate nonpolar compounds, but their use in cell-based assays must be carefully controlled as they can be cytotoxic above their critical micelle concentration.[11]

G cluster_ph Primary Strategy cluster_alt Alternative Strategies start Compound Precipitates in Aqueous Assay Medium ph_adjust Is pH adjustment compatible with assay? start->ph_adjust ph_yes Protocol 2: Systematically test higher pH (e.g., 7.8, 8.2, 8.5) ph_adjust->ph_yes  Yes co_solvent Try Co-Solvent System (e.g., PEG 400, Ethanol) ph_adjust->co_solvent No ph_success Solubility Achieved ph_yes->ph_success cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) alt_success Solubility Achieved co_solvent->alt_success cyclodextrin->alt_success

Caption: Decision tree for solubility optimization.

Q6: How can I confirm the final concentration of my compound in the assay well?

Visual inspection is a first step, but it is not quantitative. To ensure data integrity, especially for key experiments like dose-response curves, analytical verification is recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. Prepare a sample in the final assay buffer, centrifuge to pellet any precipitate, and analyze the supernatant. Compare the resulting concentration to the nominal (expected) concentration.

  • UV-Vis Spectroscopy: If the compound has a suitable chromophore, this can be a faster, higher-throughput method for estimating concentration, though it is less specific than HPLC.[18]

Q7: What are the critical best practices for using solvents in cell-based assays?

Solvents can have independent biological effects, so their use must be carefully controlled.

  • Maintain a Constant Final Solvent Concentration: The final concentration of DMSO (and any co-solvents) must be identical across all wells, including untreated and vehicle controls.[9][19]

  • Keep DMSO Concentration Low: The final concentration of DMSO in cell-based assays should typically be kept below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity and other artifacts.[9][19][20]

  • Always Include a Vehicle Control: This is a control group treated with the same concentration of solvent(s) used to deliver the compound. This allows you to subtract any background effects of the solvent itself.[10]

  • Ensure Cell Health: Only use healthy, viable cells in their logarithmic growth phase. Stressed or overly confluent cells can be more sensitive to solvent toxicity.[21]

Experimental Protocols
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
  • Calculation:

    • Molecular Weight (MW) of this compound = 155.13 g/mol .

    • To make 1 mL of a 20 mM solution:

      • Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 155.13 g/mol * (1000 mg / 1 g) = 3.10 mg .

  • Procedure:

    • Accurately weigh 3.10 mg of the compound into a sterile, conical microcentrifuge tube.

    • Add 1.0 mL of anhydrous, sterile-filtered DMSO.[22]

    • Vortex vigorously for 2-3 minutes. If solids remain, place the tube in a 37°C water bath for 10 minutes or use a bath sonicator until the solution is clear.

    • Dispense into small-volume aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[9]

    • Store aliquots at -20°C or -80°C.

Protocol 2: pH-Modified Solubility Assessment
  • Buffer Preparation: Prepare 10 mL each of your base assay buffer (e.g., HBSS or serum-free medium) buffered with 25 mM HEPES, adjusted to pH 7.4, 7.8, and 8.2.

  • Test Article Preparation: Label three sterile microcentrifuge tubes, one for each pH.

  • Dilution:

    • Add 995 µL of the pH 7.4 buffer to the first tube.

    • Add 5 µL of your 20 mM DMSO stock solution. This yields a final compound concentration of 100 µM and a final DMSO concentration of 0.5%.

    • Vortex immediately.

  • Repeat: Repeat step 3 for the pH 7.8 and pH 8.2 buffers.

  • Incubation and Observation:

    • Incubate all tubes under assay conditions (e.g., 37°C for 1 hour).

    • Visually inspect for turbidity or precipitate against a dark background. A clear solution indicates solubility at that concentration and pH.

Protocol 3: Stepwise Serial Dilution for Cell-Based Assays

This protocol is designed to minimize precipitation by avoiding a large, single-step dilution from 100% DMSO into the aqueous medium.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Dilute your 20 mM DMSO stock 1:10 in 100% DMSO to create a 2 mM stock.

  • Prepare Highest Concentration Working Solution:

    • Add 980 µL of the pH-optimized cell culture medium to a sterile tube.

    • Add 20 µL of the 2 mM DMSO stock. This creates a 40 µM top concentration in 2% DMSO.

  • Perform Serial Dilutions:

    • Set up a series of tubes, each containing 500 µL of medium with 2% DMSO (this ensures the final DMSO concentration remains constant).

    • Transfer 500 µL from the 40 µM tube into the next tube, mix well, and repeat to create your dose-response curve (e.g., 20 µM, 10 µM, etc.).

  • Dose the Cells:

    • From this dilution series, transfer the required volume to your cell plates. For example, if you add 50 µL of these solutions to wells containing 150 µL of medium, you will perform a final 1:4 dilution, bringing the final DMSO concentration to a cell-friendly 0.5%.

References

stability of 6-Fluoro-4-methylnicotinic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on This Guide: This document provides a comprehensive technical guide on the stability of 6-Fluoro-4-methylnicotinic acid for researchers, scientists, and professionals in drug development. In the absence of extensive, direct stability studies on this specific molecule in publicly available literature, this guide synthesizes foundational chemical principles, data from analogous structures, and established knowledge of forced degradation to offer predictive insights and practical troubleshooting advice. Our approach is grounded in the established reactivity of pyridine carboxylic acids, the known electronic effects of fluorine and methyl substituents, and standard pharmaceutical stability testing protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is primarily dictated by three structural components: the pyridine ring, the carboxylic acid group, and the fluorine and methyl substituents. The pyridine ring is an electron-deficient aromatic system, which can influence its susceptibility to nucleophilic attack under certain conditions. The carboxylic acid group is the primary site for reactions such as decarboxylation and esterification. The fluorine atom at the 6-position acts as a strong electron-withdrawing group via induction, which can enhance the thermal stability of the molecule and influence the acidity of the carboxylic acid.[1][2] The methyl group at the 4-position is a weak electron-donating group.

Q2: What are the general storage recommendations for this compound?

A2: For solid this compound, storage in a cool, dry, and dark environment in a well-sealed container is recommended to prevent degradation from moisture, light, and heat.[3] For solutions, storage at refrigerated temperatures (2-8 °C) is advisable. The choice of solvent can also impact stability; protic solvents may facilitate certain degradation pathways over long-term storage.

Q3: How does the fluorine substituent at the 6-position affect the molecule's properties?

A3: The fluorine atom at the 6-position significantly influences the electronic properties of the pyridine ring. Its strong electron-withdrawing inductive effect makes the ring more electron-deficient, which can increase its resistance to electrophilic aromatic substitution but may make it more susceptible to nucleophilic attack at positions ortho and para to the fluorine.[4][5] This electron-withdrawing nature also increases the acidity of the carboxylic acid compared to unsubstituted nicotinic acid. Furthermore, the carbon-fluorine bond is very strong, which generally enhances the metabolic and thermal stability of the molecule.[6][7]

Q4: Is decarboxylation a likely degradation pathway for this molecule?

A4: Decarboxylation of pyridinecarboxylic acids is known to occur, particularly for acids with the carboxyl group at the 2- or 4-position, as this allows for the formation of a stabilized zwitterionic intermediate.[8][9] Since this compound has the carboxylic acid group at the 3-position (nicotinic acid derivative), it is expected to be relatively stable against decarboxylation under normal conditions. However, under high thermal stress, decarboxylation could potentially occur.[10]

Troubleshooting Guide for Experimental Stability Studies

This section addresses specific issues that may arise during forced degradation or other stability-related experiments involving this compound.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Acidic Stress

  • Question: I subjected a solution of this compound in 0.1 M HCl to elevated temperatures and now observe several new, smaller peaks in my reverse-phase HPLC chromatogram. What are the likely causes?

  • Answer & Troubleshooting Steps:

    • Plausible Degradation Pathway: While the pyridine ring and the C-F bond are generally stable to acid hydrolysis, the carboxylic acid functionality can participate in reactions. However, significant degradation under mild acidic conditions is not expected for the core structure. The appearance of minor peaks could be due to interactions with impurities in the starting material or solvent.

    • Experimental Verification:

      • Control Experiment: Run a blank experiment with only the solvent and acid under the same stress conditions to rule out solvent degradation or impurities.

      • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the most direct way to identify potential degradants.

      • Purity Check: Ensure the purity of your starting material. Impurities may degrade under stress conditions, leading to the appearance of new peaks.

Issue 2: Loss of Compound and Formation of a Major Degradant Under Basic Conditions

  • Question: After treating this compound with 0.1 M NaOH at 60°C, I see a significant decrease in the parent peak and the emergence of a new, more polar peak in my HPLC analysis. What could be happening?

  • Answer & Troubleshooting Steps:

    • Plausible Degradation Pathway: While simple hydrolysis of the pyridine ring is unlikely, the electron-withdrawing fluorine atom at the 6-position could make the ring susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide ions, especially at elevated temperatures. This could potentially lead to the formation of 6-hydroxy-4-methylnicotinic acid.

    • Experimental Workflow:

      start Observation: Loss of parent compound and new peak in basic conditions cause1 Hypothesis: Nucleophilic Aromatic Substitution (SNAr) of Fluorine start->cause1 step1 Action: LC-MS Analysis of the new peak cause1->step1 result1 Expected Result: m/z corresponding to 6-hydroxy-4-methylnicotinic acid step1->result1 step3 Action: Co-injection/Retention time comparison with the standard result1->step3 step2 Action: Synthesize or procure a standard of 6-hydroxy-4-methylnicotinic acid step2->step3 conclusion Conclusion: Confirmation of degradation product identity step3->conclusion

      Caption: Workflow for identifying the degradation product under basic conditions.

Issue 3: Variable Results in Photostability Studies

  • Question: I am getting inconsistent results in my photostability experiments with this compound. Sometimes I see minor degradation, and other times there is no change. Why might this be?

  • Answer & Troubleshooting Steps:

    • Plausible Degradation Pathway: Fluorinated aromatic compounds can undergo photolytic degradation, which may involve the cleavage of the C-F bond or modifications to the aromatic ring.[11][12] The reaction mechanism can be influenced by the solvent, presence of oxygen, and the wavelength of light.

    • Experimental Considerations:

      • Wavelength: Ensure a consistent light source and wavelength range are used for all experiments. Photodegradation is often wavelength-dependent.

      • Solvent Effects: The solvent can play a crucial role in photodegradation. Rerunning the experiment in different solvents (e.g., protic vs. aprotic) may reveal different degradation profiles.

      • Oxygen Availability: The presence of dissolved oxygen can lead to photo-oxidative degradation. To test this, run the experiment under both aerobic and anaerobic (e.g., nitrogen-purged) conditions.

Quantitative Data and Experimental Protocols

Table 1: Predicted Relative Stability of this compound under Forced Degradation Conditions

Stress ConditionPredicted StabilityPotential Degradation Pathway(s)Key Influencing Factors
Acidic (e.g., 0.1 M HCl) HighMinimal degradation expected.Temperature, duration of exposure.
Basic (e.g., 0.1 M NaOH) Moderate to LowNucleophilic substitution of fluorine.Temperature, concentration of base.
Oxidative (e.g., 3% H₂O₂) ModerateOxidation of the pyridine ring or methyl group.Presence of metal ions, temperature.
Thermal (Dry Heat) HighDecarboxylation at very high temperatures.Temperature, physical form (solid vs. solution).
Photolytic (UV/Vis light) ModerateC-F bond cleavage, ring modification.Wavelength of light, solvent, oxygen.
Protocol 1: General Procedure for a Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions and to assess its stability profile.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for 8 hours.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place the solid compound in an oven at 105°C for 24 hours.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples. For acid and base hydrolysis samples, neutralize before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Characterize any significant degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizing Degradation Pathways and Workflows

cluster_conditions Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic (e.g., HCl, Heat) P1 No Significant Degradation Acid->P1 Base Basic (e.g., NaOH, Heat) P2 6-Hydroxy-4-methylnicotinic Acid (SNAr) Base->P2 Oxidation Oxidative (e.g., H2O2) P3 Oxidized derivatives (e.g., N-oxide) Oxidation->P3 Thermal Thermal (Dry Heat) P4 Decarboxylation Product (minor, at high temp) Thermal->P4 Photo Photolytic (UV/Vis Light) P5 Photodegradants (e.g., C-F cleavage products) Photo->P5 Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Potential degradation pathways of this compound under various stress conditions.

References

preventing byproduct formation in 6-Fluoro-4-methylnicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-4-methylnicotinic acid (CAS 944582-95-0)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges in the synthesis of this important fluorinated pyridine intermediate. We will delve into the causality of byproduct formation and provide field-proven strategies to optimize your reaction outcomes.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via two primary routes: the oxidation of a fluorinated picoline precursor or a nucleophilic aromatic substitution (SNAr) reaction on a bromo-pyridine intermediate. Each pathway presents a unique set of challenges and potential byproducts. Understanding these pathways is the first step in effective troubleshooting.

Synthesis_Overview cluster_route1 Oxidation Route cluster_route2 Halogen Exchange (SNAr) Route start1 2-Fluoro-4-methyl-5-X-pyridine (X = Me, CN, etc.) process1 Oxidation (e.g., KMnO4) start1->process1 product This compound process1->product start2 2,5-Dibromopyridine process2a Selective Grignard Exchange & Esterification start2->process2a intermediate2 6-Bromonicotinate Ester process2a->intermediate2 process2b Fluorination (e.g., Tetramethylammonium Fluoride) intermediate2->process2b process2c Hydrolysis process2b->process2c process2c->product

Caption: Primary synthetic routes to this compound.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during synthesis in a question-and-answer format.

Issue 1: Incomplete Oxidation and Low Yield (Oxidation Route)

Q: My oxidation of the 2-fluoro-4-methylpyridine precursor using KMnO₄ is sluggish and results in a low yield of the desired carboxylic acid. TLC/LC-MS analysis shows significant unreacted starting material. What's going wrong?

A: This is a common issue related to reaction kinetics and conditions. The oxidation of an electron-deficient pyridine ring, further deactivated by a fluorine atom, can be challenging.

Causality and Mechanism: Potassium permanganate (KMnO₄) oxidation of an alkyl side chain on a pyridine ring is a robust but demanding reaction. The electron-withdrawing nature of both the pyridine ring nitrogen and the fluorine substituent deactivates the methyl group, making it less susceptible to oxidation. Insufficient temperature, inadequate reagent stoichiometry, or poor mass transfer can lead to an incomplete reaction.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry and Quality:

    • Protocol: Use a molar excess of KMnO₄, typically 2 to 3 equivalents relative to the starting pyridine. One published method for a similar compound uses 2 equivalents of KMnO₄[2].

    • Rationale: A sufficient excess of the oxidant is required to drive the reaction to completion. Ensure the KMnO₄ is a fine, dry powder, as clumping can reduce its effective surface area and reactivity.

  • Optimize Reaction Temperature:

    • Protocol: The reaction often requires elevated temperatures to proceed at a reasonable rate. A typical temperature range is 90-100°C[2]. Cautiously increase the reaction temperature in 5°C increments, monitoring for any signs of decomposition (e.g., darkening of the reaction mixture beyond the purple of permanganate).

    • Rationale: Higher temperatures increase the reaction rate, helping to overcome the activation energy barrier for the oxidation of the deactivated methyl group.

  • Ensure Effective Stirring:

    • Protocol: This reaction is heterogeneous (solid KMnO₄ in an aqueous solution). Use vigorous mechanical stirring, not just a magnetic stir bar, to ensure optimal contact between the oxidant and the substrate.

    • Rationale: Poor mixing is a primary cause of incomplete reactions in heterogeneous systems. It leads to localized depletion of the oxidant and prevents the reaction from proceeding uniformly.

  • Control pH:

    • Protocol: The oxidation is typically performed under basic conditions, often by adding potassium hydroxide (KOH)[2]. The basic medium helps to solubilize the permanganate and facilitates the reaction mechanism.

    • Rationale: The reaction mechanism involves the formation of a manganese dioxide (MnO₂) byproduct. The pH can influence the stability of intermediates and the overall reaction efficiency.

ParameterStandard ConditionOptimized ConditionRationale
KMnO₄ Stoichiometry 1.5 - 2.0 eq.2.0 - 3.0 eq.Drives reaction to completion.
Temperature 80 - 90 °C95 - 100 °COvercomes activation energy.
Stirring MagneticMechanicalImproves mass transfer in a heterogeneous mixture.
pH Neutral/Slightly BasicBasic (add KOH)Facilitates the oxidation mechanism.[2]
Issue 2: Presence of Defluorinated Byproduct

Q: My final product is contaminated with a significant amount of 4-methylnicotinic acid. How can I prevent this defluorination?

A: The C-F bond on an electron-deficient pyridine ring is susceptible to nucleophilic attack, especially at the C6 position. Defluorination is a critical byproduct concern, particularly during the SNAr fluorination route or under harsh workup conditions.

Causality and Mechanism: Defluorination can occur through two primary mechanisms:

  • Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles (e.g., hydroxide from a basic workup, or residual bromide from the starting material) can displace the fluoride. This is more likely at high temperatures.

  • Reductive Dehalogenation: Certain reaction conditions or impurities can lead to a reductive cleavage of the C-F bond. This can be a concern during hydrogenation steps if they were part of the synthesis of the precursor[3].

Troubleshooting Steps:

  • For the SNAr (Halogen Exchange) Route:

    • Use Anhydrous Conditions: The fluorinating agent, such as anhydrous tetramethylammonium fluoride (TMAF), must be scrupulously dried. A patent for this route specifies heating the reagent in toluene to azeotropically remove water until the moisture content is below 300 ppm[4].

    • Rationale: Water can act as a nucleophile (forming a hydroxyl-pyridine byproduct) and can also decrease the efficacy of the fluoride source.

    • Control Temperature: Perform the fluorination at the lowest effective temperature. The patented method suggests 40-50°C[4]. Overheating the reaction dramatically increases the rate of side reactions, including defluorination by trace nucleophiles.

  • During Workup and Purification:

    • Avoid Strong Bases at High Temperatures: When hydrolyzing the ester post-fluorination or neutralizing the reaction mixture, perform the operation at low temperatures (e.g., 0-10°C)[5].

    • Rationale: The hydroxide ion is a potent nucleophile. Combining high pH with high temperature creates ideal conditions for displacing the fluoride.

    • Buffer the pH: During extraction and purification, use buffered aqueous solutions (e.g., phosphate buffer at pH 7) instead of strong acids or bases where possible to maintain a stable environment for the product.

Issue 3: Formation of Isomeric Byproducts

Q: I am observing regioisomers of my final product. How do I improve the selectivity of my synthesis?

A: Regioisomeric impurities typically arise from a lack of selectivity in an early step of the synthesis, which then carries through to the final product.

Causality and Mechanism: In the SNAr route starting from a material like 2,5-dibromopyridine, the initial functionalization step is critical. If the Grignard exchange or coupling reaction is not highly regioselective, a mixture of 5-bromo-2-substituted and 2-bromo-5-substituted pyridines will form, leading to isomeric final products.

Troubleshooting Steps:

  • Optimize the Initial Functionalization:

    • Protocol: A patented method describes a highly selective Grignard exchange on 2,5-dibromopyridine using isopropyl magnesium chloride in the presence of a copper catalyst (e.g., cuprous iodide) before reacting with an electrophile like ethyl chloroformate[4].

    • Rationale: The choice of Grignard reagent, catalyst, and reaction conditions is crucial for controlling which bromine atom is exchanged. This directed metallation ensures that the subsequent functionalization occurs at the desired position, preventing the formation of the isomeric precursor.

  • Purify Intermediates:

    • Protocol: Do not carry crude material from one step to the next. Purify the key intermediate (e.g., the 6-bromonicotinate ester) by column chromatography or recrystallization before proceeding to the fluorination step.

    • Rationale: Removing isomeric impurities at an intermediate stage is often much easier than separating the final fluorinated isomers, which may have very similar physical properties.

Troubleshooting_Workflow start Low Purity of Final Product (Post-Synthesis Analysis) q1 Is unreacted starting material present? start->q1 sol1 Refer to Issue #1: Incomplete Reaction - Increase oxidant - Increase temperature - Improve stirring q1->sol1 Yes q2 Is a defluorinated peak observed? q1->q2 No end_node Implement Corrective Actions & Re-analyze Product sol1->end_node sol2 Refer to Issue #2: Defluorination - Ensure anhydrous conditions - Control workup temperature/pH q2->sol2 Yes q3 Are regioisomers present? q2->q3 No sol2->end_node sol3 Refer to Issue #3: Isomeric Byproducts - Optimize regioselectivity of initial step - Purify key intermediates q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Troubleshooting workflow for low product purity.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for achieving high purity?

A1: The Halogen Exchange (SNAr) route, while more steps, often provides better control over purity[4]. The key advantage is the ability to rigorously purify the 6-bromonicotinate intermediate before the critical fluorination step. Oxidation routes can be powerful but sometimes suffer from over-oxidation or incomplete conversion, complicating purification[2].

Q2: What analytical techniques are essential for monitoring these reactions?

A2: A combination of techniques is crucial:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the desired product and key byproducts like defluorinated or isomeric impurities. It provides accurate mass data to confirm identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly powerful for confirming the success of the fluorination step and detecting any fluorine-containing impurities.

Q3: How should I best purify the final this compound product?

A3: The purification strategy depends on the nature of the impurities.

  • Recrystallization: If the main impurity is unreacted starting material or a less polar byproduct, recrystallization can be very effective. A common procedure involves dissolving the crude solid in a suitable solvent system (e.g., ethanol/water, acetic acid) at an elevated temperature and allowing it to cool slowly.

  • Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a mild acidic solution (like pH 4-5 buffer) to remove basic impurities, then extract the product into a mild basic solution (e.g., saturated sodium bicarbonate). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities, and finally, the product is precipitated by re-acidifying the aqueous layer to a pH of 2-4[2].

  • Column Chromatography: While possible, chromatography on silica gel can be challenging for polar, acidic compounds like nicotinic acids. If necessary, use a mobile phase doped with a small amount of acetic or formic acid to reduce tailing.

IV. References

  • Frontiers in Bioengineering and Biotechnology (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. 6

  • ChemicalBook. 6-Fluoronicotinic acid synthesis. 2

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine. 7

  • ChemScene. 944582-95-0 | this compound. 1

  • BenchChem. Technical Support Center: Optimizing Synthesis of Methyl 6-methylnicotinate. 8

  • Google Patents. CN115433122A - Preparation method of 6-fluoronicotinic acid. 4

  • Eureka | Patsnap. Synthesis method of 6-methyl nicotine. 5

  • National Center for Biotechnology Information. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. 3

References

troubleshooting low yield in 6-Fluoro-4-methylnicotinic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Fluoro-4-methylnicotinic Acid Synthesis

This guide provides in-depth troubleshooting for common issues encountered during the synthesis of this compound, a critical intermediate in pharmaceutical development. Our focus is to move beyond simple procedural steps and delve into the causative chemical principles to empower researchers to diagnose and resolve yield-limiting problems effectively.

Section 1: Overview of a Common Synthetic Pathway

While several routes to this compound exist, a prevalent strategy involves the hydrolysis of a nitrile precursor, 6-Fluoro-4-methylnicotinonitrile. This final step is often a significant bottleneck where yield can be compromised. Understanding this pathway is crucial for effective troubleshooting.

Synthetic_Pathway Start 6-Chloro-4-methylnicotinonitrile Intermediate 6-Fluoro-4-methylnicotinonitrile Start->Intermediate Fluorination (e.g., KF, CsF) Product This compound Intermediate->Product Hydrolysis (Acid or Base Catalyzed)

Caption: A common two-step synthesis of this compound.

Section 2: Troubleshooting the Nitrile Hydrolysis Step

The conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) is notoriously challenging due to the stability of the carbon-nitrogen triple bond. Most low-yield issues originate here.

FAQ 1: My hydrolysis reaction has stalled with significant starting nitrile remaining. What are the likely causes and solutions?

Root Cause Analysis: The hydrolysis of nitriles is thermodynamically favorable but kinetically slow.[1] Both acidic and basic conditions require significant activation energy to initiate the nucleophilic attack on the nitrile carbon. Incomplete conversion is almost always due to insufficiently forcing reaction conditions.

  • Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which makes the carbon atom significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[2][3][4]

  • Base-Catalyzed Mechanism: The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[2] This process is often less efficient than the acidic route because it requires a strong nucleophile to attack a relatively unactivated electrophile.

Solutions: The primary solution is to increase the energy input and/or reagent concentration. Refer to the table below for recommended starting conditions.

ParameterAcidic HydrolysisBasic HydrolysisRationale & Expert Notes
Reagent Concentrated H₂SO₄ or HCl40-50% aq. NaOH or KOHStrong acids are required to effectively protonate the nitrile. Strong bases provide a high concentration of the hydroxide nucleophile.
Temperature Reflux (Typically >100 °C)Reflux (Typically >100 °C)High thermal energy is essential to overcome the activation barrier for both pathways. Do not assume room temperature will suffice.
Reaction Time 6 - 24 hours8 - 36 hoursThese reactions are slow. Monitor progress by TLC or LC-MS, but do not prematurely terminate the reaction.
Solvent Aqueous acidWater, or co-solvents like Ethanol/WaterWater is a reactant. For substrates with poor aqueous solubility, a co-solvent can improve homogeneity.[5]

Experimental Protocol: Acid-Catalyzed Hydrolysis of 6-Fluoro-4-methylnicotinonitrile

  • To a round-bottom flask equipped with a reflux condenser, add 6-Fluoro-4-methylnicotinonitrile (1.0 eq).

  • Carefully add concentrated sulfuric acid (5-10 volumes) or concentrated hydrochloric acid (5-10 volumes).

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress every 4-6 hours using a suitable analytical method (e.g., TLC, LC-MS) by quenching a small aliquot in water and extracting.

  • Once the starting material is consumed, proceed with the workup protocol (see Section 4).

FAQ 2: I'm isolating the amide intermediate, not the carboxylic acid. How do I drive the reaction to completion?

Root Cause Analysis: Nitrile hydrolysis is a two-stage process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid.[1] The amide is a stable intermediate, and its hydrolysis can often be the rate-limiting step.

Hydrolysis_Stages cluster_info If k₁ > k₂, amide accumulates. Nitrile R-C≡N Amide R-C(=O)NH₂ Nitrile->Amide Hydration (k₁) Acid R-C(=O)OH Amide->Acid Hydrolysis (k₂)

Caption: Two-stage process of nitrile hydrolysis.

Under acidic conditions, the final step is driven forward by the protonation of the ammonia byproduct to form non-nucleophilic ammonium (NH₄⁺), which effectively removes it from the equilibrium and prevents the reverse reaction.[2] Basic conditions can sometimes stall at the amide stage if the conditions are not harsh enough.[2]

Solutions:

  • Extend Reaction Time and/or Increase Temperature: This is the simplest approach to provide more energy for the amide hydrolysis step.

  • Switch to Acidic Conditions: If you are using basic hydrolysis, switching to an acid-catalyzed method is highly recommended. The irreversible formation of the ammonium salt provides a strong thermodynamic driving force for the reaction to proceed to the carboxylic acid.[1][2]

FAQ 3: My yield is low due to the formation of a major byproduct, 6-Hydroxy-4-methylnicotinic acid. How can this be prevented?

Root Cause Analysis: The fluorine atom on the pyridine ring is activated towards Nucleophilic Aromatic Substitution (SNAr). In basic hydrolysis, the hydroxide ion (OH⁻) is a potent nucleophile. At elevated temperatures, OH⁻ can attack the C6 position, displacing the fluoride ion to form the undesired 6-hydroxy byproduct. This is a common failure mode in syntheses of fluorinated pyridines.[6][7]

Solutions:

  • Prioritize Acidic Hydrolysis: The most effective solution is to avoid a strong nucleophile altogether. In acidic hydrolysis, the only nucleophile present is water, which is far too weak to displace the fluoride ion under these conditions.

  • Optimize Basic Conditions (If Unavoidable): If basic hydrolysis must be used, carefully control the reaction temperature. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider using a weaker base like potassium carbonate (K₂CO₃) if hydroxide proves too reactive, though this will likely require significantly longer reaction times.

Section 3: Product Isolation and Purification

A successful reaction can still result in low isolated yield if the workup and purification are not optimized for the product's properties.

FAQ 4: How do I efficiently isolate the product from the aqueous reaction mixture?

Root Cause Analysis: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. Its solubility in water is highly dependent on the pH of the solution.

  • At low pH, the pyridine nitrogen is protonated, forming a cationic salt.

  • At high pH, the carboxylic acid is deprotonated, forming an anionic carboxylate salt.

  • Both of these salt forms are typically water-soluble.

Solution: Isoelectric Point Precipitation The key is to adjust the pH of the solution to the molecule's isoelectric point (pI), where it exists as a neutral zwitterion with minimal net charge and, therefore, minimal water solubility.

Step-by-Step Workup Protocol:

  • After the reaction is complete, cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly and carefully adjust the pH.

    • If coming from acidic hydrolysis: Add a saturated solution of NaOH or KOH dropwise with vigorous stirring.

    • If coming from basic hydrolysis: Add concentrated HCl or H₂SO₄ dropwise with vigorous stirring.[1]

  • Monitor the pH closely with a calibrated pH meter. The target pH for precipitation of similar nicotinic acids is typically in the range of 3-4.[8] You will observe the product precipitating as a solid.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with several portions of cold deionized water to remove residual salts.

  • Dry the product under vacuum to a constant weight.

FAQ 5: My final product is off-white or yellow. What is the best purification method?

Root Cause Analysis: Color impurities often arise from minor side reactions or decomposition, particularly in oxidation reactions if that route was chosen.[9]

Solution: Recrystallization with Decolorizing Carbon Recrystallization is the most effective method for purifying the final product.

  • Choose a suitable solvent. Water is often a good first choice for nicotinic acids.[10]

  • Dissolve the crude product in the minimum amount of boiling solvent.

  • Add a small amount (1-2% by weight) of activated carbon (charcoal) to the hot solution.

  • Keep the solution hot for 5-10 minutes to allow the carbon to adsorb the colored impurities.[9]

  • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon. This step must be done quickly to prevent premature crystallization.

  • Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the pure, colorless crystals by vacuum filtration.

Section 4: Troubleshooting Workflow

Use the following decision tree to diagnose and resolve low-yield issues systematically.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Completion Is the reaction going to completion? (Check by TLC/LC-MS) Start->Check_Completion Incomplete No, Starting Material Remains Check_Completion->Incomplete No Complete Yes, Starting Material is Consumed Check_Completion->Complete Yes Action_Incomplete Increase T, Time, or Reagent Conc. See FAQ 1 Table Incomplete->Action_Incomplete Check_Byproducts Are major byproducts present? Complete->Check_Byproducts Amide Amide Intermediate? Check_Byproducts->Amide Yes Hydroxy 6-Hydroxy Byproduct? Check_Byproducts->Hydroxy Yes Other Other/Decomposition? Check_Byproducts->Other Yes Check_Workup Is workup procedure optimized? Check_Byproducts->Check_Workup No Action_Amide Extend Time or Switch to Acidic Conditions (See FAQ 2) Amide->Action_Amide Action_Hydroxy Switch to Acidic Hydrolysis (See FAQ 3) Hydroxy->Action_Hydroxy Action_Other Re-evaluate Reaction Conditions (Lower T, Different Reagents) Other->Action_Other Action_Workup Adjust pH to Isoelectric Point (3-4) (See FAQ 4) Check_Workup->Action_Workup

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Optimization of Reaction Parameters for 6-Fluoro-4-methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Fluoro-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common issues encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established synthetic routes and field-proven insights to ensure you can achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are two main established methods for the synthesis of this compound:

  • Oxidation of 2-Fluoro-5-methylpyridine: This method involves the direct oxidation of the methyl group on the pyridine ring to a carboxylic acid using a strong oxidizing agent.[1]

  • Halogen Exchange followed by Hydrolysis: This multi-step approach typically starts from a bromo-substituted pyridine derivative. The bromine atom is substituted with fluorine, and a subsequent hydrolysis step yields the final carboxylic acid.[2]

Q2: How do I monitor the progress of the reaction?

A2: Reaction progress can be effectively monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the consumption of starting materials and the formation of the product.[3][4] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used for this purpose.[5]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is recommended. It allows for accurate determination of the purity of the product and the presence of any side products.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): In a drug development setting, LC-MS is often employed to confirm the mass of the desired product and identify any impurities.[2][3]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low Yield in the Oxidation of 2-Fluoro-5-methylpyridine

Q: I am experiencing a low yield when synthesizing this compound via the oxidation of 2-Fluoro-5-methylpyridine. What are the potential causes and how can I improve the yield?

A: Low yields in this oxidation reaction are often attributed to incomplete reaction or over-oxidation. Here are the key parameters to investigate:

  • Incomplete Reaction:

    • Reaction Time and Temperature: The oxidation of the methyl group requires sufficient thermal energy and time. Ensure the reaction is heated to the recommended temperature (e.g., 95°C) and maintained for the specified duration (e.g., 5 hours).[1] Monitoring the reaction by TLC or HPLC will help determine the optimal reaction time.[3]

    • Oxidizing Agent Stoichiometry: An insufficient amount of the oxidizing agent (e.g., KMnO₄) will lead to an incomplete reaction. It is crucial to use the correct molar ratio of the oxidizing agent to the starting material.[1]

  • Product Loss During Work-up:

    • Precipitation and Filtration: After the reaction, the product is typically precipitated by adjusting the pH of the filtrate. Ensure the pH is carefully adjusted to the optimal range (e.g., pH 2-4) to maximize the precipitation of the carboxylic acid.[1]

    • Extraction: Any remaining product in the filtrate can be recovered by extraction with a suitable organic solvent. Performing multiple extractions will enhance the recovery of the product.[1]

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows multiple spots on the TLC plate. What are the likely impurities and how can I minimize their formation?

A: The presence of multiple spots on a TLC plate suggests the presence of unreacted starting material or side products.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will observe the starting material in your final product. Refer to the troubleshooting section on low yield to address incomplete reactions.

  • Side Products from Over-oxidation: In syntheses involving the oxidation of a substituted pyridine, a potential side reaction is the formation of dicarboxylic acids if there are multiple oxidizable groups.[3][6] Careful control of the reaction temperature and the stoichiometry of the oxidizing agent is critical to minimize the formation of such byproducts.[7]

Issue 3: Incomplete Hydrolysis of the Ester Intermediate

Q: In the halogen exchange route, the hydrolysis of the ester intermediate to the carboxylic acid is incomplete. How can I drive this reaction to completion?

A: The hydrolysis of an ester to a carboxylic acid is an equilibrium-controlled reaction. To ensure complete hydrolysis, consider the following:

  • Reaction Time and Temperature: Allow the reaction to proceed for a sufficient duration at the appropriate temperature. For alkaline hydrolysis, stirring at room temperature for 3-4 hours is often recommended.[2] For acid-catalyzed hydrolysis, a similar duration may be required.[2]

  • pH Control: During alkaline hydrolysis, ensure a sufficiently basic environment is maintained. After the reaction, the carboxylic acid is obtained by acidifying the reaction mixture to a pH of 3-4.[2] In acid-catalyzed hydrolysis, the initial pH should be acidic (e.g., pH 1-2).[2]

  • Monitoring the Reaction: Use HPLC to monitor the disappearance of the ester starting material and the appearance of the carboxylic acid product to determine the reaction endpoint.[2]

Experimental Protocols & Data

Synthesis via Oxidation of 2-Fluoro-5-methylpyridine

This protocol is based on the oxidation of 2-fluoro-5-methylpyridine using potassium permanganate.[1]

Materials:

  • 2-Fluoro-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Water

  • Concentrated hydrochloric acid

  • Dichloromethane

Procedure:

  • In a suitable reaction vessel, dissolve 2-fluoro-5-methylpyridine in water.

  • Add potassium permanganate and potassium hydroxide to the solution.

  • Heat the reaction mixture to 95°C and maintain for 5 hours.

  • Filter the hot solution and collect the filtrate.

  • Cool the filtrate to room temperature and adjust the pH to 2-4 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid product.

  • Extract the filtrate with dichloromethane to recover any remaining product.

  • Combine the solid product with the extracted material and dry to obtain this compound.

ParameterRecommended ValueSource
Temperature95°C[1]
Reaction Time5 hours[1]
pH for Precipitation2-4[1]
Synthesis via Halogen Exchange and Hydrolysis

This protocol outlines a general procedure starting from a 6-bromonicotinate ester.[2]

Materials:

  • 6-Bromonicotinate ester

  • Anhydrous tetramethylammonium fluoride

  • DMF or DMSO

  • Aqueous NaOH or HCl

  • Water

Procedure:

  • Fluorination: In a reaction vessel, combine the 6-bromonicotinate ester and anhydrous tetramethylammonium fluoride in an organic solvent such as DMF or DMSO.

  • Heat the mixture to 40-50°C for approximately 16 hours.

  • Monitor the reaction for the complete consumption of the starting material by HPLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Hydrolysis (Alkaline): To the residue, add a 30% NaOH solution dropwise at 20-30°C and stir for 4 hours at room temperature.

  • Monitor the hydrolysis by HPLC.

  • Adjust the pH to 3-4 with 20% hydrochloric acid to precipitate the product.

  • Filter, wash the filter cake with water, and dry under vacuum to yield this compound.

ParameterRecommended ValueSource
Fluorination Temperature40-50°C[2]
Fluorination Time16 hours[2]
Hydrolysis Time (Alkaline)4 hours[2]
pH for Precipitation3-4[2]

Visualized Workflows

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_halogen_exchange Halogen Exchange Route start_ox 2-Fluoro-5-methylpyridine step_ox Oxidation (KMnO4, KOH, 95°C) start_ox->step_ox product This compound step_ox->product start_he 6-Bromonicotinate Ester step_fluoro Fluorination (Me4NF, 40-50°C) start_he->step_fluoro intermediate 6-Fluoronicotinate Ester step_fluoro->intermediate step_hydrolysis Hydrolysis (NaOH or HCl) intermediate->step_hydrolysis step_hydrolysis->product

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes cause_time_temp Increase Reaction Time/ Temperature incomplete->cause_time_temp cause_reagent Check Stoichiometry of Oxidizing Agent incomplete->cause_reagent check_workup Review Work-up Procedure complete->check_workup loss_precipitation Optimize pH for Precipitation check_workup->loss_precipitation loss_extraction Perform Multiple Extractions check_workup->loss_extraction

References

Technical Support Center: Strategies to Overcome Poor Reactivity of 6-Fluoro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoro-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the reactivity challenges associated with this versatile but sometimes recalcitrant building block. By understanding the electronic effects at play and employing the right strategies, you can significantly improve your reaction outcomes.

I. Understanding the Reactivity of this compound

The reactivity of this compound is governed by the interplay of several electronic and steric factors. The fluorine atom at the 6-position and the carboxylic acid at the 3-position are strongly electron-withdrawing, which deactivates the pyridine ring towards certain reactions. Conversely, the methyl group at the 4-position is electron-donating.

The fluorine atom significantly influences the pyridine ring's electronic properties, making it highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] The strong carbon-fluorine bond can also enhance metabolic stability in drug candidates.[3] However, this electron-withdrawing nature can also passivate the carboxylic acid, making it less reactive towards nucleophiles.

This guide provides troubleshooting advice and optimized protocols for two of the most common transformations involving this compound: amide bond formation and Suzuki-Miyaura cross-coupling.

II. Troubleshooting Common Reactivity Issues

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound failing or giving low yields?

A1: The direct reaction between a carboxylic acid and an amine is often inefficient because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[4][5] The electron-withdrawing fluorine atom on the pyridine ring further exacerbates this issue by increasing the acidity of the carboxylic acid, making salt formation more favorable. To overcome this, the carboxylic acid must be "activated" using a coupling reagent.[5][6][7]

Common issues include:

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to overcome the electronic deactivation.

  • Suboptimal Reaction Conditions: Incorrect solvent, base, or temperature can hinder the reaction.

  • Steric Hindrance: Bulky amines or the methyl group on the pyridine ring can sterically impede the reaction.

Q2: I'm struggling with a Suzuki-Miyaura cross-coupling reaction. What are the likely causes of failure?

A2: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron species with a halide or triflate.[8][9][10] For this compound, the fluorine atom is the leaving group. The success of this reaction is highly dependent on several factors:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen, so reactions must be performed under an inert atmosphere with degassed solvents.[11]

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8][11] The wrong choice of base can lead to poor yields.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or trace water, leading to reduced yields.[11]

  • Ligand Choice: The phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates, bulky, electron-rich ligands are often required.[11]

Troubleshooting Workflow: A Step-by-Step Guide

Here is a logical workflow to diagnose and solve reactivity problems with this compound.

Troubleshooting_Workflow cluster_amide Amide Coupling Issues cluster_suzuki Suzuki Coupling Issues A1 Low/No Product A2 Check Activation A1->A2 Initial Check A3 Optimize Conditions A1->A3 If activation seems okay A4 Screen Coupling Reagents A2->A4 If activation is suspected A5 Vary Solvent & Base A3->A5 Solvent/Base issues A6 Increase Temperature A3->A6 If still no reaction S1 Low/No Product S2 Verify Inertness S1->S2 First Step S3 Assess Reagents S1->S3 Check Reagent Quality S4 Degas Solvents Thoroughly S2->S4 If O2 contamination is possible S5 Use Fresh Catalyst/Ligand S3->S5 If degradation is suspected S6 Screen Bases & Ligands S3->S6 If reagents are good Start Problem Encountered Start->A1 Start->S1 Amide_Coupling_Mechanism RCOOH 6-Fluoro-4-methyl- nicotinic acid O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Ester (More Stable Active Ester) O_Acylisourea->HOBt_Ester + HOBt - EDU HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 - HOBt Amine R'-NH2 EDU EDU (Byproduct) Suzuki_Factors Center Successful Suzuki Coupling F1 Inert Atmosphere (O2 Exclusion) Center->F1 F2 Appropriate Base (e.g., K3PO4, Cs2CO3) Center->F2 F3 Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Center->F3 F4 Degassed Solvents Center->F4 F5 Active Catalyst Center->F5

References

Validation & Comparative

A Technical Guide to the Validation of the Biological Activity of 6-Fluoro-4-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of biological activity is a cornerstone of preclinical research. This guide provides an in-depth look at the biological validation of derivatives of 6-Fluoro-4-methylnicotinic acid, a fluorinated pyridine carboxylic acid scaffold with emerging interest in medicinal chemistry. While extensive comparative studies on a wide range of its derivatives are not yet prevalent in publicly available literature, this guide will delve into specific examples of synthesized derivatives, their intended biological targets, and the experimental frameworks used to validate their activity.

Introduction to this compound

This compound (CAS 944582-95-0) is a heterocyclic aromatic compound that serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. The methyl group provides a further point for structural modification and interaction with biological targets.

Validation of Biological Activity: Key Application Areas

Investigations into the derivatives of this compound have primarily focused on their potential as kinase inhibitors for immunological and oncological conditions and as imaging agents for epigenetic targets.

Kinase Inhibition in Oncology and Immunology

A significant area of investigation for derivatives of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

One key derivative, 6-Fluoro-4-methylnicotinamide , has been synthesized and explored for its potential as a kinase inhibitor.

Synthesis of 6-Fluoro-4-methylnicotinamide:

The synthesis of 6-Fluoro-4-methylnicotinamide is a critical first step in its biological validation. A common synthetic route involves the conversion of the carboxylic acid to an amide.

Experimental Protocol: Synthesis of 6-Fluoro-4-methylnicotinamide [1][2][3]

  • Acid Chloride Formation: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), in an appropriate solvent like dichloromethane (DCM). This reaction converts the carboxylic acid into a more reactive acid chloride.

  • Amidation: The resulting acid chloride is then reacted with an ammonia source, such as concentrated aqueous ammonia (NH₄OH), to form the primary amide, 6-Fluoro-4-methylnicotinamide.

  • Purification: The crude product is purified using standard techniques like crystallization or chromatography to yield the pure amide.

Biological Validation of Kinase Inhibitory Activity:

While specific IC₅₀ values for 6-Fluoro-4-methylnicotinamide against a panel of kinases are not detailed in the available public documents, the patents suggest its utility in targeting kinases such as Janus kinases (JAK), spleen tyrosine kinase (Syk), and others implicated in inflammatory and proliferative diseases.

The general workflow for validating the kinase inhibitory activity of such a compound would involve:

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Obtain purified recombinant kinase enzymes and their corresponding substrates.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., 6-Fluoro-4-methylnicotinamide) in a suitable buffer.

  • Kinase Reaction: In a microplate, combine the kinase, its substrate, ATP (adenosine triphosphate), and the test compound at various concentrations.

  • Detection: After incubation, the kinase activity is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-labeled phosphate into the substrate) or luminescence-based assays that quantify the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by plotting the data.

dot

Kinase_Inhibition_Workflow cluster_synthesis Synthesis cluster_validation Biological Validation Start This compound AcidChloride Acid Chloride Formation Start->AcidChloride SOCl₂ Amidation Amidation AcidChloride->Amidation NH₄OH Purification Purification Amidation->Purification Amide 6-Fluoro-4-methylnicotinamide Purification->Amide KinaseAssay In Vitro Kinase Assay Amide->KinaseAssay Test Compound DataAnalysis IC₅₀ Determination KinaseAssay->DataAnalysis

Caption: Synthesis and biological validation workflow.

Imaging of Epigenetic Targets

Derivatives of this compound are also being explored as positron-emission tomography (PET) tracers for imaging epigenetic targets like Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in gene regulation and is a target for cancer therapy.

A notable derivative in this area is a complex amide synthesized from this compound.[4]

Synthesis of an LSD1 PET Tracer Precursor:

The synthesis involves the coupling of this compound with a specific amine-containing scaffold.

Experimental Protocol: Amide Coupling for PET Tracer Precursor Synthesis [4]

  • Activation of Carboxylic Acid: this compound is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine (TEA) in an anhydrous solvent like dimethylformamide (DMF).

  • Amide Bond Formation: The activated acid is then reacted with the desired amine to form the corresponding amide.

  • Purification: The product is purified by extraction and chromatography.

Biological Validation of LSD1 Targeting:

The validation of a PET tracer involves several steps, including in vitro binding assays and in vivo imaging studies.

Experimental Protocol: In Vitro Binding Assay for LSD1

  • Enzyme Preparation: Purified recombinant LSD1 is used.

  • Radioligand Binding: A known radiolabeled ligand for LSD1 is incubated with the enzyme in the presence of varying concentrations of the test compound.

  • Separation and Detection: The bound and free radioligand are separated, and the amount of bound radioactivity is measured.

  • Data Analysis: The Ki (inhibition constant) is determined, which reflects the affinity of the test compound for the enzyme.

dot

LSD1_Tracer_Pathway cluster_synthesis Synthesis cluster_validation Biological Validation Start This compound Coupling Amide Coupling (HATU, TEA) Start->Coupling Amine Amine Scaffold Amine->Coupling Product LSD1 PET Tracer Precursor Coupling->Product BindingAssay In Vitro LSD1 Binding Assay Product->BindingAssay Test Compound PET_Imaging In Vivo PET Imaging BindingAssay->PET_Imaging Candidate Selection

Caption: Synthesis and validation of an LSD1 PET tracer precursor.

Comparative Analysis and Structure-Activity Relationship (SAR)

Due to the limited publicly available data on a series of this compound derivatives, a comprehensive quantitative comparison is challenging at this time. However, the existing examples allow for some initial structure-activity relationship (SAR) insights.

Derivative Target Class Intended Application Key Structural Feature
6-Fluoro-4-methylnicotinamideKinasesOncology, ImmunologyPrimary amide
Amide of this compound and a complex amineEpigenetic Enzymes (LSD1)PET Imaging in OncologyComplex amide with a specific scaffold for target binding

The conversion of the carboxylic acid to an amide is a common strategy in drug discovery to improve cell permeability and introduce new hydrogen bonding interactions with the target protein. The specific nature of the amine used for amide formation dictates the biological target and activity. For instance, a simple primary amide may have broad kinase inhibitory potential, while a more complex, specifically designed amine can direct the molecule to a particular enzyme's active site, as seen with the LSD1 PET tracer.

Future Directions

The field of this compound derivatives is ripe for further exploration. Systematic modifications of the core structure, such as the synthesis of a library of amides and esters with diverse substituents, would be a logical next step. Subsequent screening of these libraries against various biological targets, including a broad panel of kinases, epigenetic enzymes, and microbial strains, would provide the necessary data for a comprehensive SAR analysis and could lead to the discovery of novel therapeutic agents.

This guide serves as a foundational resource for researchers interested in the biological validation of this compound derivatives. As more research is published, a more detailed and quantitative comparative analysis will become possible, further elucidating the therapeutic potential of this promising chemical scaffold.

References

A Comparative Guide to the Efficacy of APIs Derived from 6-Fluoro-4-methylnicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Fluoro-4-methylnicotinic Acid Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The this compound moiety represents a particularly compelling starting point for the development of novel active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[1] The pyridine core, a common feature in many bioactive molecules, provides a versatile framework for a multitude of chemical modifications. This guide offers a comparative analysis of the efficacy of APIs and other derivatives stemming from fluorinated nicotinic acids, with a focus on their interactions with a key family of biological targets: the nicotinic acetylcholine receptors (nAChRs). While direct head-to-head clinical data for APIs derived specifically from this compound is not extensively published, we can draw valuable insights from the broader class of fluorinated nicotinic acid analogs to inform future drug development endeavors.

The Primary Target: Nicotinic Acetylcholine Receptors (nAChRs) and Their Signaling Pathways

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in the central and peripheral nervous systems.[2] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists like nicotine, leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal excitation.[3] nAChRs are implicated in a wide range of physiological processes, including cognitive function, inflammation, and muscle contraction.[2] Consequently, they are a major target for the development of therapeutics for neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and depression.[4][5][6][7]

The diverse subtypes of nAChRs, such as α4β2 and α7, offer opportunities for the development of subtype-selective ligands with improved therapeutic profiles and reduced side effects.[3][8] Upon agonist binding, nAChRs can trigger a cascade of intracellular signaling events. For instance, the influx of Ca²⁺ through α7 nAChRs can activate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is known to promote neuronal survival and neuroprotection.[3][9]

nAChR_Signaling_Pathway cluster_cytoplasm Cytoplasm nAChR nAChR PI3K PI3K nAChR->PI3K Activates via Ca²⁺ influx Agonist Fluorinated Nicotinic Acid Derivative (Agonist) Agonist->nAChR Akt Akt PI3K->Akt Phosphorylates Bcl2 Bcl-2 Akt->Bcl2 Increases expression Neuroprotection Neuroprotection & Neuronal Survival Bcl2->Neuroprotection Promotes

Caption: Simplified signaling pathway of nAChR activation leading to neuroprotection.

Comparative Efficacy of Fluorinated Nicotinic Acid Derivatives: A Data-Driven Analysis

To illustrate the principles of evaluating the efficacy of APIs derived from fluorinated nicotinic acids, we will examine data from several representative compounds that target nAChRs. The following table summarizes key in vitro and in vivo pharmacological data for these molecules. It is important to note that these compounds are not all direct derivatives of this compound but represent the broader class of fluorinated nicotinic acid analogs.

CompoundnAChR Subtype SelectivityIn Vitro Potency (IC₅₀/EC₅₀/Kᵢ)Functional ActivityIn Vivo Efficacy HighlightsReference
2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (5a) High affinity for α4β2Kᵢ for α4β2 (rat brain) = 0.04 nMAntagonistPotent antagonism of nicotine-induced antinociception in tail-flick and hot-plate tests.[10]
2'-Fluoro-3'-(4-carbamoylphenyl)deschloroepibatidine (5g) Highly selective for α4β2 over α3β4 and α7Kᵢ for α4β2 (rat brain) = 0.12 nMAntagonistAntagonist of nicotine-induced antinociception in the tail-flick test.[10]
ABT-418 High affinity for α4β2, α7/5-HT3, and α2β2Not specified in provided contextAgonistImproved verbal learning and recall in early studies for Alzheimer's disease.[5]
Fluorinated Pyrazole Acids Potent and selective agonists of GPR109a (high-affinity niacin receptor)Not specified in provided contextAgonistImproved properties in vivo compared to niacin.[11]

Analysis of Comparative Efficacy:

The data presented above highlights several key aspects of the structure-activity relationship (SAR) and efficacy of fluorinated nicotinic acid derivatives:

  • Subtype Selectivity: The degree of fluorination and the nature of substituents on the pyridine ring can significantly influence the selectivity of a compound for different nAChR subtypes. For example, compound 5g demonstrates high selectivity for the α4β2 subtype, which is a desirable characteristic for minimizing off-target effects.[10]

  • Functional Activity: Minor structural modifications can switch a compound from being an agonist to an antagonist. While ABT-418 acts as an agonist, compounds 5a and 5g are antagonists.[5][10] The choice between an agonist and an antagonist depends on the therapeutic indication. For smoking cessation, a partial agonist or antagonist might be preferred, whereas for cognitive enhancement, an agonist may be more suitable.

  • In Vivo Potency: The in vitro potency often translates to in vivo efficacy. The high affinity of compounds 5a and 5g for the α4β2 receptor is reflected in their potent antagonism of nicotine-induced effects in animal models.[10]

  • Beyond nAChRs: It is also important to consider that not all nicotinic acid derivatives target nAChRs. The fluorinated pyrazole acids are potent agonists of the GPR109a receptor, demonstrating the versatility of the nicotinic acid scaffold in targeting different receptor families.[11]

Experimental Protocols for Efficacy Determination

The robust evaluation of the efficacy of novel APIs requires well-defined and validated experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize the pharmacological activity of compounds at nAChRs.

High-Throughput Electrophysiology-Based Assay for nAChR Subtype Selectivity

This assay provides a functional measure of the activity of a compound at different nAChR subtypes expressed in a cellular system.

Objective: To determine the agonist or antagonist activity and potency of a test compound at specific human nAChR subtypes (e.g., α4β2, α7).

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human nAChR subtype of interest.

  • Automated patch-clamp system.

  • Extracellular solution (ECS).

  • Intracellular solution (ICS).

  • Agonist (e.g., acetylcholine, nicotine).

  • Test compound.

Procedure:

  • Cell Culture: Culture the CHO cells expressing the target nAChR subtype under standard conditions.

  • Cell Preparation: On the day of the experiment, detach the cells and prepare a single-cell suspension.

  • Automated Patch-Clamp:

    • Load the cell suspension and solutions onto the automated patch-clamp instrument.

    • Initiate the automated process of cell capture, seal formation, and whole-cell configuration.

    • Maintain a holding potential of -70 mV.[12]

  • Agonist Application:

    • To determine agonist activity, apply increasing concentrations of the test compound and measure the elicited ionic current.

    • To determine antagonist activity, pre-incubate the cells with the test compound for a defined period (e.g., 5 minutes) before applying a known concentration of an agonist (e.g., EC₉₀ of acetylcholine).[12]

  • Data Analysis:

    • Measure the peak current response for each concentration of the test compound.

    • For agonists, construct a concentration-response curve and calculate the EC₅₀ value.

    • For antagonists, construct an inhibition curve and calculate the IC₅₀ value.

Electrophysiology_Workflow Start Start Cell_Culture Culture nAChR-expressing CHO cells Start->Cell_Culture Cell_Prep Prepare single-cell suspension Cell_Culture->Cell_Prep Patch_Clamp Automated Patch-Clamp: Cell capture, seal, whole-cell Cell_Prep->Patch_Clamp Agonist_Test Agonist Mode: Apply increasing concentrations of test compound Patch_Clamp->Agonist_Test Antagonist_Test Antagonist Mode: Pre-incubate with test compound, then apply agonist Patch_Clamp->Antagonist_Test Data_Acquisition Measure ionic currents Agonist_Test->Data_Acquisition Antagonist_Test->Data_Acquisition Data_Analysis Analyze data: Calculate EC₅₀ or IC₅₀ Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for high-throughput electrophysiology-based nAChR assay.

Radioligand Binding Assay for nAChR Affinity

This assay measures the affinity of a test compound for a specific nAChR subtype by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radiolabeled ligand with high affinity for the target receptor (e.g., [³H]epibatidine).

  • Test compound.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a series of tubes, combine the cell membranes/tissue homogenate, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of specific binding at each concentration of the test compound.

    • Construct a competition binding curve and calculate the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising avenue for the discovery of novel APIs targeting nicotinic acetylcholine receptors and other important biological targets. The strategic use of fluorine can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. The comparative analysis of representative fluorinated nicotinic acid derivatives demonstrates the importance of a multi-faceted approach to efficacy evaluation, encompassing both in vitro and in vivo studies. The detailed experimental protocols provided in this guide offer a framework for the robust characterization of new chemical entities. Future research in this area should focus on the synthesis and evaluation of a wider range of derivatives of this compound, with the aim of identifying lead compounds for further development into clinically useful therapeutics.

References

A Researcher's Guide to Spectroscopic Differentiation of 6-Fluoro-4-methylnicotinic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a drug candidate's efficacy, safety, and intellectual property defensibility. Molecules with the same molecular formula but different atomic connectivity can exhibit vastly different pharmacological profiles. This guide provides an in-depth spectroscopic comparison of 6-Fluoro-4-methylnicotinic acid and its key isomers, offering a robust analytical framework for researchers, scientists, and drug development professionals. By understanding the nuanced differences in their spectral signatures, researchers can confidently distinguish between these closely related compounds.

The Imperative of Isomer Differentiation

This compound and its isomers, such as 2-Fluoro-4-methylnicotinic acid and 5-Fluoro-4-methylnicotinic acid, are substituted pyridine carboxylic acids. This structural motif is prevalent in a multitude of bioactive compounds. The positioning of the fluorine atom and the methyl group on the pyridine ring significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability. Consequently, a thorough analytical characterization is paramount. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous identification.

Molecular Structures of Key Isomers

To understand the spectroscopic differences, it is essential to visualize the structures of the isomers .

isomers cluster_6F This compound cluster_2F 2-Fluoro-4-methylnicotinic acid cluster_5F 5-Fluoro-4-methylnicotinic acid 6F 6F 2F 2F 5F 5F

Caption: Molecular structures of this compound and its 2-fluoro and 5-fluoro isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers, as it provides detailed information about the chemical environment of each nucleus.[1][2]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is highly sensitive to the electronic environment of the protons. The chemical shifts and coupling patterns of the aromatic protons and the methyl protons will be distinct for each isomer.

Expected ¹H NMR Spectral Characteristics:

Isomer Expected Aromatic Proton Signals Expected Methyl Proton Signal (δ ppm) Key Differentiating Features
This compound Two doublets in the aromatic region. The proton at C5 will show a larger coupling to the proton at C2 than to the fluorine at C6.~2.4-2.6The presence of two distinct aromatic signals, with one showing a small coupling to fluorine.
2-Fluoro-4-methylnicotinic acid Two doublets in the aromatic region. The proton at C5 will show a significant coupling to the fluorine at C2.~2.4-2.6The proton at C5 will appear as a doublet of doublets due to coupling with both the proton at C6 and the fluorine at C2.
5-Fluoro-4-methylnicotinic acid Three distinct aromatic signals. The protons at C2, C4, and C6 will all show coupling to the fluorine at C5.~2.3-2.5The most complex aromatic region with three distinct proton signals, each showing coupling to the fluorine.

Note: Predicted chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecule. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.

Expected ¹³C NMR Spectral Characteristics:

Isomer Expected C-F Signal (δ ppm, ¹JCF Hz) Expected Quaternary Carbon Signals Key Differentiating Features
This compound C6: ~160-165, ~240-260C3, C4A single, highly deshielded carbon signal with a large one-bond C-F coupling.
2-Fluoro-4-methylnicotinic acid C2: ~158-163, ~230-250C3, C4A single, highly deshielded carbon signal with a large one-bond C-F coupling, at a slightly different chemical shift than the 6-fluoro isomer.
5-Fluoro-4-methylnicotinic acid C5: ~155-160, ~235-255C3, C4A single, highly deshielded carbon signal with a large one-bond C-F coupling. The chemical shifts of the other ring carbons will be significantly different from the other isomers.

Note: Predicted chemical shifts and coupling constants are based on typical values for fluorinated pyridines and can vary.[3][4]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct C-H correlations.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy provides information about the functional groups present in a molecule. While the spectra of these isomers will share many similarities due to the presence of the carboxylic acid and the substituted pyridine ring, subtle differences in the fingerprint region can be diagnostic.

Expected FT-IR Spectral Characteristics:

Functional Group Expected Wavenumber (cm⁻¹) Comments
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)Characteristic broad absorption due to hydrogen bonding.
C=O Stretch (Carboxylic Acid) 1700-1725The exact position may shift slightly based on the electronic effects of the substituents.
C=C and C=N Stretches (Pyridine Ring) 1400-1600A series of sharp bands characteristic of the aromatic ring. The pattern and position of these bands will differ subtly for each isomer.[5][6]
C-F Stretch 1000-1300A strong absorption band. The exact position will be influenced by the other substituents on the ring.
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. While all three isomers have the same nominal mass, their fragmentation pathways may differ, providing clues to their structure.

Expected Mass Spectrometry Fragmentation:

  • Molecular Ion (M⁺): All isomers will show a molecular ion peak corresponding to their exact mass.

  • Loss of H₂O (-18): This is a common fragmentation for carboxylic acids.

  • Loss of COOH (-45): Cleavage of the carboxylic acid group is a characteristic fragmentation pathway.[7]

  • Ring Fragmentation: The fragmentation pattern of the pyridine ring will be influenced by the positions of the fluoro and methyl substituents. The stability of the resulting fragment ions will differ, leading to variations in the relative intensities of the fragment peaks.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Samples can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique that induces fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) can be used to primarily observe the molecular ion.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to confirm the elemental composition of the molecular ion and its fragments.

A Systematic Approach to Isomer Differentiation

A logical workflow is crucial for the efficient and accurate identification of these isomers.

workflow cluster_workflow Spectroscopic Analysis Workflow MS Mass Spectrometry (Confirm Molecular Weight) FTIR FT-IR Spectroscopy (Identify Functional Groups) MS->FTIR Initial Screening NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR->NMR Detailed Analysis Structure Structure Elucidation NMR->Structure Final Confirmation

Caption: A streamlined workflow for the spectroscopic differentiation of isomers.

Conclusion

The unambiguous differentiation of this compound from its constitutional isomers is a challenge that can be effectively addressed through a multi-pronged spectroscopic approach. While mass spectrometry and FT-IR spectroscopy provide valuable initial data, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and 2D techniques, offers the definitive evidence required for structural elucidation. By carefully analyzing the distinct chemical shifts, coupling patterns, and vibrational frequencies, researchers can confidently identify the correct isomer, ensuring the integrity and success of their drug discovery and development endeavors.

References

in vitro assay validation for compounds synthesized from 6-Fluoro-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from 6-Fluoro-4-methylnicotinotinic Acid

Introduction: Establishing a Robust Framework for Preclinical Evaluation

In the landscape of contemporary drug discovery, the journey from a synthesized chemical entity to a viable clinical candidate is both arduous and exacting. For novel compounds derived from the versatile scaffold of 6-Fluoro-4-methylnicotinic acid, a precursor known for its utility in generating bioactive molecules, the initial preclinical evaluation is a critical determinant of future success.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven framework for the validation of in vitro assays. It moves beyond mere procedural recitation to elucidate the scientific rationale underpinning each experimental choice, thereby ensuring the generation of reliable and reproducible data.

The validation of an analytical method is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4][5][6] For compounds emerging from a this compound core, this process is paramount. These derivatives may exhibit a wide range of biological activities, necessitating a multi-faceted approach to assay validation that encompasses target engagement, cellular function, and potential toxicity. Adherence to rigorous validation standards, such as those outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), is not merely a regulatory formality but a scientific imperative to ensure data integrity.[3][4][5][7]

This guide will navigate the critical stages of in vitro assay validation, providing a comparative analysis of different methodologies and the experimental data required to support their validation. We will delve into the core principles of establishing a self-validating system, from initial physicochemical characterization to complex, cell-based functional assays.

Pillar 1: Foundational Physicochemical and Biochemical Characterization

Prior to embarking on complex cell-based assays, a thorough understanding of the compound's fundamental properties is essential. These initial assays provide the bedrock for interpreting all subsequent biological data. The control of physicochemical properties is directly related to the much used, but ill-defined, notion of “compound quality”.[8]

Comparative Analysis of Key Physicochemical Assays

The physicochemical properties of a drug molecule are critical as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.[9][10] A comparative overview of essential assays is presented below:

Parameter Assay Methodologies Principle Key Validation Parameters Significance in Drug Discovery
Solubility Kinetic and Thermodynamic Solubility AssaysMeasures the concentration of a compound in a saturated solution.Accuracy, Precision, LinearityPoor solubility can lead to erroneous in vitro results and poor bioavailability in vivo.[9][10]
Lipophilicity (LogP/LogD) Shake-Flask, RP-HPLC, Potentiometric TitrationDetermines the partitioning of a compound between an aqueous and an immiscible organic phase.Accuracy, PrecisionInfluences membrane permeability, plasma protein binding, and metabolic clearance.[9][10]
Ionization Constant (pKa) Potentiometric Titration, UV-Vis SpectrophotometryDetermines the pH at which a compound exists in equal proportions of its ionized and non-ionized forms.Accuracy, PrecisionAffects solubility, absorption, and interaction with biological targets.[8][9]
Chemical Stability Solution Stability Assays (e.g., in buffer, plasma)Monitors the degradation of a compound over time under specific conditions.Specificity, Linearity, Accuracy, PrecisionEssential for ensuring compound integrity during experiments and predicting shelf-life.[9][10]

Expert Insight: The choice between kinetic and thermodynamic solubility assays in early discovery is often a pragmatic one. While thermodynamic solubility provides a more accurate measure, the high-throughput nature of kinetic solubility assays is better suited for initial screening of a large number of derivatives.[9]

Biochemical Assays: Quantifying Target Engagement

For compounds designed to interact with a specific molecular target, such as a kinase, robust biochemical assays are the first line of evaluation. Kinase-associated diseases include different types of cancer, diabetes, cardiovascular diseases, neurological diseases, inflammatory diseases and conditions, and autoimmune diseases.[11]

Workflow for a Typical Biochemical Kinase Assay Validation:

G cluster_0 Assay Development cluster_1 Validation cluster_2 Compound Screening A Reagent Preparation (Enzyme, Substrate, ATP) B Assay Optimization (Concentrations, Incubation Time) A->B C Signal Detection (e.g., Luminescence, Fluorescence) B->C D Specificity & Selectivity C->D E Accuracy & Precision D->E F Linearity & Range G Limit of Detection (LOD) & Limit of Quantitation (LOQ) F->G H IC50 Determination G->H I Mechanism of Action Studies (e.g., ATP Competition) H->I

Caption: Workflow for biochemical kinase assay validation.

Comparison of Kinase Assay Formats:

Assay Format Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[11][12]Gold standard for sensitivity and direct measurement of phosphorylation.[11][12]Requires handling of radioactive materials, costly disposal.[11]
Fluorescence-Based Assays Utilizes fluorescent probes that change properties upon phosphorylation.[13]High-throughput, non-radioactive.Prone to interference from fluorescent compounds.
Luminescence-Based Assays Measures the depletion of ATP using a luciferase-luciferin reaction.High sensitivity and dynamic range.Indirect measurement of kinase activity.
Mobility Shift Assays Separates phosphorylated and non-phosphorylated substrates based on charge or size.[13]Direct measurement, suitable for mechanistic studies.Lower throughput, may require specialized equipment.

Protocol: Validating a Luminescence-Based Kinase Assay

  • Objective: To validate the accuracy, precision, and linearity of a luminescence-based kinase assay for determining the IC50 of a novel inhibitor.

  • Materials: Recombinant kinase, substrate, ATP, kinase buffer, test compound, luminescence-based ATP detection reagent, multi-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the kinase, substrate, and test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a predetermined time.

    • Stop the reaction and add the ATP detection reagent.

    • Measure luminescence using a plate reader.

  • Validation Parameters:

    • Accuracy: Determined by spiking a known concentration of a reference inhibitor into the assay and comparing the measured IC50 to the expected value.

    • Precision: Assessed by calculating the coefficient of variation (%CV) for replicate measurements of the IC50 on the same day (intra-assay precision) and on different days (inter-assay precision).

    • Linearity: Evaluated by plotting the enzyme activity against a range of enzyme concentrations to ensure a linear relationship.

Pillar 2: Cell-Based Assays for Functional Characterization

While biochemical assays are crucial for confirming direct target engagement, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore indispensable for understanding a compound's true biological activity.[14]

Navigating the Landscape of Cell-Based Assays

The selection of an appropriate cell-based assay is contingent upon the putative mechanism of action of the compound series.

Logical Flow for Selecting and Validating a Cell-Based Assay:

G A Define Biological Question (e.g., Inhibition of Cell Proliferation) B Select Relevant Cell Line (e.g., Cancer cell line with target expression) A->B C Choose Appropriate Assay Readout (e.g., Viability, Apoptosis, Biomarker modulation) B->C D Assay Development & Optimization C->D E Validation According to ICH/FDA Guidelines D->E F Compound Profiling E->F

Caption: Decision-making workflow for cell-based assays.

Comparison of Common Cell-Based Assay Formats:

Assay Type Principle Application for this compound Derivatives Advantages Disadvantages
Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) Measures metabolic activity as an indicator of cell number.[15][16]Assessing general cytotoxicity or anti-proliferative effects.[17]High-throughput, cost-effective.Can be confounded by effects on metabolism that do not reflect cell death.[15]
Apoptosis Assays (e.g., Caspase Activity, Annexin V staining) Detects biochemical and morphological changes characteristic of programmed cell death.Determining if the compound induces apoptosis.Provides mechanistic insight into the mode of cell death.Can be more complex and lower throughput than viability assays.
Target Engagement Assays (e.g., Western Blot, ELISA) Measures the modulation of a specific protein or pathway in response to compound treatment.Confirming on-target activity in a cellular context.Direct evidence of target modulation.Often lower throughput and require specific antibodies.
Reporter Gene Assays Utilizes a reporter gene (e.g., luciferase, GFP) under the control of a specific promoter to measure transcriptional activity.Assessing the impact on a particular signaling pathway.High sensitivity and dynamic range.Can be artificial and may not reflect the endogenous regulation of the pathway.
Protocol: Validating an MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess cell viability.[15][16]

  • Objective: To validate the MTT assay for determining the cytotoxic effects of a novel compound on a cancer cell line.[18]

  • Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, DMSO, 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Self-Validating System:

    • Positive Control: Include a known cytotoxic agent to ensure the assay is performing as expected.

    • Negative Control: Include a vehicle control (e.g., DMSO) to determine the baseline cell viability.

    • Acceptance Criteria: The Z'-factor, a statistical measure of assay quality, should be calculated and meet a predefined threshold (typically > 0.5) to ensure the assay is robust and reproducible.

Pillar 3: Ensuring Scientific Integrity and Regulatory Compliance

The ultimate goal of in vitro assay validation is to produce a data package that is scientifically sound and can withstand regulatory scrutiny. This requires a steadfast commitment to the principles of Expertise, Experience, and Trustworthiness (E-E-A-T).

Key Considerations for Ensuring Data Integrity:

  • Documentation: Meticulous record-keeping is non-negotiable. All experimental procedures, raw data, and data analysis should be thoroughly documented in a laboratory notebook.

  • Standard Operating Procedures (SOPs): All validated assays should have a corresponding SOP that details the experimental protocol in a step-by-step manner.

  • Reference Standards: The use of well-characterized reference standards is essential for ensuring the accuracy and consistency of the assays.

  • Statistical Analysis: Appropriate statistical methods should be employed to analyze the data and determine the significance of the results.

The "Fit-for-Purpose" Approach to Validation:

The level of validation required for an assay depends on its intended use.[19] For early-stage discovery, a less extensive validation may be sufficient. However, as a compound progresses towards clinical development, the assays used to support its advancement must be fully validated in accordance with regulatory guidelines.[20][21]

Conclusion: A Pathway to Confident Decision-Making

The validation of in vitro assays for compounds synthesized from this compound is a cornerstone of the early drug discovery process. By adopting a systematic and scientifically rigorous approach, researchers can generate high-quality data that enables confident decision-making and accelerates the journey from the laboratory to the clinic. This guide has provided a framework for establishing a robust and self-validating system for assay validation, grounded in the principles of scientific integrity and regulatory compliance.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Nicotinic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The introduction of fluorine into a molecular scaffold is a widely employed tactic to enhance pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of fluorinated versus non-fluorinated nicotinic acid, a vital scaffold in various therapeutic areas. We will explore the causal relationships behind the physicochemical and biological changes imparted by fluorination, supported by experimental data and detailed protocols.

The Rationale for Fluorination in the Nicotinic Acid Scaffold

Nicotinic acid (also known as niacin or Vitamin B3) and its derivatives are a well-established class of compounds in medicinal chemistry, with applications ranging from treating dyslipidemia to roles in anti-inflammatory and antibacterial agents.[1][2][3] The primary biological target for its lipid-lowering effects is the G-protein coupled receptor 109A (GPR109A).[4][5]

However, the native nicotinic acid molecule can present challenges in drug development, including rapid metabolism and specific physicochemical properties that may not be optimal for a desired therapeutic profile. Fluorination is a strategic choice to address these limitations for several key reasons:

  • Metabolic Stability: The carbon-hydrogen (C-H) bond is often susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes. The carbon-fluorine (C-F) bond is significantly stronger and more stable, making it resistant to enzymatic cleavage.[6][7] Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can effectively "block" this process, prolonging the drug's half-life and improving its bioavailability.[8][9]

  • Modulation of Acidity (pKa): Fluorine is the most electronegative element. Its powerful electron-withdrawing effect can lower the pKa of nearby acidic or basic functional groups.[10] For nicotinic acid, a carboxylic acid, adding a fluorine atom to the pyridine ring is expected to lower its pKa, making it a stronger acid. This change can influence a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[11]

  • Tuning Lipophilicity (logP): Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12] Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[13][14] However, this effect is highly context-dependent and must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and off-target effects.

  • Conformational Control and Binding Interactions: The introduction of fluorine can alter the conformation of a molecule and influence its binding to a target protein. Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, potentially enhancing binding affinity and selectivity.[15][16]

Physicochemical and Biological Property Comparison

Table 1: Comparative Properties of Nicotinic Acid vs. 5-Fluoronicotinic Acid

PropertyNicotinic Acid5-Fluoronicotinic AcidRationale for Change
Molecular Weight 123.11 g/mol 141.10 g/mol [17]Addition of a fluorine atom.
pKa ~4.8[18]Predicted: < 4.8The strong electron-withdrawing effect of fluorine increases the acidity of the carboxylic acid group.[10]
logP 0.36 (experimental)Predicted: > 0.36Fluorine substitution typically increases lipophilicity.[14]
Metabolic Stability Susceptible to metabolism via conjugation and amidation pathways.[19]Predicted: IncreasedThe C-F bond is more resistant to enzymatic cleavage than the C-H bond, potentially blocking sites of metabolism.[6][8]
GPR109A Binding Potent agonist.High affinity is plausible, but direct comparative data is unavailable. Other fluorinated compounds are potent agonists.The structural change is minor, and fluorinated analogs of other scaffolds retain high affinity for GPR109A.

Impact on Biological Activity: GPR109A Signaling

Nicotinic acid exerts its primary lipid-modifying effects by activating the GPR109A receptor, a Gi-coupled protein. This activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels within adipocytes. The ultimate downstream effect is the inhibition of hormone-sensitive lipase, which reduces the release of free fatty acids from adipose tissue.[10][16]

While direct binding affinity data for fluorinated nicotinic acids on GPR109A is sparse, studies on other fluorinated agonists are informative. For instance, a series of 4-fluoro-5-alkyl pyrazole-3-carboxylic acids were shown to be potent and selective agonists of human GPR109A, with some examples demonstrating improved in vivo properties compared to niacin. This strongly suggests that the GPR109A receptor can accommodate fluorinated ligands, and that fluorination is a viable strategy for developing novel agonists.

Signaling Pathway of Nicotinic Acid via GPR109A

The following diagram illustrates the canonical signaling pathway initiated by the binding of nicotinic acid to its receptor, GPR109A.

GPR109A_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_P HSL (Active) PKA->HSL_P Phosphorylates HSL HSL (Inactive) HSL_P->HSL Dephosphorylation Lipolysis Lipolysis Inhibition HSL_P->Lipolysis Leads to

Caption: GPR109A signaling cascade upon nicotinic acid binding.

Experimental Protocols

To empirically validate the theoretical advantages of fluorination, rigorous experimental evaluation is necessary. Below are standardized, step-by-step protocols for key comparative assays.

Synthesis of 6-Fluoronicotinic Acid

This protocol describes a common method for synthesizing 6-fluoronicotinic acid via oxidation of 2-fluoro-5-methylpyridine.

Synthesis_Workflow start Start Materials: 2-fluoro-5-methylpyridine KMnO4, KOH, Water react Combine reactants in a three-necked flask. Heat to 95°C for 5h. start->react filter1 Hot filtration to remove MnO2. react->filter1 acidify Cool filtrate. Adjust pH to 2-4 with conc. HCl. filter1->acidify filter2 Filter precipitated solid. acidify->filter2 extract Extract filtrate with dichloromethane. acidify->extract combine Combine solid and extracted organic layers. filter2->combine extract->combine evaporate Rotary evaporation to yield product. combine->evaporate product Product: 6-Fluoronicotinic Acid evaporate->product

Caption: Workflow for the synthesis of 6-fluoronicotinic acid.

Methodology:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add 11.1 g (0.1 mol) of 2-fluoro-5-methylpyridine and 250 mL of water.

  • Addition of Reagents: While stirring, add 31.6 g (0.2 mol) of potassium permanganate (KMnO₄) and 5.6 g (0.1 mol) of potassium hydroxide (KOH) to the flask.

  • Oxidation: Heat the mixture in an oil bath to 95°C and maintain this temperature for 5 hours. The purple color of the permanganate will gradually disappear as it is converted to manganese dioxide (MnO₂).

  • First Filtration: While the solution is still hot, filter it to remove the precipitated MnO₂. Collect the clear filtrate.

  • Precipitation: Allow the filtrate to cool to room temperature. Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to between 2 and 4. The product, 6-fluoronicotinic acid, will precipitate as a solid.

  • Isolation and Extraction: Filter the solid product. To maximize yield, extract the remaining acidic filtrate twice with dichloromethane.

  • Final Product: Combine the filtered solid with the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to yield the final off-white solid product.

Determination of Lipophilicity (logP)

The shake-flask method is the gold standard for experimentally determining the logP value of a compound.[12]

Methodology:

  • Solvent Preparation: Prepare a mixture of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Saturate each phase by vigorously mixing them for several hours, then allowing them to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Partitioning: In a vial, add 990 µL of the pre-saturated buffer and 100 µL of the pre-saturated n-octanol. Add a small aliquot (e.g., 10 µL) of the compound's DMSO stock solution.

  • Equilibration: Seal the vial and mix on a rotator for at least 1 hour to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully take a precise aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as LC-MS/MS or HPLC-UV.[12]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[11]

    • P = [Concentration]octanol / [Concentration]aqueous

    • logP = log10(P)

In Vitro Metabolic Stability Assay

This assay uses liver microsomes, which are rich in CYP450 enzymes, to determine the metabolic stability of a compound. The rate of disappearance of the parent compound over time is measured.

Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a stock solution of the test compound (e.g., 1 mM in a suitable organic solvent like DMSO).

    • Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute them in a phosphate buffer (pH 7.4) to the desired protein concentration (e.g., 0.5 mg/mL).

    • Cofactor Solution: Prepare a solution of NADPH (e.g., 1 mM) in buffer. This is essential to initiate the metabolic reactions.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution to 37°C.

    • Initiate the reaction by adding the NADPH cofactor solution to the microsome/compound mixture. The final concentration of the test compound is typically low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.

  • Time Points and Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the aliquot to a quenching solution, typically a cold organic solvent like acetonitrile, which contains an internal standard for analytical purposes.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:[8]

      • t1/2 = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg microsomal protein/mL)

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the nicotinic acid scaffold offers a powerful and versatile tool for medicinal chemists to overcome common drug development hurdles. By blocking metabolic hotspots, fluorination can significantly enhance metabolic stability, leading to improved bioavailability and a longer therapeutic window.[8] Furthermore, the ability of fluorine to modulate pKa and lipophilicity allows for the fine-tuning of a compound's ADME profile, optimizing it for better membrane permeability and target engagement.[9][15]

While direct comparative data for nicotinic acid itself remains an area for further public-domain research, the foundational principles of medicinal chemistry and evidence from related fluorinated compounds strongly support this strategy. The provided experimental protocols offer a robust framework for researchers to generate this critical data, enabling more informed and rational design of next-generation nicotinic acid derivatives. By leveraging the unique properties of fluorine, the scientific community can continue to unlock the full therapeutic potential of this important pharmacological scaffold.

References

A-Comparative-Guide-to-the-Metabolic-Stability-of-6-Fluoro-4-methylnicotinic-Acid-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a pivotal determinant of success.[1][2] This guide provides a comprehensive comparison of the metabolic stability of 6-Fluoro-4-methylnicotinic acid derivatives, a class of compounds with significant therapeutic potential. Understanding how these molecules are broken down, or metabolized, by the body is essential for predicting their efficacy, safety, and dosing regimens.[3] High metabolic instability can lead to rapid clearance from the body, reducing a drug's bioavailability and duration of action, while the formation of reactive metabolites can pose toxicity risks.[2][4]

This guide is designed for researchers, scientists, and drug development professionals. It offers an in-depth analysis of experimental data, outlines robust protocols for assessing metabolic stability, and provides insights into the underlying metabolic pathways. By presenting a clear comparison with alternative compounds, we aim to empower researchers to make informed decisions in the lead optimization phase of drug discovery.

Understanding the Metabolic Landscape of Nicotinic Acid Derivatives

Nicotinic acid (Niacin) and its derivatives are known to undergo extensive metabolism in the body.[5][6] The primary site of drug metabolism is the liver, where a superfamily of enzymes known as Cytochrome P450 (CYP450) plays a central role.[7][8][9] These enzymes are responsible for the Phase I metabolism of a vast number of drugs, typically through oxidative reactions that introduce or expose functional groups, making the molecules more water-soluble and easier to excrete.[7][10]

For nicotinic acid derivatives, key metabolic transformations include:

  • Hydroxylation: Addition of a hydroxyl (-OH) group to the pyridine ring or the methyl group.

  • N-oxidation: Oxidation of the nitrogen atom in the pyridine ring.

  • Conjugation (Phase II Metabolism): Following Phase I reactions, the modified compounds can be further conjugated with endogenous molecules like glucuronic acid or glycine to enhance their water solubility and facilitate elimination.[2]

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability.[11] The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.[11] However, the position and electronic environment of the fluorine atom can significantly influence its effect on metabolic stability, and in some cases, unexpected metabolic pathways can emerge.[12]

Comparative Analysis of Metabolic Stability: An In Vitro Approach

To objectively compare the metabolic stability of different this compound derivatives, in vitro assays are indispensable tools in early drug discovery.[1][13] The liver microsomal stability assay is a widely used and cost-effective method to assess the intrinsic clearance of a compound.[4][14][15] This assay utilizes microsomes, which are subcellular fractions of the liver containing a high concentration of CYP450 enzymes.[15]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standardized procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.[16][17]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds and reference compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker set to 37°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[18][19]

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test and reference compounds in a suitable solvent (e.g., DMSO or acetonitrile).[17]

    • Prepare a working solution of liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[20]

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (acetonitrile with internal standard).[15]

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[3][21][22]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Visualizing the Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_solutions Prepare Solutions (Microsomes, Compounds, NADPH) mix Mix Microsomes & Compound prep_solutions->mix start_reaction Add NADPH to start reaction mix->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Collect samples at time points incubate->time_points quench Quench reaction with Acetonitrile time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound hydroxylation_methyl Hydroxylation (on methyl group) parent->hydroxylation_methyl hydroxylation_ring Hydroxylation (on pyridine ring) parent->hydroxylation_ring n_oxidation N-oxidation parent->n_oxidation glycine_conjugation Glycine Conjugation parent->glycine_conjugation glucuronidation Glucuronidation hydroxylation_methyl->glucuronidation hydroxylation_ring->glucuronidation

References

A Head-to-Head Comparison of PET Tracers Derived from 6-Fluoronicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of positron emission tomography (PET), the pursuit of tracers with superior imaging characteristics is perpetual. The chemical scaffold of a tracer is a critical determinant of its in vivo behavior, influencing everything from target affinity and specificity to pharmacokinetic clearance. Among the myriad of precursors used in radiotracer development, 6-fluoronicotinic acid and its derivatives have emerged as a versatile platform for creating imaging agents for a range of biological targets. This guide provides a head-to-head comparison of prominent PET tracers synthesized from this 6-fluoropyridine core, offering insights into their performance based on published experimental data.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison to aid in the selection and development of PET tracers for preclinical and clinical research.

The 6-Fluoronicotinic Acid Scaffold: A Foundation for Versatile PET Tracers

6-Fluoronicotinic acid serves as an invaluable intermediate in the synthesis of PET tracers. Its structure is amenable to various chemical modifications, allowing for the attachment of different functional groups to target a diverse array of biological molecules, including receptors, enzymes, and transporters. The presence of the fluorine atom on the pyridine ring is particularly advantageous for radiolabeling with fluorine-18, a positron-emitting radionuclide with a convenient half-life of nearly 110 minutes, making it suitable for both research and clinical applications.

This guide will delve into a comparative analysis of several key classes of PET tracers derived from 6-fluoronicotinic acid:

  • Prosthetic Groups for Biomolecule Labeling

  • Tracers for Nicotinic Acetylcholine Receptor (nAChR) Imaging

  • Tracers for Tryptophan Metabolism Imaging

Prosthetic Groups: Streamlining the Labeling of Peptides and Biomolecules

One of the most impactful applications of 6-fluoronicotinic acid derivatives is in the creation of prosthetic groups for the efficient labeling of biomolecules. These small, reactive [¹⁸F]-labeled molecules can be readily conjugated to larger molecules like peptides, antibodies, and small molecules, often in a simple, one-step process.

Two prominent examples are 6-[(¹⁸F)]fluoronicotinic acid tetrafluorophenyl ester ([(¹⁸F)]F-Py-TFP) and 6-[¹⁸F]fluoronicotinic acid N-hydroxysuccinimide ester (6-[¹⁸F]SFPy).

Prosthetic GroupRadiochemical Yield (Decay-Corrected)Synthesis TimeKey Features & Applications
[(¹⁸F)]F-Py-TFP 60-70%[1][2]RapidOne-step synthesis; used to label RGD peptides for imaging integrin αvβ3.[1][2]
6-[¹⁸F]SFPy 6-17% (for final labeled peptide)[3]~90 minutes (for final labeled peptide)[3]Enables automated synthesis; used to produce 6-[¹⁸F]FPy-T140 for imaging CXCR4.[3]
Experimental Workflow: One-Step Labeling with [(¹⁸F)]F-Py-TFP

The elegance of using prosthetic groups like [(¹⁸F)]F-Py-TFP lies in the simplicity and efficiency of the radiolabeling process. The following is a generalized protocol for its synthesis and conjugation:

  • Radiosynthesis of [(¹⁸F)]F-Py-TFP:

    • A trimethylammonium precursor is reacted with [¹⁸F]fluoride at 40°C.

    • The reaction yields [(¹⁸F)]F-Py-TFP directly in high yields (60-70%).[1][2]

  • Purification:

    • The crude product is conveniently purified using a Sep-Pak cartridge.[1][2]

  • Conjugation to Biomolecule:

    • The purified [(¹⁸F)]F-Py-TFP is incubated with the biomolecule of interest (e.g., a peptide containing a primary amine).

    • The conjugation reaction proceeds rapidly to form the desired [¹⁸F]-labeled bioconjugate.

G cluster_synthesis [(¹⁸F)]F-Py-TFP Synthesis cluster_purification Purification cluster_conjugation Conjugation precursor Trimethylammonium Precursor reaction1 Reaction at 40°C precursor->reaction1 f18 [¹⁸F]Fluoride f18->reaction1 fpy_tfp [(¹⁸F)]F-Py-TFP reaction1->fpy_tfp sep_pak Sep-Pak Cartridge fpy_tfp->sep_pak reaction2 Incubation sep_pak->reaction2 biomolecule Biomolecule (e.g., Peptide) biomolecule->reaction2 final_product [¹⁸F]-Labeled Bioconjugate reaction2->final_product

Workflow for biomolecule labeling with [(¹⁸F)]F-Py-TFP.

Imaging Nicotinic Acetylcholine Receptors (nAChRs)

The nicotinic acetylcholine receptors are implicated in a variety of neurological and psychiatric disorders. PET imaging of these receptors can provide valuable insights into disease mechanisms and therapeutic responses. 6-[¹⁸F]Fluoro-A-85380 is a notable PET tracer derived from a 6-fluoropyridine structure for imaging the α4β2 subtype of nAChRs.[4][5][6]

Head-to-Head Comparison: 6-[¹⁸F]Fluoro-A-85380 vs. 2-[¹⁸F]FA

A direct comparison with its isomer, 2-[¹⁸F]FA, in a baboon model revealed key differences in their pharmacokinetic profiles.

TracerPeak Brain UptakeClearance from Cerebellum (t₁/₂)Thalamus-to-Cerebellum Ratio (at 180 min)
6-[¹⁸F]Fluoro-A-85380 Earlier120 min2.5 - 3.5
2-[¹⁸F]FA Later190 min1.9 - 2.1

Data from a comparative PET study in a baboon model.[7]

These findings suggest that 6-[¹⁸F]Fluoro-A-85380 exhibits faster kinetics, which can be advantageous for achieving equilibrium during the imaging session and may allow for shorter scan times.[7] In vitro studies have demonstrated its very high affinity for nAChRs, with a Kd of 28 pM.[4]

Probing Tryptophan Metabolism in Oncology and Neuroscience

The tryptophan metabolic pathway plays a crucial role in both cancer immunology and neurological function. PET tracers that can visualize key enzymes in this pathway, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), are of significant interest. Several tracers incorporating a 6-fluoroindole or related moiety have been developed for this purpose.

TracerTargetRadiochemical Yield (Non-Decay-Corrected)Key In Vivo Findings
[¹⁸F]6-F-AMTrp Tryptophan uptake/LAT1 transport[8]-Similar brain radioactivity and kinetics to [¹¹C]AMT in mice.[8]
6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole TDO[9]5-6%[9]Rapid accumulation in heart and brain in mice with no in vivo defluorination.[9]
Causality in Tracer Design: The Case of [¹⁸F]6-F-AMTrp

The development of [¹⁸F]6-F-AMTrp was driven by the need for a fluorine-18 labeled alternative to the widely used carbon-11 tracer, α-[¹¹C]methyl-l-tryptophan ([¹¹C]AMT).[8] The longer half-life of fluorine-18 offers logistical advantages for tracer distribution and allows for longer imaging protocols. A head-to-head comparison in mice demonstrated that [¹⁸F]6-F-AMTrp had similar peak brain radioactivity and kinetic profiles to [¹¹C]AMT.[8] However, in vitro enzymatic assays revealed that it was not a substrate for IDO1 or TPH, suggesting that its brain uptake is more likely related to transport by the L-type amino acid transporter 1 (LAT1) rather than direct metabolic trapping in the serotonin or kynurenine pathways.[8] This highlights the importance of thorough in vitro characterization to understand the biological basis of a tracer's imaging signal.

G cluster_transport Blood-Brain Barrier Transport cluster_metabolism Intracellular Metabolism tracer_blood [¹⁸F]6-F-AMTrp (in blood) lat1 LAT1 Transporter tracer_blood->lat1 tracer_brain [¹⁸F]6-F-AMTrp (in brain) lat1->tracer_brain ido1 IDO1 tracer_brain->ido1 Not a substrate tph TPH tracer_brain->tph Not a substrate kyn_pathway Kynurenine Pathway serotonin_pathway Serotonin Pathway

Biological pathway of [¹⁸F]6-F-AMTrp brain uptake.

Conclusion

The 6-fluoronicotinic acid scaffold has proven to be a fertile ground for the development of innovative PET tracers with diverse applications. From simplifying the labeling of complex biomolecules to enabling the in vivo visualization of key neurological and oncological targets, these tracers are valuable tools for the scientific community. This guide has provided a comparative overview of some of the leading candidates, highlighting their respective strengths and the experimental data that underpins their utility. As research progresses, we can anticipate the emergence of new and improved tracers from this versatile chemical family, further advancing the capabilities of molecular imaging.

References

A Researcher's Guide to Elucidating the Mechanism of Action of Novel 6-Fluoro-4-methylnicotinic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Uncharted Territory of a Novel Scaffold

In the dynamic landscape of drug discovery, novel chemical entities like 6-Fluoro-4-methylnicotinic acid present both a challenge and an opportunity. While its structural resemblance to nicotinic acid (Niacin, Vitamin B3) offers a tantalizing starting point, the absence of comprehensive biological data necessitates a systematic and hypothesis-driven approach to unravel its mechanism of action. This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for the characterization of this and other novel nicotinic acid derivatives. We will eschew a rigid template in favor of a logical, field-tested workflow, moving from broad, structure-based hypotheses to specific, validated mechanisms.

Our approach is grounded in scientific integrity, emphasizing self-validating experimental systems and drawing upon established methodologies. By comparing the potential activities of this compound with well-characterized alternatives like nicotinic acid and the synthetic analog Acipimox, we can build a comprehensive understanding of its pharmacological profile.

Part 1: Hypothesis Generation - From Structure to Potential Function

The chemical structure of this compound provides the initial clues to its potential biological targets. The nicotinic acid backbone is a well-established pharmacophore known to interact with specific receptors and enzymatic pathways. The addition of a fluorine atom and a methyl group can significantly alter its potency, selectivity, and pharmacokinetic properties.

Our primary hypotheses for the mechanism of action of this compound-based compounds are:

  • Direct Agonism/Antagonism of Nicotinic Acid Receptors: The most probable target is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic acid receptor 2 (HCA2), the primary receptor for nicotinic acid. The compound could act as an agonist, mimicking the effects of nicotinic acid, or as an antagonist, blocking its action.

  • Modulation of NAD+ Synthesis and Metabolism: Nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. The compound could influence the enzymes involved in the NAD+ salvage pathway.

  • Novel Target Engagement: The structural modifications may confer affinity for entirely new biological targets, leading to a unique pharmacological profile.

The following sections will detail a comprehensive experimental workflow to systematically test these hypotheses.

Part 2: Experimental Workflow for Mechanism of Action Elucidation

This workflow is designed to be a self-validating system, where each experimental stage builds upon the previous one to refine our understanding of the compound's mechanism of action.

Initial Target Validation: In Vitro Binding and Functional Assays

The first step is to determine if this compound directly interacts with our primary hypothesized target, the GPR109A receptor.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound to the GPR109A receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing human GPR109A.

    • Incubate the membranes with a known radiolabeled ligand for GPR109A (e.g., [3H]-Nicotinic Acid) and varying concentrations of the unlabeled test compound (this compound) or a known competitor (e.g., Acipimox).

    • After incubation, separate the bound and free radioligand using a filter-based harvesting system.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the Ki (inhibition constant) of the test compound by fitting the data to a one-site competition binding model.

  • Causality: A low Ki value indicates high binding affinity, suggesting that the compound directly interacts with the GPR109A receptor.

Experimental Protocol: cAMP Second Messenger Assay

  • Objective: To determine the functional activity of this compound at the GPR109A receptor.

  • Methodology:

    • Use a stable cell line co-expressing GPR109A and a cAMP-responsive reporter system (e.g., GloSensor™).

    • Treat the cells with varying concentrations of the test compound, a known agonist (Nicotinic Acid), and a known antagonist.

    • Measure the change in intracellular cAMP levels. GPR109A is a Gi-coupled receptor, so agonists will decrease cAMP levels.

    • Calculate the EC50 (half-maximal effective concentration) for agonists or the IC50 (half-maximal inhibitory concentration) for antagonists.

  • Causality: A dose-dependent decrease in cAMP levels indicates agonistic activity, while the blockage of an agonist-induced decrease indicates antagonistic activity.

Data Presentation: Comparative In Vitro Activity

CompoundGPR109A Binding Affinity (Ki, nM)GPR109A Functional Activity (EC50/IC50, nM)
This compoundTBDTBD
Nicotinic Acid (Reference)~1,000~500
Acipimox (Reference)~5,000~2,000

TBD: To Be Determined

Workflow Diagram: Initial Target Validation

Compound This compound GPR109A_Cells Cells Expressing GPR109A Compound->GPR109A_Cells Binding_Assay Radioligand Binding Assay GPR109A_Cells->Binding_Assay Functional_Assay cAMP Second Messenger Assay GPR109A_Cells->Functional_Assay Binding_Affinity Binding Affinity (Ki) Binding_Assay->Binding_Affinity Functional_Activity Functional Activity (EC50/IC50) Functional_Assay->Functional_Activity

Caption: Initial in vitro workflow to assess binding and functional activity at the GPR109A receptor.

Cellular Pathway Analysis: Connecting Receptor Activation to Cellular Response

If the initial in vitro assays suggest GPR109A engagement, the next step is to investigate the downstream signaling pathways in a relevant cellular context.

Experimental Protocol: Western Blotting for Downstream Signaling

  • Objective: To assess the phosphorylation status of key downstream signaling proteins following compound treatment.

  • Methodology:

    • Culture a relevant cell line (e.g., adipocytes, immune cells) that endogenously expresses GPR109A.

    • Treat the cells with the test compound, a positive control (Nicotinic Acid), and a negative control (vehicle) for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated and total forms of downstream signaling proteins (e.g., ERK, Akt).

    • Quantify the band intensities to determine the change in protein phosphorylation.

  • Causality: An increase in the phosphorylation of signaling proteins like ERK and Akt would confirm that the compound activates the canonical GPR109A signaling pathway.

Experimental Protocol: Metabolomic Analysis of NAD+ Levels

  • Objective: To determine if the compound affects intracellular NAD+ levels.

  • Methodology:

    • Treat cells with the test compound for an extended period (e.g., 24 hours).

    • Extract the metabolites from the cells.

    • Analyze the levels of NAD+, NADH, and other related metabolites using LC-MS/MS.

  • Causality: A significant change in the NAD+/NADH ratio would suggest that the compound is modulating cellular metabolic pathways, potentially through mechanisms independent of GPR109A.

Signaling Pathway Diagram: GPR109A-Mediated Signaling

Compound This compound GPR109A GPR109A Compound->GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC ERK ERK Gi->ERK Akt Akt Gi->Akt cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Anti-inflammation) ERK->Cellular_Response Akt->Cellular_Response

Caption: Hypothesized GPR109A signaling pathway activated by the compound.

Phenotypic Screening: Assessing the Functional Consequences

The final step is to evaluate the compound's effects in functional assays that are relevant to the therapeutic indications of nicotinic acid and its derivatives, such as inflammation and metabolic disorders.

Experimental Protocol: Anti-inflammatory Assay

  • Objective: To assess the compound's ability to suppress inflammatory responses in immune cells.

  • Methodology:

    • Isolate primary immune cells (e.g., macrophages) or use an immune cell line.

    • Pre-treat the cells with the test compound.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

    • Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

  • Causality: A dose-dependent reduction in cytokine production would indicate that the compound has anti-inflammatory properties, consistent with GPR109A agonism.

Data Presentation: Comparative Phenotypic Effects

CompoundAnti-inflammatory Activity (IC50, µM)Effect on Adipocyte Lipolysis (IC50, µM)
This compoundTBDTBD
Nicotinic Acid (Reference)~10~1
Acipimox (Reference)~50~5

TBD: To Be Determined

Part 3: Interpretation and Next Steps

The collective data from this comprehensive workflow will provide a robust understanding of the mechanism of action of this compound-based compounds.

  • Scenario 1: Potent GPR109A Agonist: If the compound exhibits high binding affinity and functional activity at GPR109A, activates downstream signaling, and demonstrates relevant phenotypic effects, it can be classified as a potent GPR109A agonist. Further studies would focus on its pharmacokinetic properties and in vivo efficacy.

  • Scenario 2: No GPR109A Activity, but Affects NAD+ Levels: If the compound does not interact with GPR109A but alters NAD+ metabolism, further investigation into its effects on enzymes in the NAD+ synthesis pathway would be warranted.

  • Scenario 3: Novel Activity: If the compound shows interesting phenotypic effects but does not engage with the hypothesized targets, broader target deconvolution studies, such as chemical proteomics or genetic screens, would be necessary to identify its molecular target.

Conclusion: A Framework for Discovery

The elucidation of the mechanism of action of a novel compound like this compound is a journey of systematic investigation. By employing a hypothesis-driven and self-validating experimental workflow, researchers can confidently characterize its pharmacological profile. This guide provides a comprehensive and scientifically rigorous framework for this endeavor, empowering scientists to unlock the therapeutic potential of new chemical entities.

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 6-Fluoro-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth information on the safe handling of 6-Fluoro-4-methylnicotinic acid, moving beyond a simple checklist to offer a framework for proactive risk mitigation. Our commitment is to empower you with the knowledge to handle this and other chemical reagents with the highest degree of safety and confidence.

Recognizing the Hazards: A Compound Profile

This compound is a substituted pyridine carboxylic acid. Its structure suggests potential hazards associated with both nicotinic acid derivatives and organofluorine compounds.

  • Nicotinic Acid Derivatives : High doses of nicotinic acid have been associated with skin flushing, gastrointestinal distress, and in severe cases, liver toxicity.[3][4][5] While the specific toxicity of this derivative is not well-documented, it is prudent to handle it with measures to prevent ingestion and skin absorption.

  • Organofluorine Compounds : The presence of a fluorine atom can significantly alter the biological activity of a molecule. Fluorinated organic compounds can be hazardous, and all work with them should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6]

  • Solid Particulate : As a solid, this compound poses a risk of inhalation of dust particles, which can cause respiratory irritation.[7][8]

Based on data from similar compounds such as 6-Fluoronicotinic acid, we can anticipate that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[9]

Assessing and Minimizing Risks: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for minimizing exposure. The selection of appropriate PPE should be based on a risk assessment of the specific procedures being undertaken.

Level of Protection Required Personal Protective Equipment Rationale
Primary Engineering Control Chemical Fume HoodAll manipulations of this compound that could generate dust or aerosols must be performed in a properly functioning chemical fume hood to prevent inhalation.[6]
Eye and Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles are the minimum requirement for eye protection.[6] A face shield should be worn over goggles during procedures with a high risk of splashing.[6][7]
Hand Protection Nitrile or Neoprene Gloves (Double-Gloving Recommended)The choice of glove material should be based on the solvent used, if any.[6] Double-gloving is a best practice to protect against incidental contact.[6] Gloves should be inspected before use and removed properly to avoid skin contact.[7]
Body Protection Flame-Resistant Laboratory Coat & Chemical-Resistant ApronA flame-resistant lab coat should be worn at all times.[6] For larger quantities or when there is a significant risk of spills, a chemical-resistant apron provides an additional layer of protection.
Respiratory Protection NIOSH-approved Respirator (if necessary)If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for this compound Handling start Start: Assess Procedure weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running a Reaction start->reaction workup Reaction Work-up / Extraction start->workup ppe_basic Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves weighing->ppe_basic ppe_advanced Enhanced PPE: - Chemical Fume Hood - Face Shield - Double Gloves - Chemical Apron dissolving->ppe_advanced reaction->ppe_advanced workup->ppe_advanced end End of Procedure ppe_basic->end ppe_advanced->end ppe_respirator Add Respirator if Ventilation is Inadequate ppe_advanced->ppe_respirator Check Ventilation ppe_respirator->end caption Decision workflow for PPE selection.

Caption: Decision workflow for PPE selection.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

1. Preparation and Pre-Handling:

  • Ensure that all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood is functioning correctly.
  • Have a spill kit readily accessible.
  • Review the experimental protocol and identify potential hazards.

2. Handling the Solid Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to contain any dust.[6]
  • Use a spatula for transfers and avoid creating dust clouds.
  • Close the container immediately after use.

3. Solution Preparation and Reactions:

  • When dissolving the solid, add the solvent slowly to avoid splashing.
  • If the process is exothermic, use an ice bath for cooling.
  • Keep all reaction vessels clearly labeled.[10]

4. Post-Handling and Decontamination:

  • Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.
  • Decontaminate any equipment that has come into contact with the chemical.
  • Remove PPE in the correct order to avoid cross-contamination.
  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Emergency Preparedness and Disposal Plan

Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7][11] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][11]

Waste Disposal:

  • All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the hazardous waste through your institution's EHS-approved waste management program.[12] Do not dispose of this chemical down the drain.

By integrating these safety protocols into your laboratory workflow, you can confidently and safely advance your research and development efforts.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.